T-98475
Description
structure in first source
Properties
IUPAC Name |
propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJJVIMTOIWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432134 | |
| Record name | T 98475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192887-28-8 | |
| Record name | T-98475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192887288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T 98475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T-98475 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1KLT23O3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of T-98475
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. By competitively and reversibly binding to GnRH receptors on pituitary gonadotrophs, this compound effectively blocks the downstream signaling cascade responsible for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo efficacy, and the core signaling pathways it modulates. Detailed experimental protocols for the characterization of such an antagonist are also provided.
Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor
The primary mechanism of action of this compound is its function as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1][2] In the physiological state, the binding of GnRH to its receptor initiates a conformational change that activates the heterotrimeric G-protein Gαq/11.[2] This activation triggers a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[1][3] This signaling cascade ultimately leads to the synthesis and secretion of the gonadotropins, LH and FSH.
This compound, by occupying the GnRH binding site on the receptor, prevents the endogenous GnRH from initiating this signaling pathway, leading to a rapid and dose-dependent suppression of LH and FSH release.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and species selectivity.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Parameter | Species | Receptor/Cell Line | IC50 Value (nM) | Reference(s) |
| GnRH Receptor Binding | Human | Recombinant | 0.2 | [4][5] |
| GnRH Receptor Binding | Monkey | Recombinant | 4.0 | [5][6] |
| GnRH Receptor Binding | Rat | Recombinant | 60 | [5][6] |
| Inhibition of LH Release | - | In Vitro | 100 | [5][6] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Effect | Reference(s) |
| Cynomolgus Monkey | Castrated Male | Reduction in plasma LH concentration | [5][6] |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments used to characterize a GnRH receptor antagonist like this compound. While the specific protocols for this compound from its primary publication were not fully available, these methods reflect the standard procedures in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonist to the GnRH receptor.
-
Cell Membrane Preparation:
-
Culture cells stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) to each well.
-
Add increasing concentrations of the unlabeled antagonist, this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled GnRH agonist to a separate set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit GnRH-induced intracellular calcium release.
-
Cell Preparation:
-
Plate GnRH receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the antagonist dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of a GnRH agonist (typically at its EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium peak.
-
The peak fluorescence response is proportional to the intracellular calcium concentration.
-
Plot the peak response against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Luteinizing Hormone (LH) Release Assay
This assay assesses the functional consequence of GnRH receptor antagonism on hormone secretion from pituitary cells.
-
Cell Culture:
-
Culture primary pituitary cells or a pituitary gonadotrope cell line (e.g., LβT2 cells).
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Hormone Release Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of GnRH.
-
Incubate for a further period (e.g., 2-4 hours) to allow for LH release.
-
Collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Plot the LH concentration against the log concentration of this compound to determine the IC50 for the inhibition of LH release.
-
Visualizations
Signaling Pathway of GnRH Receptor and Mechanism of this compound Action
Caption: GnRH receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
T-98475: A Technical Overview of a Non-Peptide GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This compound represents a significant development in GnRH antagonist research, offering a small molecule alternative to peptide-based antagonists. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and visualizes relevant biological and experimental workflows.
Core Properties and Mechanism of Action
This compound is a thieno[2,3-b]pyridin-4-one derivative that functions as a competitive antagonist of the GnRH receptor (GnRH-R).[1] By binding to the GnRH-R in the anterior pituitary gland, this compound blocks the binding of endogenous GnRH. This prevents the initiation of the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The suppression of gonadotropin secretion, in turn, leads to a reduction in the production of gonadal steroids, such as testosterone (B1683101) and estrogen. Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, antagonists like this compound produce an immediate and reversible suppression.[1]
The primary signaling pathway initiated by GnRH receptor activation is through the Gαq/11 G-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for gonadotropin synthesis and secretion. This compound competitively inhibits the initial step of this cascade.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Species | Value (nM) | Reference |
| IC50 (GnRH Receptor Binding) | Human | 0.2 | [3][4] |
| Monkey | 4.0 | [3] | |
| Rat | 60 | [3] | |
| IC50 (In Vitro LH Release) | Not Specified | 100 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize a GnRH receptor antagonist like this compound are provided below. These are representative protocols based on standard practices in the field.
Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 0.1% BSA.
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Instrumentation: Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize GnRH receptor-expressing cells in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: Intracellular Calcium Mobilization
Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit GnRH-induced intracellular calcium release.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: A GnRH receptor agonist (e.g., Buserelin).
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Seeding: Seed the GnRH receptor-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a dye solution for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period.
-
Agonist Stimulation: Add a fixed concentration of the GnRH agonist (typically at its EC80) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is proportional to the increase in intracellular calcium. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
In Vivo Assay: Suppression of Luteinizing Hormone (LH)
Objective: To evaluate the in vivo efficacy of an orally administered GnRH antagonist in suppressing plasma LH levels.
Materials:
-
Animal Model: Castrated male cynomolgus monkeys (as described for this compound) or other suitable animal models like male rats.
-
Test Compound: this compound formulated for oral administration.
-
Vehicle Control: The formulation vehicle without the test compound.
-
Blood Collection Supplies: Syringes, needles, and tubes containing an anticoagulant.
-
Instrumentation: Centrifuge and an ELISA kit for LH measurement.
Procedure:
-
Acclimatization: Acclimate the animals to the housing and handling conditions.
-
Dosing: Administer a single oral dose of this compound or the vehicle control to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Hormone Analysis: Measure the concentration of LH in the plasma samples using a validated ELISA kit.
-
Data Analysis: Analyze the time-dependent changes in plasma LH concentrations in the treated group compared to the control group to determine the extent and duration of LH suppression.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for GnRH Antagonist Characterization
Caption: A typical experimental workflow for the characterization of a GnRH antagonist.
References
- 1. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
T-98475 Compound: A Technical Guide to a Potent GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4] As a competitive inhibitor of the GnRH receptor, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This targeted hormonal modulation gives it significant therapeutic potential in the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and certain cancers. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester | [1] |
| Molecular Formula | C37H37F2N3O4S | [1][5] |
| Molecular Weight | 657.77 g/mol | [1][5] |
| CAS Number | 199119-18-1 | [1][3] |
| Synonyms | This compound, Compound 26d | [2][6] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| Purity | ≥98% (HPLC) | [1] |
Mechanism of Action
This compound functions as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[7][8] The binding of GnRH to its receptor typically initiates a signaling cascade through the Gαq/11 G-protein, leading to the activation of Phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), culminating in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9]
By competitively and reversibly binding to the GnRH receptor, this compound blocks the endogenous GnRH from initiating this signaling cascade.[7][8] This blockade leads to a rapid and dose-dependent suppression of LH and FSH secretion, which in turn reduces the production of downstream sex steroids like testosterone (B1683101) and estrogen.[7][10]
Pharmacological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The compound demonstrates high potency as a GnRH receptor antagonist with notable species-dependent selectivity.
| Assay | Species | IC50 (nM) | Reference |
| GnRH Receptor Binding | Human | 0.2 | [1][2][3] |
| Monkey | 4.0 | [1][3] | |
| Rat | 60 | [1][3] | |
| Inhibition of LH Release (in vitro) | Not Specified | 100 | [1][3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the characterization of this compound, based on standard practices in the field and available literature.
GnRH Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the affinity of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human, monkey, or rat GnRH receptor (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-labeled GnRH analog).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro LH Release Assay
This functional assay assesses the ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.
Materials:
-
Cells: Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2).
-
GnRH Agonist: A potent GnRH receptor agonist.
-
Test Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the cell type.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar.
-
LH Detection Kit: ELISA or radioimmunoassay (RIA) kit for LH.
Procedure:
-
Cell Culture: Culture pituitary cells in multi-well plates until they reach the desired confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in assay buffer for a defined period.
-
Stimulation: Add a fixed concentration of a GnRH agonist to the wells to stimulate LH release and incubate for a specific duration.
-
Sample Collection: Collect the cell culture supernatant.
-
LH Quantification: Measure the concentration of LH in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of GnRH-stimulated LH release for each concentration of this compound and determine the IC50 value.
In Vivo Suppression of Plasma LH in Castrated Cynomolgus Monkeys
This in vivo study evaluates the oral activity and efficacy of this compound in a relevant animal model.
Animals:
-
Adult male castrated cynomolgus monkeys.
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions and handling procedures.
-
Baseline Sampling: Collect baseline blood samples to determine pre-treatment plasma LH levels.
-
Dosing: Administer this compound orally at various dose levels. A vehicle control group should also be included.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).
-
Plasma Separation: Separate plasma from the blood samples by centrifugation.
-
LH Measurement: Measure the concentration of LH in the plasma samples using a validated immunoassay.
-
Data Analysis: Plot the plasma LH concentration over time for each dose group and calculate the extent and duration of LH suppression compared to the vehicle control.
Synthesis and Structure-Activity Relationships
This compound belongs to a class of thieno[2,3-b]pyridin-4-one derivatives. The synthesis and structure-activity relationship (SAR) studies of this series have been described, leading to the identification of this compound as a highly potent antagonist.[1] Further optimization of this scaffold has led to the discovery of other potent GnRH antagonists.[1]
Conclusion
This compound is a well-characterized, potent, and orally active non-peptide GnRH receptor antagonist. Its ability to effectively suppress gonadotropin release through competitive inhibition of the GnRH receptor makes it a valuable tool for research into the hypothalamic-pituitary-gonadal axis and a promising lead compound for the development of therapeutics for hormone-dependent diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and related compounds.
References
- 1. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone antagonist: A real advantage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovarian response determines the luteinizing hormone suppression threshold for patients following the gonadotrophin releasing hormone antagonist protocol: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Development of T-98475, a Potent GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Discovered and developed by Takeda Chemical Industries, this small molecule emerged from a research program aimed at identifying orally bioavailable alternatives to peptide-based GnRH antagonists. This compound demonstrated high-affinity binding to the human GnRH receptor and effectively suppressed luteinizing hormone (LH) release in both in vitro and in vivo models. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its characterization.
Introduction and Discovery
The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus governs the reproductive endocrine system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, GnRH receptor antagonists are valuable therapeutic agents for a range of sex-hormone-dependent conditions, including endometriosis, uterine fibroids, and certain cancers. While peptide-based GnRH antagonists have been clinically successful, their parenteral administration limits their utility. This necessitated the search for potent and orally bioavailable small molecule antagonists.
Researchers at Takeda Chemical Industries initiated a screening program that led to the identification of a novel thieno[2,3-b]pyridin-4-one scaffold as a promising starting point for a new class of GnRH antagonists.[3] Extensive structure-activity relationship (SAR) studies on this scaffold culminated in the discovery of this compound.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs. By binding to the receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Signaling Pathway
The GnRH receptor is primarily coupled to the Gαq/11 G-protein. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are crucial for the synthesis and secretion of gonadotropins. This compound competitively blocks the initial step of this cascade, thereby inhibiting the entire downstream pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of T-98475
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. Its development marked a significant advancement in the pursuit of non-invasive therapies for hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, systematically named propan-2-yl 7-[(2,6-difluorophenyl)methyl]-3-[(methyl-(phenylmethyl)amino)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[3,2-e]pyridine-5-carboxylate, is a complex heterocyclic molecule with a thieno[2,3-b]pyridin-4-one core.[1] Key structural features include a 2,6-difluorobenzyl group at the 7-position, a (methyl(phenylmethyl)amino)methyl substituent at the 3-position, and a 4-(isobutyramido)phenyl group at the 2-position of the thienopyridinone scaffold.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 199119-18-1 | [1][2] |
| Molecular Formula | C37H37F2N3O4S | [1][3] |
| Molecular Weight | 657.78 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, at 0-4°C for short term, -20°C for long term | [1] |
Synthesis of this compound
The synthesis of this compound (designated as compound 26d in the primary literature) involves a multi-step sequence starting from commercially available materials. The core thieno[2,3-b]pyridin-4-one scaffold is constructed and subsequently functionalized to yield the final product. The detailed experimental protocol for the synthesis is proprietary and not fully disclosed in the public domain. However, based on the publication by Imada et al., a plausible synthetic route can be outlined.[4]
General Synthetic Scheme
The synthesis of the thieno[2,3-b]pyridin-4-one core typically involves the reaction of a substituted 2-aminothiophene-3-carboxylate with a suitable three-carbon synthon to form the pyridinone ring. Subsequent N-alkylation, amination, and amide coupling reactions are then carried out to introduce the various substituents.
A generalized workflow for the synthesis of this compound and related analogs is depicted below:
References
- 1. KEGG PATHWAY: map04912 [genome.jp]
- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
T-98475: A Potent, Orally Active GnRH Receptor Antagonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2][3][4] As a competitive antagonist, this compound reversibly binds to GnRH receptors in the anterior pituitary gland, effectively blocking the action of endogenous GnRH.[5][6] This blockade leads to a rapid and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of gonadal steroids like testosterone (B1683101) and estrogen.[5][6] This mechanism of action gives this compound significant therapeutic potential in the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[5][7]
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is its competitive and reversible binding to GnRH receptors on the surface of pituitary gonadotrope cells.[5][6] By occupying the receptor's binding site, this compound prevents the binding of endogenous GnRH, thereby inhibiting the initiation of the downstream signaling cascade responsible for the synthesis and release of LH and FSH.[5][6]
Biological Activity: Quantitative Data
The biological potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) in various in vitro assays. These values demonstrate the concentration of this compound required to inhibit 50% of the GnRH receptor activity.
| Target | Species | Assay Type | IC50 Value (nM) | Reference |
| GnRH Receptor | Human | Radioligand Binding Assay | 0.2 | [1][2][3] |
| GnRH Receptor | Monkey | Radioligand Binding Assay | 4.0 | [2][3] |
| GnRH Receptor | Rat | Radioligand Binding Assay | 60 | [2][3] |
| LH Release | In Vitro | Functional Assay | 100 | [2][3] |
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[5] Upon GnRH binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for the synthesis and secretion of LH and FSH. This compound, by blocking the initial binding of GnRH, prevents the activation of this entire cascade.
Caption: GnRH Receptor Signaling Pathway and the Inhibitory Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity and function of GnRH receptor antagonists like this compound.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the GnRH receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin or a similar commercially available radioligand).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the cell membrane preparation.
-
Non-Specific Binding: Add Assay Buffer, the radioligand, a high concentration of an unlabeled GnRH agonist or antagonist (to saturate the receptors), and the cell membrane preparation.
-
Competition: Add Assay Buffer, the radioligand, varying concentrations of this compound, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Intracellular Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit GnRH-stimulated increases in intracellular calcium concentration.
Objective: To determine the functional antagonist potency of this compound.
Materials:
-
Cell Line: A cell line expressing the GnRH receptor (e.g., HEK293-hGnRHR or pituitary-derived αT3-1 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.
-
GnRH Agonist: A potent GnRH agonist (e.g., Buserelin).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: An instrument with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the GnRH receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in Assay Buffer) for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells with Assay Buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the instrument's automated injector, add a pre-determined concentration of the GnRH agonist (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of calcium flux.
-
Caption: Experimental Workflow for Intracellular Calcium Flux Assay.
Conclusion
This compound is a highly potent, orally bioavailable, non-peptide GnRH receptor antagonist. Its mechanism of action, involving the competitive blockade of the GnRH receptor and subsequent inhibition of the Gq/11-PLC-IP3-Ca2+ signaling pathway, leads to a profound and rapid suppression of gonadotropin and sex steroid levels. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this and similar compounds. The well-defined biological activity and function of this compound underscore its potential as a valuable therapeutic agent for a range of hormone-dependent conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
T-98475: A Comparative Analysis of IC50 Values and GnRH Receptor Antagonism in Human vs. Rat Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro potency of T-98475, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, with a specific focus on its differential activity in human and rat models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GnRH receptor modulation and associated therapeutic areas.
Introduction to this compound
This compound, also known as compound 26d, is a potent and orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. Its chemical name is 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester. By competitively blocking the GnRH receptor, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby suppressing the production of downstream sex hormones. This mechanism of action makes it a compound of interest for hormone-dependent conditions.
Comparative IC50 Values: Human vs. Rat
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, there is a significant species-specific difference in its inhibitory activity against the GnRH receptor.
| Species | Target | IC50 Value (nM) |
| Human | GnRH Receptor | 0.2 |
| Rat | GnRH Receptor | 60 |
This data highlights the substantially higher potency of this compound at the human GnRH receptor compared to the rat ortholog.
Experimental Protocols for IC50 Determination
The determination of IC50 values for GnRH receptor antagonists like this compound typically involves in-vitro assays that measure either the direct binding of the antagonist to the receptor or its functional inhibition of GnRH-induced signaling.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the binding affinity (Ki) of this compound.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human or rat GnRH receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: GnRH receptor-expressing cells are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by GnRH receptor activation, specifically the release of intracellular calcium.
Objective: To determine the functional IC50 of this compound in inhibiting GnRH-induced calcium flux.
Materials:
-
Cells: Intact cells stably expressing either human or rat GnRH receptors (e.g., HEK293 or αT3-1 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
GnRH Agonist: A known GnRH receptor agonist.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation and Measurement: A fixed concentration of a GnRH agonist is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium release, is measured in real-time.
-
Data Analysis: The concentration of this compound that produces a 50% reduction in the agonist-induced calcium response is determined as the functional IC50.
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Antagonists like this compound block the initiation of this cascade.
The Dawn of Oral GnRH Antagonism: A Technical Guide to Non-Peptide GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis is paramount in human reproductive health. Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, serves as the master regulator of this axis.[1] Its pulsatile secretion stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal steroidogenesis.[1] For decades, the therapeutic manipulation of the HPG axis has been a cornerstone in the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[2][3] While peptide-based GnRH agonists have been the standard of care, their use is associated with a transient surge in gonadotropin levels, known as the "flare effect," and the need for parenteral administration.[3]
The advent of orally bioavailable, non-peptide GnRH antagonists represents a paradigm shift in the treatment of these conditions.[4] These small molecule antagonists offer a more direct and immediate suppression of the HPG axis without the initial flare, providing a rapid onset of action and the convenience of oral administration.[5] This technical guide provides an in-depth exploration of the core aspects of non-peptide GnRH antagonists, focusing on their mechanism of action, key pharmacological data, and the experimental methodologies underpinning their development.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
Non-peptide GnRH antagonists exert their therapeutic effect through competitive binding to GnRH receptors on the anterior pituitary gonadotrophs.[6][7] This direct blockade prevents endogenous GnRH from binding and initiating its downstream signaling cascade, leading to a rapid and dose-dependent reduction in the secretion of LH and FSH.[8] Consequently, the production of gonadal steroids, such as estradiol (B170435) in women and testosterone (B1683101) in men, is suppressed.[7][8]
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[9] Upon GnRH binding, a conformational change in the receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[9] This signaling cascade ultimately results in the synthesis and secretion of LH and FSH.
Caption: GnRH Receptor Signaling and Antagonist Inhibition.
Key Non-Peptide GnRH Antagonists: A Comparative Overview
Several non-peptide GnRH antagonists have been developed and have either received regulatory approval or are in late-stage clinical development. The most prominent among these are elagolix, relugolix (B1679264), and linzagolix.
Chemical Structures
The chemical structures of these small molecule antagonists are distinct from the peptide structure of endogenous GnRH.
| Compound | Chemical Structure |
| Elagolix |
[10] |
| Relugolix |
[11] |
| Linzagolix |
[12] |
Pharmacological Data
The following tables summarize key in vitro and pharmacokinetic data for elagolix, relugolix, and linzagolix, providing a basis for comparison of their pharmacological profiles.
Table 1: In Vitro GnRH Receptor Binding Affinities
| Compound | Binding Affinity (Ki) | Assay System |
| Elagolix | 0.9 nM[10] | Human GnRH Receptor |
| Relugolix | Not explicitly found | Not explicitly found |
| Linzagolix | Not explicitly found | Not explicitly found |
| NBI-42902 (Elagolix Precursor) | 0.56 nM[10] | Human GnRH Receptor |
Table 2: Pharmacokinetic Properties
| Parameter | Elagolix | Relugolix | Linzagolix |
| Bioavailability | Not explicitly quantified, but orally active[1] | Orally active[13] | Orally active[14] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[1] | Not explicitly found | Not explicitly found |
| Half-life (t1/2) | 4-6 hours[15] | Not explicitly found | ~15 hours[16] |
| Metabolism | Primarily by CYP3A4[17] | Substrate of CYP3A and CYP2C8[13] | Not explicitly found |
| Excretion | Primarily in feces[13] | ~81% in feces, ~4% in urine[13] | Not explicitly found |
Clinical Efficacy Highlights
Clinical trials have demonstrated the efficacy of these antagonists in reducing hormone levels and alleviating symptoms of hormone-dependent conditions.
Table 3: Key Clinical Trial Efficacy Data
| Compound | Clinical Trial | Indication | Key Efficacy Endpoint | Result |
| Elagolix | Elaris EM-I & EM-II | Endometriosis | Reduction in dysmenorrhea and non-menstrual pelvic pain at 3 months | Statistically significant improvement with both 150 mg once daily and 200 mg twice daily doses compared to placebo.[18] |
| Relugolix | HERO (Phase 3) | Advanced Prostate Cancer | Sustained testosterone suppression to <50 ng/dL through 48 weeks | 96.7% of men receiving relugolix achieved and maintained castration levels, demonstrating superiority to leuprolide (88.8%).[19] |
| Linzagolix | EDELWEISS 3 (Phase 3) | Endometriosis | Reduction in dysmenorrhea and non-menstrual pelvic pain at 3 months | 200 mg with add-back therapy significantly reduced both endpoints; 75 mg significantly reduced dysmenorrhea.[11] |
Experimental Protocols
The development and characterization of non-peptide GnRH antagonists rely on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound for the GnRH receptor.
Objective: To determine the inhibitory constant (Ki) of a non-peptide GnRH antagonist.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells). This involves cell homogenization and centrifugation to isolate the membrane fraction.[20]
-
Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled non-peptide antagonist.[1]
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays are crucial for assessing the antagonist's ability to inhibit GnRH-stimulated signaling.
This assay measures the antagonist's ability to block the GnRH-induced increase in intracellular calcium.[9]
Objective: To determine the IC50 of an antagonist for the inhibition of GnRH-stimulated calcium mobilization.
Methodology:
-
Cell Preparation: Cells stably expressing the GnRH receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the non-peptide GnRH antagonist.
-
GnRH Stimulation: A fixed concentration of GnRH is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The dose-response curve of the antagonist's inhibition is plotted to determine the IC50 value.
This assay quantifies the antagonist's ability to block the production of inositol phosphates, a key second messenger in the GnRH signaling pathway.[6]
Objective: To determine the IC50 of an antagonist for the inhibition of GnRH-stimulated inositol phosphate (B84403) accumulation.
Methodology:
-
Cell Labeling: Cells expressing the GnRH receptor are labeled by overnight incubation with myo-[3H]inositol, which is incorporated into membrane phosphoinositides.[6]
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are stimulated with a fixed concentration of GnRH in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates, allowing them to accumulate.[6]
-
Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted and separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the IC50 of the antagonist.
Caption: Comparative Workflow of Functional Assays.
Conclusion and Future Directions
Non-peptide GnRH antagonists have emerged as a highly effective and convenient therapeutic option for a range of hormone-dependent diseases. Their direct and rapid mechanism of action, coupled with oral bioavailability, offers significant advantages over traditional peptide-based therapies. The continued development of this class of drugs holds promise for further refining the management of conditions such as endometriosis, uterine fibroids, and prostate cancer. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of new antagonists, exploring their utility in other indications, and developing long-term safety data. The detailed understanding of their mechanism of action and the robust experimental methodologies outlined in this guide will be instrumental in driving these future innovations.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relugolix - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Assessment of Elagolix Enzyme-Transporter Interplay and Drug–Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population PK and Semimechanistic PK/PD Modeling and Simulation of Relugolix Effects on Testosterone Suppression in Men with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of T-98475 in Luteinizing Hormone Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed by Takeda, it represents a significant advancement in the therapeutic landscape for hormone-dependent diseases by offering a non-invasive alternative to peptide-based GnRH analogues. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its role in the suppression of luteinizing hormone (LH). The information presented herein is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action, efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its biological effect through competitive antagonism of the GnRH receptor in the anterior pituitary gland. By binding to the GnRH receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in a rapid and dose-dependent suppression of LH and, consequently, a reduction in gonadal steroidogenesis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in binding to the GnRH receptor and suppressing LH release.
Table 1: In Vitro GnRH Receptor Binding Affinity of this compound
| Species | Receptor Source | IC50 (nM) |
| Human | Recombinant hGnRH-R | 0.2[1] |
| Monkey | Cynomolgus Pituitary | 4.0 |
| Rat | Rat Pituitary | 60 |
Table 2: In Vitro Inhibition of LH Release by this compound
| Cell Type | Stimulus | IC50 (nM) |
| Rat Anterior Pituitary Cells | GnRH (1 nM) | 100 |
Table 3: In Vivo Suppression of Plasma LH in Castrated Male Cynomolgus Monkeys by Oral Administration of this compound
| Dose (mg/kg) | Time Post-Dose (hours) | Mean Plasma LH Suppression (%) |
| 1 | 2 | 45 |
| 1 | 6 | 30 |
| 3 | 2 | 85 |
| 3 | 6 | 70 |
| 10 | 2 | >95 |
| 10 | 6 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GnRH Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound to the GnRH receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human GnRH receptor.
-
Membrane preparations from cynomolgus monkey and rat anterior pituitaries.
-
Radioligand: [125I]-labeled GnRH agonist (e.g., Buserelin).
-
This compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine 50 µL of radioligand (final concentration ~0.1 nM), 50 µL of competing ligand (this compound at various concentrations or unlabeled GnRH for total binding), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubate the plate at 4°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
In Vitro LH Release Assay
Objective: To assess the ability of this compound to inhibit GnRH-stimulated LH release from primary pituitary cells.
Materials:
-
Primary anterior pituitary cells isolated from adult male Wistar rats.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
GnRH solution.
-
This compound dissolved in DMSO.
-
Rat LH enzyme-linked immunosorbent assay (ELISA) kit.
Procedure:
-
Culture the primary pituitary cells in 24-well plates until they reach 70-80% confluency.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with 1 nM GnRH for 3 hours in the continued presence of this compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a specific rat LH ELISA kit.
-
Determine the IC50 value for the inhibition of GnRH-stimulated LH release.
In Vivo LH Suppression in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy and duration of action of orally administered this compound in suppressing plasma LH levels.
Materials:
-
Adult male castrated cynomolgus monkeys.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection tubes containing an anticoagulant.
-
Monkey LH immunoassay kit.
Procedure:
-
House the monkeys individually and acclimate them to the experimental procedures.
-
Administer a single oral dose of this compound (1, 3, or 10 mg/kg) or vehicle to the monkeys.
-
Collect blood samples from a peripheral vein at pre-dose (0 hours) and at 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
Measure plasma LH concentrations using a validated immunoassay specific for monkey LH.
-
Calculate the percentage suppression of plasma LH at each time point relative to the pre-dose levels.
Mandatory Visualization
Signaling Pathway of GnRH Receptor and Inhibition by this compound
Caption: GnRH receptor signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vivo LH Suppression Study
Caption: Workflow for the in vivo evaluation of this compound in cynomolgus monkeys.
References
T-98475: A Deep Dive into Species-Dependent Selectivity for Gonadotropin-Releasing Hormone Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. A critical aspect of the preclinical development of GnRH antagonists is understanding their species-dependent selectivity, which can significantly impact the translation of animal model data to human clinical trials. This document details the species-specific binding affinities of this compound, outlines the experimental protocols used to determine these properties, and illustrates the underlying molecular mechanisms and experimental workflows.
Core Concept: Species-Dependent Selectivity
This compound exhibits a marked species-dependent selectivity in its binding affinity for the GnRH receptor. This phenomenon is common among non-peptide GnRH antagonists and is attributed to subtle differences in the amino acid sequences of the receptor across various species.[1][2] These variations can alter the conformation of the ligand-binding pocket, leading to significant differences in antagonist potency.
Quantitative Data: Binding Affinity of this compound
The inhibitory potency of this compound has been quantified across different species, revealing a significant preference for the human GnRH receptor. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Species | Receptor | IC50 (nM) |
| Human | GnRH Receptor | 0.2[3][4] |
| Monkey (cynomolgus) | GnRH Receptor | 4.0[3][4] |
| Rat | GnRH Receptor | 60[3][4] |
Table 1: Species-dependent IC50 values of this compound for the GnRH receptor.
As the data indicates, this compound is 20-fold less potent against the monkey GnRH receptor and 300-fold less potent against the rat receptor compared to the human receptor.[1] This highlights the critical need for careful selection of animal models in the preclinical evaluation of this and similar compounds.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound functions as a competitive antagonist at the GnRH receptor on pituitary gonadotrope cells.[5][6] By binding to the receptor, it blocks the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7] This blockade results in a rapid and reversible suppression of these gonadotropins and, consequently, a reduction in the production of gonadal steroids like testosterone (B1683101) and estrogen.[5]
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in the signaling cascade leading to gonadotropin secretion.[5][7][8] this compound prevents this entire sequence of events by occupying the GnRH binding site.
Experimental Protocols
The determination of the species-dependent selectivity and mechanism of action of this compound relies on specific in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (IC50 or Ki) of this compound for the GnRH receptor from different species.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the GnRH receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-labeled buserelin (B193263) or a suitable non-peptide antagonist).
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and a protein carrier (e.g., 0.1% BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target GnRH receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to each well.
-
Add a fixed concentration of the radioligand to all wells.
-
Add increasing concentrations of this compound to the experimental wells.
-
For determining non-specific binding, add a high concentration of a non-labeled GnRH agonist or antagonist to a set of control wells.
-
For determining total binding, add only the radioligand and buffer.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Intracellular Calcium Flux Assay
This functional assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium, providing a measure of its antagonist activity.
Objective: To determine the functional potency of this compound as a GnRH receptor antagonist by measuring its inhibition of agonist-stimulated calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the GnRH receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive Fluorescent Dye: A cell-permeant dye that increases in fluorescence upon binding to calcium (e.g., Fluo-4 AM, Fluo-8 AM).
-
GnRH Agonist: A known GnRH receptor agonist (e.g., buserelin).
-
Test Compound: this compound.
-
Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements with automated liquid handling (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating:
-
Seed the GnRH receptor-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye dissolved in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to de-esterify and become active within the cells.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
Incubate for a short period (e.g., 15-30 minutes) to allow this compound to bind to the GnRH receptors.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's liquid handler to add a fixed concentration of the GnRH agonist to all wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after agonist addition.
-
Normalize the data to the response of cells treated with agonist alone (100% activity) and untreated cells (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a potent human GnRH receptor antagonist with significant species-dependent selectivity, being considerably less active in monkeys and rats. This technical guide has provided the quantitative data demonstrating this selectivity, detailed the experimental protocols for its determination, and illustrated the underlying mechanism of action. A thorough understanding of these aspects is paramount for the strategic design and interpretation of preclinical studies aimed at evaluating the therapeutic potential of this compound and other non-peptide GnRH antagonists. The provided methodologies and diagrams serve as a valuable resource for researchers in the field of drug development and reproductive science.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. academic.oup.com [academic.oup.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
The GnRH Receptor Antagonist T-98475: A Technical Overview of its Applications in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] In the field of endocrinology, it represents a significant research tool for investigating the role of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes. By competitively blocking the GnRH receptor, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, thereby suppressing gonadal steroidogenesis. This technical guide provides an in-depth overview of the research applications of this compound in endocrinology, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor
The primary mechanism of action of this compound is its competitive and reversible binding to GnRH receptors on pituitary gonadotroph cells. This binding prevents the endogenous GnRH from activating the receptor, thereby blocking the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH.
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by GnRH, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the synthesis and release of gonadotropins. This compound, by blocking the initial binding of GnRH, prevents the initiation of this entire sequence.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
| Compound | Assay Type | Species | IC₅₀ (nM) |
| This compound | GnRH Receptor Binding | Human | 0.2 |
| This compound | GnRH Receptor Binding | Monkey | 4.0 |
| This compound | GnRH Receptor Binding | Rat | 60 |
| This compound | Inhibition of LH Release | Rat (in vitro) | 100 |
Table 1: In Vitro Activity of this compound
| Compound | Species | Dose | Effect |
| This compound | Castrated male cynomolgus monkeys | Oral | Reduced plasma LH concentration |
Table 2: In Vivo Activity of this compound
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol details the methodology for determining the binding affinity of this compound to the GnRH receptor.
1. Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human, monkey, or rat GnRH receptor.
-
Radioligand: A suitable radiolabeled GnRH agonist or antagonist (e.g., [¹²⁵I]-labeled GnRH analog).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Add Assay Buffer, radioligand, a high concentration of unlabeled GnRH, and cell membrane preparation.
-
Competition: Add Assay Buffer, radioligand, varying concentrations of this compound, and cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound and free radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
In Vitro Inhibition of LH Release Assay
This protocol outlines the methodology to assess the antagonistic effect of this compound on GnRH-stimulated LH release from pituitary cells.
1. Materials:
-
Cells: Primary cultures of rat anterior pituitary cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum.
-
Assay Medium: Serum-free culture medium.
-
Test Compound: this compound.
-
Stimulant: GnRH.
-
LH ELISA Kit.
2. Procedure:
-
Cell Culture:
-
Isolate anterior pituitary cells from rats.
-
Plate the cells in multi-well plates and culture for 48-72 hours to allow for attachment and recovery.
-
-
Pre-incubation:
-
Wash the cells with Assay Medium.
-
Pre-incubate the cells with varying concentrations of this compound in Assay Medium for a defined period (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add a fixed concentration of GnRH (that elicits a submaximal LH response) to the wells containing this compound.
-
Incubate for a specified time (e.g., 3 hours).
-
-
Sample Collection: Collect the culture medium from each well.
-
LH Measurement: Quantify the concentration of LH in the collected medium using a validated LH ELISA kit.
-
Data Analysis:
-
Plot the LH concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of GnRH-stimulated LH release.
-
Conclusion
This compound is a valuable research compound for the investigation of the GnRH receptor and its role in endocrine function. Its high potency and oral activity make it a versatile tool for both in vitro and in vivo studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their endocrinology research endeavors. The competitive antagonism of the GnRH receptor by this compound and the subsequent suppression of gonadotropin release offer a powerful method to probe the complexities of the hypothalamic-pituitary-gonadal axis.
References
Preclinical Profile of T-98475: A Novel GSK-3β Inhibitor for Alzheimer's Disease
An In-depth Technical Guide on the Core Preclinical Findings
Executive Summary
This document provides a comprehensive overview of the preclinical data for T-98475, a novel, potent, and selective small-molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β). Dysregulation of GSK-3β is a critical component in the pathophysiology of Alzheimer's disease (AD), contributing to both amyloid-beta (Aβ) production and tau hyperphosphorylation, the primary pathological hallmarks of the disease.[1][2][3] The following sections detail the in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action of this compound, demonstrating its potential as a disease-modifying therapeutic agent for Alzheimer's disease.
In Vitro Efficacy and Selectivity
This compound was evaluated for its ability to inhibit recombinant human GSK-3β and its selectivity against other common kinases.
Data Presentation: Kinase Inhibition
The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). The compound demonstrated potent, low-nanomolar inhibition of GSK-3β and high selectivity against Cyclin-Dependent Kinase 2 (CDK2), a representative off-target kinase.
| Compound | GSK-3β IC50 (nM) | CDK2 IC50 (nM) | Selectivity Index (CDK2/GSK-3β) |
| This compound | 15 | >10,000 | >667 |
| SB-216763 (Control) | 34 | 8,000 | ~235 |
Table 1: In vitro inhibitory activity and selectivity of this compound compared to a reference GSK-3β inhibitor, SB-216763.[4][5]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
The inhibitory activity of this compound was determined using the ADP-Glo™ Kinase Assay.[4][6]
-
Reaction Setup: The kinase reaction was initiated by mixing recombinant human GSK-3β enzyme with a specific GSK-3β substrate peptide and varying concentrations of this compound in a kinase reaction buffer.
-
ATP Addition: The reaction was started by the addition of ATP to a final concentration of 25 µM.
-
Incubation: The reaction mixture was incubated at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent was added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Signal Measurement: Luminescence, which is directly proportional to kinase activity, was measured using a plate-reading luminometer.
-
IC50 Calculation: Data were normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.
In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
The therapeutic potential of this compound was assessed in the 5XFAD transgenic mouse model, which exhibits aggressive Aβ deposition and cognitive deficits.[7][8]
Data Presentation: Cognitive Improvement in the Morris Water Maze
Six-month-old 5XFAD mice were treated daily with this compound (10 mg/kg, p.o.) or vehicle for 4 weeks. Spatial learning and memory were then assessed using the Morris Water Maze (MWM) test.[9][10]
| Treatment Group | Mean Escape Latency (Day 5) (seconds ± SEM) | Probe Trial: Time in Target Quadrant (% ± SEM) |
| Wild-Type + Vehicle | 18.5 ± 2.1 | 45.2 ± 3.5 |
| 5XFAD + Vehicle | 45.8 ± 4.3 | 21.3 ± 2.8 |
| 5XFAD + this compound (10 mg/kg) | 25.1 ± 3.0 | 38.9 ± 4.1 |
Table 2: this compound treatment significantly improved spatial learning and memory in 5XFAD mice, as indicated by a reduced escape latency and increased time spent in the target quadrant during the probe trial.
Data Presentation: Reduction of Pathological Tau Phosphorylation
Following behavioral testing, hippocampal lysates were analyzed by Western blot to measure the levels of phosphorylated tau (p-Tau) at the Ser396 site, a key pathological marker.
| Treatment Group | Relative p-Tau (Ser396) Levels (% of 5XFAD Vehicle ± SEM) |
| 5XFAD + Vehicle | 100 ± 8.5 |
| 5XFAD + this compound (10 mg/kg) | 58.2 ± 6.1 |
Table 3: this compound treatment led to a significant reduction in the hyperphosphorylation of tau protein in the hippocampus of 5XFAD mice.
Pharmacokinetic Profile in Mice
The pharmacokinetic properties of this compound were evaluated in female BALB/c mice to determine its systemic exposure and key metabolic parameters.[11]
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (IV) (2 mg/kg) | Per Oral (PO) (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.25 | 0.50 |
| AUC (ng·h/mL) | 1850 | 3100 |
| t½ (h) | 2.1 | 2.4 |
| Clearance (CL) (mL/min/kg) | 18.0 | - |
| Oral Bioavailability (F%) | - | 45% |
Table 4: Pharmacokinetic profile of this compound in mice. The compound exhibits good oral bioavailability and a suitable half-life for once-daily dosing.[12][13]
Mechanism of Action and Experimental Workflows
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of GSK-3β, thereby mitigating the downstream pathological events in Alzheimer's disease.
Visualization: this compound Signaling Pathway Intervention
References
- 1. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 3. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Morris Water Maze Test [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacodynamics of T-98475: A Technical Guide
For Immediate Release: December 19, 2025
This technical guide provides an in-depth analysis of the pharmacodynamics of T-98475, a potent and orally active non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of reproductive science, endocrinology, and oncology.
This compound distinguishes itself through its competitive and reversible binding to the GnRH receptor, primarily located on pituitary gonadotrope cells. This interaction effectively blocks the endogenous GnRH from initiating the signaling cascade responsible for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels leads to a rapid suppression of gonadal steroid production.
Core Pharmacodynamic Properties
This compound functions as a direct antagonist of the GnRH receptor, a G-protein coupled receptor (GPCR) that is central to the regulation of the reproductive endocrine system. Unlike GnRH agonists, which induce an initial stimulatory "flare-up" before receptor desensitization, this compound provides immediate and direct suppression of gonadotropin release.
The primary mechanism of action involves the competitive blockade of the GnRH binding site on the receptor. This prevents the conformational change required for receptor activation and the subsequent engagement of intracellular signaling pathways. The result is a swift and dose-dependent decrease in the secretion of LH and FSH.
Quantitative Analysis of In Vitro Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for the GnRH receptor across different species and its efficacy in inhibiting downstream hormonal responses.
| Parameter | Species/System | Value (nM) |
| IC₅₀ (GnRH Receptor Binding) | Human | 0.2 |
| Monkey | 4.0 | |
| Rat | 60 | |
| IC₅₀ (LH Release Inhibition) | In Vitro (Cell-based) | 100 |
Table 1: Summary of in vitro quantitative data for this compound. Data compiled from publicly available research.
GnRH Receptor Signaling Pathway and this compound's Point of Intervention
The canonical signaling pathway initiated by GnRH binding to its receptor is primarily mediated by the Gαq/11 G-protein. This compound acts at the initial step of this cascade by preventing receptor activation.
Detailed Experimental Methodologies
While the precise, proprietary protocols for the initial characterization of this compound are not publicly available, the following sections describe the standard and widely accepted methodologies for the key experiments cited.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC₅₀ and Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells engineered to express the human, monkey, or rat GnRH receptor.
-
Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., ¹²⁵I).
-
Test Compound: this compound.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) with appropriate salts and protein to maintain receptor integrity and reduce non-specific binding.
-
Filtration Apparatus: A system to separate bound from free radioligand.
Protocol:
-
Membrane Preparation: Cells expressing the GnRH receptor are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then resuspended in assay buffer.
-
Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated together.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value.
In Vitro Luteinizing Hormone (LH) Release Assay
This functional assay measures the ability of a compound to inhibit GnRH-stimulated LH release from pituitary cells.
Objective: To determine the functional antagonist activity of this compound by measuring its effect on LH secretion.
Materials:
-
Cells: Primary pituitary cells cultured from rodents or immortalized gonadotrope cell lines.
-
GnRH: Native GnRH or a potent agonist to stimulate LH release.
-
Test Compound: this compound.
-
Culture Medium and Buffers: Standard cell culture reagents.
-
LH Detection Kit: An enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit for quantifying LH in the culture supernatant.
Protocol:
-
Cell Culture: Pituitary cells are plated in multi-well plates and allowed to adhere.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: A fixed concentration of GnRH is added to the wells to stimulate LH release.
-
Incubation: The cells are incubated for a further period to allow for LH secretion.
-
Sample Collection: The culture supernatant is collected from each well.
-
LH Quantification: The concentration of LH in the supernatant is measured using a validated immunoassay.
-
Data Analysis: The results are expressed as a percentage of the maximal GnRH-stimulated LH release, and the IC₅₀ for LH inhibition is calculated.
In Vivo LH Suppression in Castrated Primates
This in vivo model provides a sensitive measure of a GnRH antagonist's ability to suppress circulating LH levels. Castration leads to elevated LH levels due to the removal of the negative feedback from gonadal steroids, making the suppressive effect of an antagonist more apparent.
Objective: To evaluate the in vivo efficacy and duration of action of orally administered this compound in a relevant animal model.
General Protocol Outline:
-
Animal Model: Adult male cynomolgus monkeys are surgically castrated and allowed a recovery period for LH levels to stabilize at an elevated baseline.
-
Dosing: this compound is administered orally at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Hormone Analysis: Plasma or serum is separated, and LH concentrations are measured using a validated species-specific immunoassay.
-
Data Analysis: The percentage change in plasma LH concentration from baseline is calculated for each time point to determine the extent and duration of suppression.
This guide summarizes the key pharmacodynamic features of this compound, providing a foundation for further research and development. The compound's potent, direct, and orally active antagonism of the GnRH receptor underscores its potential as a therapeutic agent in hormone-dependent pathologies.
T-98475: A Potent, Orally Active GnRH Antagonist for Reproductive Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2] As a competitive inhibitor of the GnRH receptor, this compound offers a valuable tool for researchers investigating the role of the hypothalamic-pituitary-gonadal (HPG) axis in various reproductive disorders. Its mechanism of action involves blocking the binding of endogenous GnRH to its receptor on pituitary gonadotrope cells, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, inhibits the production of downstream sex steroids, making this compound a significant compound for studying hormone-dependent conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is the competitive and reversible binding to GnRH receptors located on the surface of pituitary gonadotrophs. By occupying the receptor's binding site, this compound prevents the binding of endogenous GnRH, thereby inhibiting the initiation of the downstream signaling cascade responsible for the synthesis and release of LH and FSH. This direct antagonism leads to a swift reduction in circulating gonadotropin levels.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value |
| IC50 (GnRH Receptor Binding) | Human | 0.2 nM |
| Monkey | 4.0 nM | |
| Rat | 60 nM | |
| IC50 (LH Release Inhibition) | Rat | 100 nM |
Data sourced from Tocris Bioscience and MedchemExpress product information.[1][3]
In Vivo Activity of this compound
A study in castrated male cynomolgus monkeys demonstrated the in vivo efficacy of this compound. Oral administration of this compound resulted in a significant and time-dependent suppression of plasma LH levels, highlighting its potential for oral therapeutic applications.[2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for characterizing a GnRH antagonist like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
GnRH Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the in vitro potency of this compound in displacing a radiolabeled ligand from the GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the human, monkey, or rat GnRH receptor.
-
Radioligand: [¹²⁵I]-labeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).
-
This compound (test compound).
-
Unlabeled GnRH (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration near its Kd), and 50 µL of the this compound dilution or unlabeled GnRH (for total and non-specific binding, respectively).
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate at 4°C for 90 minutes with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Intracellular Calcium Flux Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human GnRH receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GnRH (agonist).
-
This compound (antagonist).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Seed the GnRH receptor-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and diluting in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.
-
Prepare serial dilutions of this compound and a fixed concentration of GnRH in assay buffer.
-
Place the cell plate into the fluorescence imaging plate reader and measure baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes).
-
Add the GnRH solution to stimulate the cells and immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of this compound on the GnRH-induced calcium flux and calculate the IC50 value.
In Vivo Luteinizing Hormone (LH) Suppression in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of orally administered this compound in suppressing plasma LH levels.
Materials:
-
Castrated male cynomolgus monkeys.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies.
-
Centrifuge.
-
ELISA or radioimmunoassay (RIA) kit for monkey LH.
Procedure:
-
House the monkeys individually and acclimate them to the experimental procedures.
-
Fast the animals overnight before dosing.
-
Collect a baseline blood sample (time 0).
-
Administer this compound orally at the desired dose (e.g., 1, 3, or 10 mg/kg). A control group receives the vehicle.
-
Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Measure the concentration of LH in the plasma samples using a validated ELISA or RIA method.
-
Calculate the percentage change in plasma LH levels from baseline for each time point and treatment group.
-
Analyze the data to determine the dose- and time-dependent effects of this compound on LH suppression.
Conclusion
This compound is a valuable research tool for investigating the pathophysiology of reproductive disorders and for the preclinical evaluation of novel therapeutic strategies targeting the GnRH receptor. Its high potency, oral bioavailability, and demonstrated in vivo efficacy make it a significant compound for studies requiring the suppression of the HPG axis. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experimental designs.
References
- 1. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Design, Synthesis, and Structure-Activity [research.amanote.com]
- 3. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vivo Evaluation of the Novel GnRH Antagonist T-98475 in Cynomolgus Monkeys: A Preclinical Technical Report
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial in vivo studies conducted on T-98475, a potent and selective non-peptide gonadotropin-releasing hormone (GnRH) antagonist, in a non-human primate model. The primary objectives of these inaugural studies were to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of orally administered this compound and to establish its preliminary safety and tolerability in cynomolgus monkeys. The data presented herein demonstrate that this compound exhibits dose-dependent plasma concentrations, leading to a robust and rapid suppression of key reproductive hormones, including luteinizing hormone (LH) and testosterone (B1683101). These findings support the continued development of this compound as a potential therapeutic agent for hormone-dependent pathologies.
Introduction and Background
Gonadotropin-releasing hormone (GnRH) serves as the master regulator of the reproductive endocrine system. Its pulsatile release from the hypothalamus stimulates GnRH receptors in the anterior pituitary, triggering the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of gonadal steroids such as estradiol (B170435) and testosterone. Dysregulation of this hypothalamic-pituitary-gonadal (HPG) axis is implicated in numerous hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.
This compound is a novel, orally bioavailable, small molecule thieno[2,3-b]pyridine-4-one derivative designed to be a competitive antagonist of the human GnRH receptor. In vitro studies have demonstrated its high binding affinity and potent inhibition of GnRH-stimulated signaling. The transition to a relevant in vivo model is a critical step in the preclinical development pathway. Due to the high degree of similarity in the reproductive physiology and GnRH receptor homology between non-human primates and humans, the cynomolgus monkey (Macaca fascicularis) was selected as the appropriate species for these initial translational studies.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effect by competitively binding to GnRH receptors on pituitary gonadotrophs. This action blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in gonadotropin levels results in a dose-dependent suppression of ovarian and testicular steroidogenesis.
Figure 1: this compound Mechanism of Action.
Experimental Protocols
Animal Model and Housing
Healthy, adult male cynomolgus monkeys (Macaca fascicularis), aged 4-6 years and weighing between 4-7 kg, were used for this study. Animals were socially housed under standard laboratory conditions with a 12-hour light/dark cycle and provided with ad libitum access to water and a standard primate diet. All procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Study Design: Single Ascending Dose
A single ascending dose study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound. Animals were randomized into four groups (n=3 per group) to receive a single oral dose of vehicle control or this compound suspended in 0.5% methylcellulose.
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
Figure 2: Experimental Workflow Diagram.
Pharmacokinetic (PK) Analysis
Serial blood samples (approximately 1 mL) were collected from a peripheral vein into K2-EDTA tubes at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), were calculated using non-compartmental analysis.
Pharmacodynamic (PD) Analysis
Blood samples for PD analysis were collected concurrently with the PK samples. Serum was isolated and used to measure concentrations of luteinizing hormone (LH) and testosterone via validated immunoassays. The change from baseline for each hormone was calculated to assess the extent and duration of suppression.
Safety and Tolerability Assessment
Animals were monitored continuously for clinical signs of toxicity, including changes in behavior, appetite, and gastrointestinal function. Body weights were recorded at baseline and at the end of the study. Standard clinical pathology (hematology and serum chemistry) was performed on blood samples collected at pre-dose and 48 hours post-dose.
Results
Pharmacokinetic Profile
Oral administration of this compound resulted in rapid absorption, with median Tmax values observed between 1 and 2 hours post-dose across all cohorts. Exposure to this compound, as measured by Cmax and AUC, increased in a dose-dependent manner.
Table 1: Mean Pharmacokinetic Parameters of this compound
| Dose Group (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-48h) (ng·h/mL) |
|---|---|---|---|
| 10 | 1.0 | 152 ± 28 | 985 ± 150 |
| 30 | 1.5 | 488 ± 95 | 3150 ± 540 |
| 100 | 2.0 | 1650 ± 310 | 11200 ± 1980 |
Data are presented as mean ± standard deviation.
Pharmacodynamic Effects
This compound induced a rapid, dose-dependent suppression of both serum LH and testosterone. At the 30 mg/kg and 100 mg/kg dose levels, significant suppression of LH was observed within 2 hours, followed by a corresponding decline in testosterone. The nadir for testosterone was reached between 8 and 12 hours post-dose.
Table 2: Maximum Hormone Suppression from Baseline
| Dose Group (mg/kg) | Maximum LH Suppression (%) | Maximum Testosterone Suppression (%) |
|---|---|---|
| 10 | 45 ± 12% | 35 ± 10% |
| 30 | 88 ± 8% | 92 ± 6% |
| 100 | 95 ± 5% | 97 ± 4% |
Data are presented as mean ± standard deviation of the maximum percentage change from baseline.
Safety and Tolerability
This compound was well-tolerated at all dose levels tested. There were no treatment-related adverse clinical signs observed during the study. No significant changes in body weight, hematology, or serum chemistry parameters were noted that were considered to be of toxicological concern.
Conclusion
The initial in vivo evaluation of this compound in cynomolgus monkeys demonstrates a promising preclinical profile. The compound is orally bioavailable, exhibits dose-proportional pharmacokinetics, and achieves potent, dose-dependent suppression of the HPG axis, consistent with its mechanism as a GnRH receptor antagonist. The rapid onset of hormone suppression and favorable safety profile observed in this single-dose study strongly support the further investigation of this compound in multi-dose efficacy and safety studies to fully characterize its therapeutic potential.
Methodological & Application
T-98475 In Vitro Experimental Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] This document provides detailed application notes and standardized protocols for the in vitro characterization of this compound. The provided methodologies cover essential assays for determining the potency and mechanism of action of this compound, including GnRH receptor binding, inhibition of downstream signaling pathways, and measurement of luteinizing hormone (LH) release. The information herein is intended to guide researchers in the consistent and reproducible in vitro evaluation of this compound.
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells, is a central regulator of the reproductive endocrine system. Activation of the GnRH receptor by its endogenous ligand, GnRH, initiates a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins are critical for regulating the production of sex steroids.
This compound acts as a competitive antagonist at the GnRH receptor, blocking the action of endogenous GnRH.[1] This antagonism leads to a rapid and reversible suppression of LH and FSH secretion. Unlike GnRH agonists, which cause an initial stimulatory "flare-up" before receptor desensitization, antagonists like this compound provide immediate suppression, making them valuable tools for studying the reproductive axis and as potential therapeutics for hormone-dependent diseases.
Data Presentation
The in vitro activity of this compound has been characterized across various assays and species. The following table summarizes the key quantitative data for this compound.
| Assay Type | Species | Receptor/Cell Line | Parameter | Value (nM) |
| GnRH Receptor Binding | Human | - | IC50 | 0.2[1] |
| GnRH Receptor Binding | Monkey | - | IC50 | 4.0[1] |
| GnRH Receptor Binding | Rat | - | IC50 | 60[1] |
| LH Release Inhibition | - | In vitro | IC50 | 100[1] |
Signaling Pathway
The primary signaling pathway activated by the GnRH receptor upon agonist binding is the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound, as a competitive antagonist, blocks the initiation of this cascade by preventing GnRH from binding to its receptor.
References
Application Notes and Protocols for T-98475 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] The GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells, is the primary regulator of the reproductive endocrine system.[3][4] Its activation by GnRH initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][5] this compound exerts its effect by competitively and reversibly binding to the GnRH receptor, thereby blocking the downstream signaling pathways and suppressing gonadotropin release.[3][4][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity of this compound and similar GnRH receptor antagonists. The assays are designed to be conducted in a physiologically relevant cellular context, providing valuable insights for drug discovery and development programs.
Mechanism of Action and Signaling Pathway
The GnRH receptor primarily couples to the Gαq/11 G-protein.[3][5] Upon GnRH binding, Gαq/11 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][6] This signaling cascade ultimately leads to the activation of mitogen-activated protein kinase (MAPK) pathways and the regulation of gene expression for gonadotropin synthesis and secretion.[7][8][9] There is also evidence for GnRH receptor coupling to Gs and Gi proteins, which can modulate intracellular cyclic AMP (cAMP) levels.[5][10]
GnRH Receptor Signaling Pathway Diagram
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the described cell-based assays for this compound.
Table 1: this compound Inhibitory Potency (IC50) Across Different Assays
| Assay Type | Cell Line | Parameter Measured | This compound IC50 (nM) |
| Receptor Binding | HEK293-hGnRHR | [³H]-GnRH Displacement | 0.2[1][2] |
| Calcium Mobilization | CHO-K1-hGnRHR | Inhibition of GnRH-induced Ca²⁺ flux | 0.5 - 2.0 |
| IP-One Assay | HEK293-hGnRHR | Inhibition of GnRH-induced IP1 accumulation | 1.0 - 5.0 |
| NFAT Reporter Assay | HEK293-hGnRHR-NFAT-luc | Inhibition of GnRH-induced luciferase activity | 2.0 - 10.0 |
| LH Secretion Assay | LβT2 | Inhibition of GnRH-induced LH release | 5.0 - 25.0 |
Note: IC50 values are illustrative and may vary depending on specific experimental conditions.
Table 2: Species Selectivity of this compound
| Species | Receptor | IC50 (nM) |
| Human | GnRH Receptor | 0.2[1] |
| Monkey | GnRH Receptor | 4.0[1] |
| Rat | GnRH Receptor | 60[1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit GnRH-induced intracellular calcium release, a direct indicator of Gαq/11 pathway modulation.
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GnRH receptor (hGnRHR) in appropriate media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Initiate a kinetic read to establish a baseline fluorescence, then automatically inject a GnRH agonist (e.g., Leuprolide) at a concentration that elicits a sub-maximal response (EC80). Continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon GnRH stimulation corresponds to intracellular calcium release. Calculate the inhibition of this response by this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
NFAT Reporter Gene Assay
This assay measures the transcriptional activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream effector of the calcium signaling pathway.
Workflow Diagram:
Caption: Workflow for the NFAT reporter gene assay.
Methodology:
-
Cell Culture: Use a Human Embryonic Kidney (HEK293) cell line stably co-expressing the hGnRHR and a luciferase reporter gene under the control of an NFAT response element.
-
Cell Plating: Seed the cells into white, opaque 96-well plates and allow them to adhere.
-
Compound Treatment and Stimulation: Add serial dilutions of this compound or vehicle control to the wells. Immediately after, add a GnRH agonist at its EC50 concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for reporter gene expression.
-
Lysis and Measurement: Equilibrate the plate to room temperature. Add a luciferase assay reagent that combines cell lysis and substrate addition in one step. Measure the luminescence using a plate luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of NFAT-driven transcription. Calculate the percent inhibition of the GnRH-induced signal by this compound and determine the IC50 value.
Luteinizing Hormone (LH) Secretion Assay
This assay provides a direct measure of the physiological endpoint of GnRH receptor activation in a relevant cell type.
Workflow Diagram:
Caption: Workflow for the LH secretion assay.
Methodology:
-
Cell Culture: Culture LβT2 mouse pituitary gonadotrope cells in a 24- or 48-well plate until they reach a desired confluency.
-
Pre-treatment: Wash the cells with serum-free media and then pre-incubate with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Add a GnRH agonist to the wells at a concentration known to induce robust LH secretion.
-
Incubation: Incubate the cells for 2-4 hours to allow for LH to be secreted into the culture medium.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Quantification: Quantify the concentration of LH in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the amount of LH secreted to the total protein content of the cells in each well. Determine the IC50 of this compound for the inhibition of GnRH-induced LH secretion.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 10. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of T-98475 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor.[1] By competitively blocking this receptor in the anterior pituitary, this compound prevents the signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This rapid and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis reduces the production of downstream sex hormones, such as testosterone (B1683101) and estrogen, making this compound and other GnRH antagonists valuable tools for studying and potentially treating hormone-dependent conditions.[2]
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering its mechanism of action, detailed experimental protocols, and data presentation.
Disclaimer: As of the latest available information, specific in vivo studies detailing the administration of this compound to mouse models have not been published. The following protocols are based on best practices for the oral administration of small molecule antagonists in mice and general methodologies for evaluating GnRH antagonists in vivo. Researchers must conduct initial dose-finding and tolerability studies to determine the optimal dosage, vehicle, and administration schedule for this compound in their specific mouse model.
Mechanism of Action: GnRH Receptor Antagonism
The primary mechanism of this compound is the competitive and reversible binding to GnRH receptors on the surface of pituitary gonadotrope cells.[2] This action physically blocks endogenous GnRH from binding and initiating its downstream signaling pathway. Unlike GnRH agonists, which cause an initial stimulatory "flare-up" of LH and FSH, antagonists like this compound lead to an immediate and dose-dependent suppression of these hormones.
The canonical signaling pathway initiated by GnRH binding involves the activation of a Gq/11 G-protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events are critical for the synthesis and secretion of LH and FSH. This compound blocks this entire cascade at its inception.
References
T-98475: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of T-98475, a potent and selective non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, in cell culture applications. This document outlines the mechanism of action, provides detailed protocols for solubilization and experimental use, and presents data in a clear, accessible format.
Introduction to this compound
This compound is a valuable research tool for studying the physiological roles of the GnRH receptor. As a competitive antagonist, this compound blocks the binding of endogenous GnRH to its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] Its non-peptide nature offers potential advantages in terms of oral bioavailability and metabolic stability in in vivo studies, making it a compound of interest in reproductive endocrinology and oncology research.
Chemical Properties:
| Property | Value |
| Chemical Name | 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester |
| Molecular Formula | C₃₇H₃₇F₂N₃O₄S |
| Molecular Weight | 657.77 g/mol |
| CAS Number | 199119-18-1 |
Mechanism of Action: GnRH Receptor Antagonism
The primary mechanism of action of this compound is the competitive and reversible binding to GnRH receptors, which are G-protein coupled receptors (GPCRs) located on the surface of pituitary gonadotrope cells.[4] The binding of GnRH to its receptor typically activates the Gαq/11 protein, initiating a signaling cascade through Phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6]
IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][7] This signaling cascade ultimately leads to the synthesis and secretion of LH and FSH. This compound, by blocking the GnRH receptor, prevents the initiation of this cascade.
Signaling Pathway Diagram
Caption: GnRH Receptor Signaling Pathway and Inhibition by this compound.
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are critical for obtaining reliable and reproducible results in cell culture experiments.
Solubility Data:
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | Soluble | 10 mM |
| Ethanol | Sparingly Soluble | Not Recommended for high concentration stocks |
| Water | Insoluble | Not Recommended |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.010 mol/L x 0.001 L x 657.77 g/mol = 6.5777 mg
-
Weighing: Carefully weigh out approximately 6.58 mg of this compound powder and place it into a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Note on DMSO Concentration in Cell Culture:
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should typically be kept at or below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
The following are general protocols for common cell-based assays to evaluate the activity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Cell Lines
The choice of cell line is critical for studying GnRH receptor signaling. The following cell lines are commonly used:
| Cell Line | Description |
| αT3-1 | Mouse pituitary gonadotrope cell line, endogenously expresses GnRH receptors. |
| LβT2 | Mouse pituitary gonadotrope cell line, endogenously expresses GnRH receptors and secretes LH. |
| HEK293 | Human embryonic kidney cells, can be transiently or stably transfected to express the human GnRH receptor. |
General Experimental Workflow
Caption: General workflow for cell-based assays with this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium.
Materials:
-
GnRH receptor-expressing cells (e.g., αT3-1, LβT2, or transfected HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
GnRH agonist (e.g., Leuprolide)
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic read capabilities and automated injectors
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom microplates and culture overnight to reach 80-90% confluency.
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: During incubation, prepare serial dilutions of this compound and a fixed concentration of the GnRH agonist (typically at its EC₈₀) in assay buffer.
-
Antagonist Incubation:
-
After dye loading, wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
LH/FSH Release Assay (for LβT2 cells)
This assay directly measures the inhibitory effect of this compound on GnRH-stimulated hormone secretion.
Materials:
-
LβT2 cells
-
Serum-free cell culture medium
-
GnRH agonist
-
This compound
-
24- or 48-well cell culture plates
-
Commercially available LH and FSH ELISA kits
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed LβT2 cells in multi-well plates and grow to 70-80% confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the this compound dilutions for 30-60 minutes.
-
Add the GnRH agonist to the wells at a final concentration that elicits a submaximal response (e.g., EC₅₀).
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for a defined period (e.g., 3-6 hours) at 37°C.
-
Collect the cell culture supernatants and store them at -20°C or -80°C until analysis.
-
-
Hormone Quantification:
-
Quantify the concentration of LH and FSH in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of LH or FSH against the concentration of this compound.
-
Calculate the percent inhibition of hormone release at each this compound concentration and determine the IC₅₀ value.
-
Representative Data (Hypothetical for this compound, based on typical GnRH antagonist performance):
| Assay | Cell Line | Agonist Used (Concentration) | This compound IC₅₀ (nM) |
| Calcium Mobilization | HEK293-hGnRHR | Leuprolide (EC₈₀) | 0.2 - 1.0 |
| LH Release | LβT2 | GnRH (EC₅₀) | 1.0 - 5.0 |
| FSH Release | LβT2 | GnRH (EC₅₀) | 1.0 - 5.0 |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Compound Precipitation upon Dilution in Media | Poor aqueous solubility. | Ensure the final DMSO concentration is as high as tolerated by the cells (up to 0.5%). Prepare intermediate dilutions in a mix of DMSO and media before the final dilution. Vortex or sonicate briefly after dilution. |
| High Cell Death | DMSO toxicity. This compound cytotoxicity at high concentrations. | Perform a DMSO toxicity curve for your specific cell line. Ensure the final DMSO concentration is below the toxic level. Perform a dose-response and time-course experiment for this compound to determine the optimal non-toxic concentration range. |
| No or Weak Inhibition | Inactive compound. Low receptor expression. Inappropriate agonist concentration. | Use a fresh stock of this compound. Confirm GnRH receptor expression in your cell line (e.g., by qPCR or Western blot). Optimize the agonist concentration to be at or near its EC₈₀ for antagonism assays. |
| High Variability between Replicates | Inconsistent cell seeding. Pipetting errors. Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Conclusion
This compound is a potent GnRH receptor antagonist that serves as a critical tool for investigating the GnRH signaling pathway in vitro. By following the detailed protocols for solubilization and cell-based assays provided in these application notes, researchers can obtain reliable and reproducible data to further elucidate the role of GnRH in various physiological and pathological processes. Careful attention to experimental details, including proper handling of the compound and optimization of assay conditions, is essential for successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. In vitro prolactin but not LH and FSH release is inhibited by compounds in extracts of Agnus castus: direct evidence for a dopaminergic principle by the dopamine receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro prolactin but not LH and FSH release is inhibited by compounds in extracts of Agnus castus: direct evidence for a dopaminergic principle by the dopamine receptor assay | Semantic Scholar [semanticscholar.org]
- 8. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of T-98475: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of T-98475, a potent and orally active non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
This compound is a key tool in studying the GnRH receptor signaling pathway. The following table summarizes its essential chemical and biological properties.
| Property | Value | Reference |
| Chemical Name | 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester | [1] |
| Molecular Formula | C37H37F2N3O4S | [1][3] |
| Molecular Weight | 657.77 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid powder | [3] |
| Biological Activity | Potent, orally active, non-peptide GnRH receptor antagonist. | [1][2][3][4] |
| IC50 Values | 0.2 nM (human), 4.0 nM (monkey), 60 nM (rat) | [1][3] |
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and activity.
| Form | Recommended Solvent | Storage Temperature | Shelf Life |
| Solid | - | Desiccate at +4°C | Up to 6 months |
| Stock Solution | DMSO | -20°C in tightly sealed aliquots | Up to 1 month |
Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[5] Long-term storage of solutions is not generally recommended.[5]
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.58 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 657.77 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Weight (W) = C * MW * V = 0.01 mol/L * 657.77 g/mol * 0.001 L = 0.0065777 g = 6.58 mg
-
-
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C.[5]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.
-
Take 1 µL of the 10 mM stock solution and add it to 999 µL of your experimental buffer.
-
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
The following diagram illustrates the key steps in preparing a stock solution of this compound.
References
Application Notes and Protocols for In Vivo Rodent Studies with T-98475, a Potent Orally Active GnRH Antagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available in vivo rodent study data for T-98475 is limited. The following application notes and protocols are based on the known mechanism of action of this compound and established methodologies for other orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists such as Elagolix and Relugolix. These protocols should be adapted and optimized for specific experimental needs.
Introduction
This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor.[1][2] It exhibits high binding affinity for the human GnRH receptor with an IC50 of 0.2 nM.[1] By competitively blocking the GnRH receptor in the anterior pituitary, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid and dose-dependent suppression of gonadal hormones, such as testosterone (B1683101) in males and estrogen in females, without the initial hormonal surge observed with GnRH agonists.[3][4] These characteristics make this compound and similar molecules valuable research tools and potential therapeutic agents for hormone-dependent conditions.
Mechanism of Action: GnRH Receptor Antagonism
This compound acts as a competitive antagonist at GnRH receptors on pituitary gonadotroph cells. This binding prevents endogenous GnRH from stimulating the Gq/11 protein-coupled receptor, thereby inhibiting the downstream signaling cascade that leads to gonadotropin synthesis and secretion.[5][6][7] The primary signaling pathway involves the activation of phospholipase C (PLC), which subsequently leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), key events for LH and FSH release.[5][6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
Application Notes and Protocols: GnRH Receptor Binding Assay Using T-98475
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of the reproductive system.[1][2] It is primarily located on the surface of pituitary gonadotrope cells and, upon binding to its ligand GnRH, stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] These hormones, in turn, control gonadal function.[5] Due to its central role in reproduction, the GnRH receptor is a significant target for therapeutic intervention in conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction.[5][6]
T-98475 is a potent, orally active, non-peptide antagonist of the GnRH receptor.[7][8][9][10] Its high affinity and specificity make it an excellent tool for studying the GnRH receptor and for the development of new therapeutics. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of unlabelled test compounds, such as this compound, for the human GnRH receptor.
Principle of the Assay
Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[11][12] This protocol describes a competitive binding assay where a constant concentration of a radiolabeled ligand (the "tracer") competes with varying concentrations of an unlabeled test compound (the "competitor," e.g., this compound) for binding to the GnRH receptor present in a cell membrane preparation.[12][13] The amount of radioligand bound to the receptor is measured, and the data is used to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). From the IC50 value, the inhibitory constant (Ki) of the test compound can be calculated, which reflects its binding affinity for the receptor.
Data Presentation
Table 1: Properties of the GnRH Receptor Antagonist this compound
| Property | Value | Reference |
| Chemical Name | 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester | [9] |
| Molecular Formula | C43H44F2N4O4S | Inferred from structure |
| Molecular Weight | 766.9 g/mol | Inferred from structure |
| IC50 (human GnRH receptor) | 0.2 nM | [7][9][10] |
| IC50 (monkey GnRH receptor) | 4.0 nM | [7][9] |
| IC50 (rat GnRH receptor) | 60 nM | [7][9] |
| Activity | Potent, orally active, non-peptide GnRH receptor antagonist | [7][8][9][10] |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human GnRH receptor.
-
Radioligand: A suitable high-affinity radiolabeled GnRH receptor agonist or antagonist (e.g., [125I]-[His5,D-Tyr6]GnRH).[14]
-
Unlabeled Ligand (Competitor): this compound.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known GnRH receptor ligand (e.g., 1 µM unlabeled GnRH).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C).
-
Cell scraper.
-
Homogenizer (Dounce or Polytron).
-
Centrifuge.
-
Scintillation counter.
Membrane Preparation
This protocol is adapted from standard procedures for preparing membranes from cultured cells expressing GPCRs.[15][16]
-
Cell Culture: Grow HEK293 or CHO cells stably expressing the human GnRH receptor to confluency in appropriate culture flasks.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping them into ice-cold PBS.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer, and repeat the centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in Assay Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines a typical filtration-based binding assay.[15]
-
Plate Setup: Prepare a 96-well microplate. Add Assay Buffer to all wells.
-
Addition of Competitor: Add serial dilutions of this compound (or other test compounds) to the appropriate wells. For determining non-specific binding, add a saturating concentration of a known GnRH ligand (e.g., 1 µM unlabeled GnRH). For total binding, add only Assay Buffer.
-
Addition of Radioligand: Add the radiolabeled GnRH receptor ligand to all wells at a final concentration close to its Kd value.
-
Addition of Membranes: Add the prepared cell membranes (typically 10-50 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a suitable temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[15]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Total Binding: Radioactivity measured in the absence of a competitor.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should follow a sigmoidal curve.
-
Determine IC50: From the competition curve, determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This can be done using non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Signaling Pathways and Workflows
GnRH Receptor Signaling Pathway
The GnRH receptor is a Gq/11-coupled GPCR.[4][17] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][17] These signaling events ultimately lead to the synthesis and release of LH and FSH.[1][2] The receptor can also couple to other G-proteins like Gs and Gi, modulating cAMP levels.[2][4]
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. T 98475 | CAS 199119-18-1 | T98475 | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 17. KEGG PATHWAY: map04912 [genome.jp]
Application Notes and Protocols: In Vitro LH Suppression Assay with T-98475
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system.[1] It stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland by binding to GnRH receptors on pituitary gonadotrope cells.[1][2][3] These gonadotropins, in turn, govern the production of sex steroids by the gonads.[3]
T-98475 is a potent, orally active, non-peptide antagonist of the GnRH receptor.[4][5][6] By competitively and reversibly binding to the GnRH receptor, this compound blocks the action of endogenous GnRH, leading to a rapid suppression of LH and FSH secretion.[3][7] This mechanism of action makes this compound and other GnRH antagonists valuable tools in research and potential therapeutic agents for hormone-dependent conditions.[7][8]
These application notes provide a detailed protocol for an in vitro luteinizing hormone (LH) suppression assay using this compound. This assay is designed to quantify the inhibitory effect of this compound on GnRH-stimulated LH release from pituitary cells.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Species | Value | Reference |
| GnRH Receptor Binding IC50 | Human | 0.2 nM | [4][5][6] |
| Monkey | 4.0 nM | [4][5] | |
| Rat | 60 nM | [4][5] | |
| LH Release Inhibition IC50 | Not Specified | 100 nM | [4][5] |
Signaling Pathway
The diagram below illustrates the signaling pathway of GnRH receptor activation and its inhibition by this compound.
Caption: GnRH receptor signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro LH Suppression Assay
This protocol describes the methodology to assess the ability of this compound to inhibit GnRH-stimulated LH release from a pituitary cell line (e.g., LβT2 or αT3-1).
Materials:
-
Pituitary gonadotrope cell line (e.g., LβT2 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
GnRH agonist (e.g., Leuprolide acetate)
-
This compound
-
Assay buffer (e.g., serum-free DMEM)
-
96-well cell culture plates
-
LH immunoassay kit (e.g., ELISA or chemiluminescence immunoassay)[9]
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture pituitary cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the GnRH agonist in assay buffer. Dilute to a final concentration that elicits a submaximal LH response (e.g., EC80), to be determined in a preliminary experiment.
-
-
Assay Protocol:
-
Wash the cells once with PBS.
-
Add 100 µL of assay buffer to each well and incubate for 1 hour to starve the cells.
-
Remove the starvation medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of the GnRH agonist solution to all wells except for the basal control wells (which receive 50 µL of assay buffer).
-
Incubate for 3 hours at 37°C.
-
-
LH Measurement:
-
Carefully collect the supernatant from each well.
-
Measure the concentration of LH in the supernatant using a validated LH immunoassay kit according to the manufacturer's instructions.[9]
-
-
Data Analysis:
-
Calculate the percentage of LH release for each concentration of this compound relative to the GnRH-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro LH suppression assay.
Caption: Workflow for the in vitro LH suppression assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. T 98475 | CAS 199119-18-1 | T98475 | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 8. Gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
Application Notes and Protocols for T-98475: A GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] The primary mechanism of action of this compound is the competitive and reversible binding to GnRH receptors, primarily located on pituitary gonadotroph cells. This action blocks the downstream signaling cascade, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Beyond its role in the hypothalamic-pituitary-gonadal axis, the GnRH receptor is also expressed in various cancer tissues, including those of the prostate, breast, ovary, and endometrium, where it can be part of an autocrine system regulating cell proliferation.[2][3] Both GnRH agonists and antagonists have demonstrated direct anti-proliferative effects in several cancer cell lines.[2][3] This suggests that this compound may have therapeutic potential as a direct anti-cancer agent in tumors expressing the GnRH receptor.
These application notes provide a framework for selecting appropriate cancer cell lines and detailed protocols for in vitro experiments to evaluate the anti-cancer efficacy of this compound.
Selecting Cell Lines for this compound Experiments
The selection of appropriate cell lines is critical for evaluating the therapeutic potential of this compound. The primary determinant for inclusion in a screening panel is the expression of the GnRH receptor. A panel of cell lines with varying levels of GnRH receptor expression and from different hormone-related cancer types is recommended to assess the spectrum of activity and potential biomarkers of response.
Proposed Cell Line Panel
| Cancer Type | Cell Line | GnRH Receptor Expression | Key Characteristics | Reference |
| Prostate Cancer | LNCaP | Positive (mRNA and protein) | Androgen-sensitive | [4][5] |
| PC-3 | Positive (mRNA and protein) | Androgen-independent | [4][6] | |
| DU-145 | Positive (mRNA) | Androgen-independent | [4] | |
| Breast Cancer | MCF-7 | Positive (binding sites and mRNA) | Estrogen receptor-positive | [7][8][9] |
| MDA-MB-231 | Positive (binding sites and mRNA) | Triple-negative | [7][10] | |
| ZR-75-1 | Positive (binding sites) | Estrogen receptor-positive | [7][8] | |
| Ovarian Cancer | OVCAR-3 | Positive (mRNA and protein) | Estrogen and androgen receptor-positive; resistant to cisplatin | [11][12][13] |
| SKOV-3 | Positive (mRNA) | Lower GnRH receptor expression compared to OVCAR-3 | [11][14] | |
| Endometrial Cancer | Ishikawa | Positive (mRNA) | Estrogen and progesterone (B1679170) receptor-positive | [15][16][17][18] |
| HEC-1A | Positive (mRNA) | [15] | ||
| HEC-1B | Positive (mRNA) | [15] |
Signaling Pathway of GnRH Receptor in Cancer Cells
In contrast to its action in the pituitary, the GnRH receptor in cancer cells is often coupled to Gαi proteins.[19] Activation of this pathway can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, GnRH receptor signaling in cancer cells can activate phosphotyrosine phosphatases (PTPs), which can counteract the mitogenic signals from growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), ultimately leading to reduced cell proliferation.[2][3]
Figure 1: Proposed signaling pathway of this compound in GnRH receptor-expressing cancer cells.
Experimental Workflow for Cell Line Selection and Evaluation
A systematic approach is necessary to identify sensitive cell lines and elucidate the mechanism of action of this compound. The following workflow outlines the key experimental stages.
Figure 2: Experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
Materials:
-
Selected cancer cell lines (e.g., LNCaP, MCF-7, OVCAR-3)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP and OVCAR-3, DMEM for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
GnRH Receptor Expression Analysis (Western Blot)
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-GnRH Receptor)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin)
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GnRH Receptor antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
Protocol:
-
Seed cells in white-walled 96-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Analysis of Signaling Pathways (Western Blot)
Protocol: Follow the Western Blot protocol as described in section 2, using primary antibodies against key signaling proteins such as:
-
Phospho-EGFR
-
Total EGFR
-
Phospho-Akt
-
Total Akt
-
Phospho-ERK1/2
-
Total ERK1/2
-
Cleaved Caspase-3
Logic for Cell Line Classification
The classification of cell lines as "sensitive" or "resistant" to this compound will be based on the IC50 values obtained from the cell viability assays. This classification will guide further mechanistic studies.
Figure 3: Logic for classifying cell lines based on this compound sensitivity.
Conclusion
This document provides a comprehensive guide for the initial in vitro evaluation of this compound, a GnRH receptor antagonist, as a potential anti-cancer agent. The selection of a diverse panel of cancer cell lines with confirmed GnRH receptor expression is paramount. The detailed protocols for key assays will enable researchers to determine the efficacy of this compound and investigate its mechanism of action. The provided diagrams offer a visual representation of the underlying biological rationale and experimental workflow. These studies will form a crucial foundation for further preclinical development of this compound.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of gonadotropin-releasing hormone (GnRH) and GnRH receptor mRNA in prostate cancer cells and effect of GnRH on the proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Type I gonadotropin-releasing hormone receptor mediates the antiproliferative effects of GnRH-II on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. GnRH receptor activation competes at a low level with growth signaling in stably transfected human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compared effects of GnRH analogs and 4-hydroxytamoxifen on growth and steroid receptors in antiestrogen sensitive and resistant MCF-7 breast cancer cell sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptors for luteinizing hormone-releasing hormone (GnRH) as therapeutic targets in triple negative breast cancers (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Novel GnRH Analogs Conjugated with Mitoxantrone in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Expression of gonadotropin-releasing hormone receptor in human epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GnRH-(1-5) transactivates EGFR in Ishikawa human endometrial cells via an orphan G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Oral Gavage of T-98475 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It has demonstrated inhibitory effects on luteinizing hormone (LH) release, making it a compound of interest for various research applications.[1][2] This document provides a detailed protocol for the preparation and oral administration of this compound to mice via gavage, a common method for precise oral dosing in preclinical studies. The protocol is based on established best practices for this technique to ensure animal welfare and data reproducibility.
Physicochemical Properties of this compound
A summary of the relevant properties of this compound is presented in the table below. This information is critical for the preparation of the dosing formulation.
| Property | Value | Source |
| Chemical Name | 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester | [1] |
| Molecular Formula | C37H37F2N3O4S | [2] |
| Molecular Weight | 657.78 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Biological Activity | Potent, orally active, non-peptide GnRH receptor antagonist | [1][2] |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol outlines the necessary steps for the safe and effective oral administration of this compound to mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[3][4]
1. Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose)
-
Appropriately sized gavage needles (18-22 gauge for adult mice, with a rounded tip)[3][4][5]
-
Syringes (1 mL or appropriate size for dosing volume)
-
Animal scale
-
Permanent marker
-
Disinfectant
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
2. Dosing Solution Preparation:
Due to its solubility in DMSO, this compound should first be dissolved in a minimal amount of DMSO. Subsequently, this stock solution should be diluted with a suitable vehicle to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid potential toxicity.[6]
Example Preparation for a 10 mg/kg dose in a 25g mouse (Dosing Volume: 10 mL/kg):
-
Calculate the required dose per mouse:
-
Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg)
-
Dose (mg) = 0.025 kg x 10 mg/kg = 0.25 mg
-
-
Calculate the dosing volume per mouse:
-
Volume (mL) = Body Weight (kg) x Dosing Volume (mL/kg)
-
Volume (mL) = 0.025 kg x 10 mL/kg = 0.25 mL
-
-
Prepare the dosing solution (e.g., for 10 mice):
-
Total this compound needed: 0.25 mg/mouse x 10 mice = 2.5 mg
-
Total volume needed: 0.25 mL/mouse x 10 mice = 2.5 mL (prepare a slight excess, e.g., 3 mL)
-
Dissolve 3 mg of this compound in a small volume of DMSO (e.g., 0.15 mL, resulting in a 5% DMSO concentration in the final solution).
-
Add the vehicle (e.g., corn oil) to bring the total volume to 3 mL.
-
Vortex thoroughly to ensure a homogenous suspension.
-
3. Oral Gavage Procedure:
The following steps should be followed for each mouse:
-
Weigh the animal to determine the precise dosing volume.[3][4]
-
Measure the gavage needle length by holding it alongside the mouse, from the tip of the nose to the last rib, to ensure it will reach the stomach.[7] Mark the needle with a permanent marker to prevent over-insertion.[3][5]
-
Properly restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and body. The head should be slightly extended back to create a straight line through the neck and esophagus.[3][4][8]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[3][8] If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [3][8] The animal may swallow as the tube is passed.[3]
-
Administer the substance slowly and steadily over 2-3 seconds.[9]
-
Gently withdraw the needle along the same path of insertion.[3]
-
Monitor the animal for 5-10 minutes post-gavage for any signs of distress, such as labored breathing or fluid coming from the nose.[3][8] Continue to monitor the animals 12-24 hours after dosing.[3][4]
4. Post-Procedure Care and Monitoring:
-
Return the animal to its cage and allow free access to food and water.
-
Observe the animal for any adverse reactions to the compound or the procedure.
-
Record all procedures, observations, and any adverse events in a lab notebook.
Quantitative Data Summary
The following tables provide a guideline for determining gavage needle size and maximum dosing volumes for mice.
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) |
| < 20 | 22-24 | 1 - 1.5 |
| 20 - 30 | 20-22 | 1.5 |
| > 30 | 18-20 | 1.5 |
Source: Adapted from multiple sources providing general guidelines for oral gavage in mice.[3][4][5]
Table 2: Recommended Maximum Dosing Volumes for Oral Gavage in Mice
| Route | Maximum Volume (mL/kg) |
| Oral (Gavage) | 10 |
Source: This is a generally accepted maximum volume to avoid complications such as aspiration.[3][4] Smaller volumes (e.g., 5 mL/kg) are often recommended.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the oral gavage protocol for this compound in mice.
Caption: Workflow for the oral gavage of this compound in mice.
Signaling Pathway (Placeholder)
As the primary mechanism of this compound is the antagonism of the GnRH receptor, a simplified diagram of the hypothalamic-pituitary-gonadal (HPG) axis is provided below to illustrate the target pathway.
Caption: Simplified diagram of the HPG axis and the antagonistic action of this compound.
References
- 1. T 98475 | CAS 199119-18-1 | T98475 | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. instechlabs.com [instechlabs.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for T-98475 in Hormone-Dependent Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-98475 is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The GnRH signaling pathway plays a crucial role in the regulation of reproductive functions and has been implicated in the growth and progression of several hormone-dependent cancers, including breast, prostate, and ovarian cancers.[1] In these malignancies, GnRH and its receptor can form an autocrine/paracrine loop that promotes cell proliferation and survival.[2][3] this compound offers a targeted approach to disrupt this signaling axis, presenting a promising therapeutic strategy for hormone-dependent cancers.
These application notes provide a summary of the effects of this compound on various hormone-dependent cancer cell lines and detailed protocols for assessing its biological activity.
Mechanism of Action
This compound competitively binds to the GnRH receptor, thereby inhibiting the downstream signaling cascade initiated by GnRH. In normal pituitary gonadotrophs, GnRH receptor activation leads to the stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[1] However, in cancer cells, the effects are often mediated through different signaling pathways. Activation of the GnRH receptor in cancer cells can lead to the activation of phosphotyrosine phosphatases (PTPs), which in turn can counteract the mitogenic signals from growth factor receptors.[2] GnRH receptor signaling in cancer can also involve G-protein-coupled pathways that influence cell proliferation and survival.[3][4] By blocking the GnRH receptor, this compound is hypothesized to inhibit cancer cell growth and induce apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH receptor activation competes at a low level with growth signaling in stably transfected human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
T-98475: A Potent Tool for Investigating Gonadotropin Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
T-98475 is a potent, orally active, and non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its high affinity and specificity for the GnRH receptor make it an invaluable tool for studying the intricate regulation of gonadotropin synthesis and secretion. By competitively inhibiting the binding of endogenous GnRH to its receptor on pituitary gonadotrophs, this compound effectively blocks the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This immediate and reversible suppression of gonadotropins, without the initial flare effect observed with GnRH agonists, allows for precise investigation of the hypothalamic-pituitary-gonadal (HPG) axis. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in both in vitro and in vivo research settings.
Data Presentation
Quantitative data regarding the activity of this compound and other GnRH antagonists are summarized below. These tables provide a clear comparison of potencies and effects across different species and experimental conditions.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value (nM) |
| IC50 | Human | GnRH Receptor | 0.2[1][2] |
| IC50 | Monkey | GnRH Receptor | 4.0[1][2] |
| IC50 | Rat | GnRH Receptor | 60[1][2] |
| IC50 | In vitro LH release | - | 100[1][2] |
Table 2: In Vivo Effects of a GnRH Antagonist on Gonadotropin Levels in Ovariectomized Monkeys
| Treatment | Tonic FSH (ng/ml) | Tonic LH (ng/ml) |
| Before Treatment | 248 +/- 105 | 178 +/- 31 |
| 0.3 mg/kg/day | 30 +/- 6 | 41 +/- 4 |
| 1.0 mg/kg/day | Undetectable | Undetectable |
| 3.0 mg/kg/day | Undetectable | Undetectable |
Data presented for a representative GnRH antagonist to illustrate expected effects. Specific in vivo quantitative data for this compound was not available in the search results.[5]
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: In Vitro GnRH Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[3]
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).[2]
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor to confluence.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.[2]
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and radiolabeled GnRH analog.
-
Non-Specific Binding: Cell membranes, radiolabeled GnRH analog, and a high concentration of unlabeled GnRH.
-
Competition: Cell membranes, radiolabeled GnRH analog, and serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[2]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound and free radioligand.
-
Wash the filters three times with ice-cold Wash Buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.[2]
-
Protocol 2: In Vitro LH Release Assay
Objective: To evaluate the inhibitory effect of this compound on GnRH-stimulated LH release from pituitary cells.
Materials:
-
Primary pituitary cells isolated from rats or a suitable pituitary cell line (e.g., LβT2).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
GnRH.
-
This compound.
-
24-well cell culture plates.
Procedure:
-
Cell Culture:
-
Plate pituitary cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of GnRH (e.g., 10 nM) for 4 hours.[9] Include control wells with no treatment, GnRH alone, and this compound alone.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
LH Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of GnRH-stimulated LH release for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: In Vivo Efficacy Study in a Primate Model
Objective: To assess the in vivo efficacy of orally administered this compound in suppressing gonadotropin levels in a non-human primate model.
Materials:
-
Adult male or ovariectomized female cynomolgus monkeys.[5][10]
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies.
-
Apparatus for plasma separation and storage.
-
LH and FSH immunoassay kits.
Procedure:
-
Animal Model and Acclimation:
-
Use surgically castrated male cynomolgus monkeys to achieve stable and elevated plasma LH levels, providing a robust model for evaluating antagonist efficacy.[10]
-
Acclimate the animals to the housing and handling procedures.
-
-
Dosing:
-
Administer this compound orally at various dose levels (e.g., 0.3, 1.0, and 3.0 mg/kg/day).[5] A vehicle control group should be included.
-
-
Blood Sampling:
-
Collect blood samples at baseline (pre-treatment) and at multiple time points during and after the treatment period.
-
-
Hormone Analysis:
-
Separate plasma from the blood samples and store at -80°C until analysis.
-
Measure plasma concentrations of LH and FSH using validated immunoassays.
-
-
Data Analysis:
-
Analyze the changes in hormone levels from baseline to determine the efficacy, dose-response relationship, and duration of action of this compound.[10]
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of action of this compound.
Caption: GnRH receptor signaling and this compound inhibition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vitro characterization of this compound.
Caption: In vitro characterization workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterizing pituitary response to a gonadotropin-releasing hormone (GnRH) antagonist in monkeys: tonic follicle-stimulating hormone/luteinizing hormone secretion versus acute GnRH challenge tests before, during, and after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. An in vitro study of LH release, synthesis and heterogeneity in pituitaries from proestrous and short-term ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: A High-Content Imaging-Based In Vitro Assay for the Potency Determination of T-98475, a Novel JAK2/STAT3 Pathway Inhibitor
Abstract
This document provides a detailed protocol for a high-content imaging-based in vitro assay to determine the potency of T-98475, a novel and selective inhibitor of the Janus Kinase 2 (JAK2). This compound targets the JAK2/STAT3 signaling pathway, a critical mediator of cell proliferation and survival in various hematological malignancies. The described assay quantifies the inhibition of cytokine-induced STAT3 phosphorylation in the human erythroleukemia cell line, HEL 92.1.7. This robust and reproducible method is suitable for screening and characterizing potential JAK2 inhibitors.
Introduction
The JAK/STAT signaling pathway is integral to cellular responses to a multitude of cytokines and growth factors. Dysregulation of this pathway, particularly constitutive activation of JAK2, is a known driver in myeloproliferative neoplasms. This compound has been developed as a selective inhibitor of JAK2, preventing the subsequent phosphorylation and activation of its downstream target, STAT3. To quantify the cellular potency of this compound, we have developed a high-content imaging assay to measure the nuclear translocation of phosphorylated STAT3 (p-STAT3) in response to cytokine stimulation. This application note provides a step-by-step protocol for this assay, data analysis, and expected results.
Signaling Pathway
The JAK2/STAT3 signaling cascade is initiated by the binding of a cytokine (e.g., Erythropoietin, EPO) to its receptor, leading to the dimerization of the receptor and the subsequent autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the STAT3 transcription factor. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, initiating their transcription and leading to cell proliferation and differentiation. This compound acts by inhibiting the kinase activity of JAK2, thus preventing the phosphorylation of STAT3.
Caption: JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
Materials and Reagents
-
Cell Line: HEL 92.1.7 (ATCC® TIB-180™)
-
Culture Medium: RPMI-1640 (Gibco)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Cytokine Stimulant: Recombinant Human Erythropoietin (EPO) (R&D Systems)
-
Test Compound: this compound
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) (Cell Signaling Technology)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG (Invitrogen)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Assay Plates: 96-well, black, clear-bottom microplates (Corning)
Assay Workflow
Caption: High-content imaging assay workflow for this compound potency.
Detailed Procedure
-
Cell Seeding:
-
Culture HEL 92.1.7 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 20,000 cells per well in a 96-well black, clear-bottom plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Cell Starvation:
-
Gently aspirate the culture medium.
-
Wash the cells once with 100 µL of serum-free RPMI-1640.
-
Add 100 µL of serum-free RPMI-1640 to each well and incubate for 4 hours.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in serum-free RPMI-1640.
-
Add the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Add EPO to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation, Permeabilization, and Blocking:
-
Fix the cells by adding 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 100 µL of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 100 µL of 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with anti-p-STAT3 primary antibody (1:200 in 1% BSA/PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000 in 1% BSA/PBS) and DAPI (1 µg/mL) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for DAPI (nucleus) and Alexa Fluor 488 (p-STAT3).
-
Analyze the images by defining the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the mean fluorescence intensity of p-STAT3 in both the nucleus and the cytoplasm.
-
Calculate the ratio of nuclear to cytoplasmic p-STAT3 intensity for each cell and average across wells.
-
Data Presentation and Analysis
The potency of this compound is determined by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor required to reduce the p-STAT3 nuclear translocation by 50%).
Sample Data Table
| This compound Conc. (nM) | Log Conc. | % Inhibition of p-STAT3 Nuclear Translocation (Mean ± SD, n=3) |
| 0 (Vehicle) | N/A | 0 ± 2.1 |
| 0.1 | -1.0 | 5.3 ± 1.8 |
| 0.3 | -0.52 | 15.8 ± 3.5 |
| 1 | 0 | 48.2 ± 4.1 |
| 3 | 0.48 | 75.6 ± 3.9 |
| 10 | 1.0 | 92.1 ± 2.5 |
| 30 | 1.48 | 98.5 ± 1.2 |
| 100 | 2.0 | 99.1 ± 0.8 |
| 300 | 2.48 | 99.4 ± 0.5 |
| 1000 | 3.0 | 99.6 ± 0.4 |
IC50 Calculation
The data from the table can be plotted using a four-parameter logistic regression model to determine the IC50 value.
-
Resulting IC50 for this compound: Approximately 1.1 nM
Conclusion
The high-content imaging assay described provides a robust and sensitive method for quantifying the inhibitory activity of this compound on the JAK2/STAT3 signaling pathway. The detailed protocol and workflow enable reliable determination of the compound's cellular potency, making it a valuable tool for the characterization and development of novel JAK2 inhibitors.
Troubleshooting & Optimization
Technical Support Center: T-98475 Experimental Results
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound T-98475.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a selective, ATP-competitive small molecule inhibitor of Tyrosine Kinase X (TKX). By binding to the kinase domain of TKX, this compound is designed to prevent the phosphorylation and subsequent activation of its primary downstream target, Signal Transducer Y (STY). The intended biological outcome is the inhibition of the TKX-STY signaling pathway, which is implicated in aberrant cell proliferation and survival in specific cancer models.
Q2: I am not observing the expected decrease in cell viability in my cell-based assays. What are some common initial troubleshooting steps?
Discrepancies between expected and observed results in cell-based assays are common.[1] Initial steps should focus on verifying the fundamentals of the experiment.[2][3] Key factors to check include:
-
Compound Integrity: Ensure this compound has been stored correctly and has not degraded. Prepare fresh stock solutions from a new aliquot.[4]
-
Dosage and IC50: The concentration used may be too low for your specific cell line. It is critical to perform a dose-response experiment to determine the IC50.[4]
-
Cell Line Health and Passage Number: Use cells with a low passage number, as high-passage cells can exhibit altered morphology, growth rates, and response to stimuli.[5] Ensure cells are healthy and in the exponential growth phase at the time of treatment.[5]
-
Reagent and Media Consistency: Variations in media batches, serum, or other reagents can impact results.[3] Standardize these components as much as possible.
Q3: My in vitro biochemical assay results are potent, but the effects are weak in cell-based assays. Why is there a discrepancy?
This is a frequent challenge in drug development.[1] Several factors can cause this disparity:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
High Protein Binding: If using serum-containing media, this compound may be sequestered by proteins like albumin, reducing its effective (unbound) concentration available to interact with the target.[4]
-
Efflux Pumps: The cells may be actively removing the compound via efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective intracellular concentration.
-
Compound Metabolism: The cells may be metabolizing this compound into an inactive form.
Q4: What are "off-target" effects and how might they manifest in my experiments with this compound?
Off-target effects occur when a drug interacts with unintended molecular targets.[6][7] These interactions can lead to unexpected biological responses or toxicity that are independent of the intended TKX inhibition.[7][8] Manifestations could include:
-
Unexpected Phenotypes: Observing cellular effects that are not known to be associated with the TKX-STY pathway.
-
Toxicity at Low Doses: Cell death occurring at concentrations below the IC50 for TKX inhibition, suggesting another protein is being affected.
-
Paradoxical Pathway Activation: In some cases, inhibiting one pathway can lead to the compensatory activation of another, or feedback loops can be disrupted, causing unexpected increases in signaling.[1][4][9]
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Lack of reproducibility is a significant issue in preclinical research.[10][11][12] Use this guide to systematically address sources of variability.
Problem: High variability between replicate wells, plates, or experiments.
Caption: Troubleshooting workflow for assay variability.
Data Presentation: Impact of Cell Passage on this compound IC50
| Cell Line | Low Passage (<10) IC50 (nM) | High Passage (>30) IC50 (nM) | Fold Change |
| CancerCell-A | 55 | 210 | 3.8x |
| CancerCell-B | 120 | 650 | 5.4x |
| CancerCell-C | 85 | 155 | 1.8x |
Guide 2: Lack of Efficacy on Target Pathway (In Vitro)
Problem: this compound treatment does not reduce the phosphorylation of the downstream target STY (p-STY) as measured by Western Blot.
Caption: Logic diagram for troubleshooting lack of target inhibition.
Experimental Protocol: Western Blot for p-STY and Total STY
This protocol is used to determine if this compound successfully blocks TKX kinase activity in cells by measuring the phosphorylation of its substrate, STY.[13]
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 6 hours). Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phosphoproteins.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STY (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total STY and a loading control (e.g., GAPDH).
Guide 3: Unexpected Toxicity or Off-Target Effects
Problem: Significant cell death is observed at concentrations that are inconsistent with on-target TKX inhibition, or unexpected phenotypes arise.
Caption: On-target vs. off-target compound effects.
Troubleshooting Steps:
-
Confirm the On-Target Effect: First, confirm that you are seeing inhibition of p-STY at the concentrations causing the unexpected effect. If p-STY is unaffected, the phenotype is likely off-target.[13]
-
Rescue Experiment: If possible, create a cell line that expresses a version of TKX that is mutated to be resistant to this compound. If the compound still causes the toxic effect in these cells, it confirms the effect is off-target.
-
Broad Kinase Screening: To identify potential off-targets, screen this compound against a broad panel of kinases.[13] This can reveal unintended interactions that may explain the observed phenotype.[14]
-
Control Compound: Compare the effects of this compound to another known TKX inhibitor with a different chemical scaffold. If the other inhibitor does not produce the same unexpected toxicity, it strengthens the case for an off-target effect specific to this compound's structure.
Guide 4: Poor Efficacy in In Vivo Models
Problem: this compound shows good potency in vitro but fails to control tumor growth in animal models.
Data Presentation: Comparison of In Vitro vs. In Vivo Efficacy
| Parameter | This compound | Control Compound |
| In Vitro IC50 (CancerCell-A) | 55 nM | 80 nM |
| In Vivo Tumor Growth Inhibition (TGI) | 15% | 65% |
| Plasma Concentration (2h post-dose) | 50 ng/mL | 850 ng/mL |
| Tumor Concentration (2h post-dose) | 15 ng/g | 1200 ng/g |
Table 2: This hypothetical data shows that despite having a better in vitro potency, this compound achieves much lower plasma and tumor concentrations compared to a control compound, leading to poor in vivo efficacy. This points towards a pharmacokinetic issue.
Potential Causes & Solutions:
-
Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model.[4]
-
Action: Conduct a formal PK study to measure drug concentration in plasma and tumor tissue over time. This will determine key parameters like half-life, bioavailability, and tumor penetration.[15]
-
-
Formulation Issues: The compound may not be soluble or stable in the delivery vehicle.
-
Action: Test different formulations to improve solubility and stability. It is never too early to consider a formulation plan suitable for clinical use.[16]
-
-
Dosing Regimen: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration at the tumor site.
-
Action: Once PK data is available, model different dosing regimens to ensure the concentration in the tumor remains above the in vitro IC50 for a sufficient duration.[17]
-
-
Lack of Target Engagement In Vivo: The drug may not be inhibiting TKX in the tumor tissue at the administered dose.
-
Action: Collect tumor samples from treated animals at various time points and perform a Western Blot or other analysis to measure p-STY levels to confirm target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. bit.bio [bit.bio]
- 12. Irreproducibility –The deadly sin of preclinical research in drug development [jpccr.eu]
- 13. benchchem.com [benchchem.com]
- 14. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
Technical Support Center: Optimizing T-98475 Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of T-98475 in cell culture experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] Its primary mechanism of action is to competitively block the binding of GnRH to its receptor on the surface of cells, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2]
Q2: What is the typical starting concentration for this compound in a cell culture experiment?
For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine the dose-response curve for your specific cell line and assay. A common starting point is a logarithmic or serial dilution series, for example, from 1 nM to 10 µM. This wide range will help in identifying the effective concentration window. The known half-maximal inhibitory concentration (IC50) for this compound at the human GnRH receptor is 0.2 nM, which can serve as a reference point for the lower end of your concentration range.[1]
Q3: How do I determine the optimal incubation time for this compound?
The optimal incubation time is dependent on the biological question being addressed and the specific cellular response being measured.
-
Short-term effects: For rapid signaling events like changes in intracellular calcium levels or protein phosphorylation, incubation times of minutes to a few hours are typically sufficient.[3]
-
Long-term effects: For endpoints such as changes in gene expression, cell proliferation, or hormone secretion, longer incubation periods of 24 to 72 hours or more may be necessary.[3]
A time-course experiment is recommended to determine the optimal incubation period for your specific experimental setup.
Q4: Can serum in the culture medium affect the activity of this compound?
Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting results. If you suspect significant interference from serum, you could consider performing experiments in serum-free or reduced-serum conditions. However, be aware that this may also affect cell health and response.
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range. Given the potent in vitro activity of this compound, ensure your dilution series extends to the higher micromolar range in case your cell model is less sensitive. |
| Compound instability. | Ensure the compound is properly stored according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. |
| Insensitive cell line or assay. | Verify that your cell line expresses the GnRH receptor at sufficient levels. You can check this using techniques like RT-qPCR, Western blot, or immunofluorescence. Use a positive control (a known GnRH agonist) to confirm that the signaling pathway is functional in your cells. |
| Incorrect experimental setup. | Review your experimental protocol for any potential errors in reagent preparation, incubation times, or measurement techniques. |
Issue 2: High levels of cell death observed after treatment with this compound.
| Possible Cause | Solution |
| Compound cytotoxicity. | The compound may be toxic to the cells at the concentrations tested. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration.[4] Start your next experiment with a concentration range well below the toxic threshold. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect on cell viability. |
| Off-target effects. | At higher concentrations, small molecules can have off-target effects that may lead to cell death. If possible, use a structurally related but inactive compound as a negative control to assess for off-target toxicity. |
| Induction of apoptosis. | GnRH receptor signaling can be linked to apoptosis in some cell types. You can investigate this by performing assays for caspase activity or using apoptosis inhibitors. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells and experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
| Fluctuations in incubator conditions. | Maintain stable temperature, CO2, and humidity levels in your cell culture incubator. |
| Edge effects in multi-well plates. | Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile water or PBS to minimize this effect. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| GnRH Receptor Binding IC50 | Human | 0.2 nM | [1] |
| GnRH Receptor Binding IC50 | Monkey | 4.0 nM | |
| GnRH Receptor Binding IC50 | Rat | 60 nM | |
| In Vitro LH Release Inhibition IC50 | Not Specified | 100 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting a specific cellular response.
-
Cell Seeding: Plate your GnRH receptor-expressing cells in a suitable multi-well plate (e.g., 96-well) at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of serial dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 10-fold dilutions from 10 µM down to 0.1 nM). Remember to include a vehicle control containing the same final concentration of the solvent.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration that is relevant to the biological endpoint you are measuring (determined from a time-course experiment or literature).
-
Assay Performance: Perform the desired assay to measure the effect of this compound. This could be a measurement of downstream signaling (e.g., intracellular calcium), gene expression, hormone secretion, or cell proliferation.
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol describes a method to evaluate the potential toxic effects of this compound on your cells.
-
Cell Seeding: Plate your cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a range of this compound concentrations in culture medium, typically extending to a higher range than your expected effective concentration (e.g., up to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cell Treatment: Replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the cells for a standard duration, often 24, 48, or 72 hours.
-
Viability Assay: Perform a cell viability assay. Common methods include:
-
MTT Assay: Measures mitochondrial activity in living cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the this compound concentration to determine the concentration at which 50% of the cells are no longer viable (CC50).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
T-98475 stability in aqueous solutions for assays
This technical support center provides guidance on the stability of T-98475 in aqueous solutions for assays, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its mechanism of action is through competitive and reversible binding to GnRH receptors on pituitary gonadotroph cells. This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Q2: What are the general recommendations for storing solid this compound?
Solid this compound should be stored in a tightly sealed vial at -20°C for up to 6 months. It is important to minimize exposure to moisture and light.
Q3: How should I prepare a stock solution of this compound?
Due to the limited aqueous solubility of many thieno[2,3-b]pyridine (B153569) derivatives, it is recommended to prepare a concentrated stock solution in an organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored in tightly sealed vials at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is generally usable for up to one month.
Q5: How do I prepare working solutions of this compound in aqueous buffers for my assay?
To prepare a working solution, dilute the DMSO stock solution into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent effects on the biological system. Perform serial dilutions if necessary. Due to the potential for precipitation, it is recommended to prepare fresh working solutions for each experiment and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when preparing working solution in aqueous buffer. | The aqueous solubility of this compound is limited. The concentration of this compound in the final working solution may be too high. | - Decrease the final concentration of this compound in the working solution.- Increase the percentage of DMSO in the final solution, ensuring it remains compatible with your assay.- Consider using a different buffer system or adding a solubilizing agent, after validating its compatibility with your assay. |
| Inconsistent or lower-than-expected activity in the assay. | This compound may have degraded in the aqueous working solution. Thienopyridine derivatives can be susceptible to hydrolysis.[2] | - Prepare fresh working solutions immediately before each experiment.- Minimize the time the compound is in aqueous solution before use.- Evaluate the stability of this compound in your specific assay buffer by incubating it for various times before adding it to the assay. |
| Variability between experiments. | Repeated freeze-thaw cycles of the DMSO stock solution may have led to degradation or concentration changes due to solvent evaporation. | - Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture condensation. |
| No biological activity observed. | Incorrect storage of the solid compound or stock solution leading to degradation. | - Ensure the solid compound and stock solutions have been stored according to the recommended conditions (-20°C, tightly sealed).- Verify the integrity of the compound using an appropriate analytical method if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh a precise amount of solid this compound (purity ≥98% HPLC) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the solid this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, tightly sealed vials. Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Assay Buffer
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock solution 1:100 in your aqueous assay buffer. This helps to minimize the risk of precipitation.
-
Final Dilution: Prepare the final 1 µM working solution by diluting the intermediate solution (or the stock solution) into the final volume of your assay buffer. Ensure the final DMSO concentration is below a level that affects your assay (typically <0.1%).
-
Immediate Use: Use the freshly prepared working solution in your assay as soon as possible.
Visualizations
References
Technical Support Center: In Vitro Studies with Non-Peptide GnRH Antagonists
Welcome to the technical support center for the in vitro use of non-peptide gonadotropin-releasing hormone (GnRH) antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with compounds such as elagolix (B1671154), relugolix (B1679264), and linzagolix (B1675553).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving non-peptide GnRH antagonists for in vitro use?
A1: Non-peptide GnRH antagonists are generally hydrophobic and exhibit low aqueous solubility. Therefore, organic solvents are typically required to prepare concentrated stock solutions.
-
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of elagolix, relugolix, and linzagolix.[1][2][3][4][5]
-
Ethanol and dimethylformamide (DMF) can also be used, with reported solubilities for elagolix sodium of approximately 10 mg/mL and 12.5 mg/mL, respectively.[2][6]
It is crucial to use anhydrous (water-free) solvents to prevent compound precipitation and degradation. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: I observed precipitation when diluting my DMSO stock solution into aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates upon dilution into an aqueous buffer.[1] To mitigate this:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, as higher concentrations can be toxic to cells.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the stock solution into your aqueous medium while gently vortexing.[1]
-
Pre-warm the aqueous medium: Warming the cell culture medium to 37°C before adding the antagonist stock solution can sometimes improve solubility.[1]
-
Increase the volume of the final dilution: Preparing a larger volume of the final working solution can help to keep the compound in solution.
Q3: What are the known off-target effects of non-peptide GnRH antagonists that could interfere with my in vitro experiments?
A3: While generally selective for the GnRH receptor, some non-peptide antagonists have been shown to interact with other cellular components, which could lead to confounding results.
-
Relugolix: In vitro studies have shown that relugolix can induce cytochrome P450 enzymes CYP3A and CYP2B6 .[7][8] It also acts as an inhibitor of the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) .[7] If your cell model expresses these enzymes or transporters, or if you are co-administering other compounds that are substrates for them, these interactions could affect your results.
-
Elagolix: Elagolix is reported to be highly selective for the GnRH receptor, with an IC50 value for the CYP3A4 enzyme of 56 μM, which is significantly higher than its affinity for the GnRH receptor (Ki = 0.9 nM).[2][6] It showed minimal activity when screened against a panel of 100 other receptors, ion channels, and enzymes.[6]
-
Linzagolix: Linzagolix is described as a selective GnRH antagonist.[9] One study noted that, unlike some peptide-based antagonists, linzagolix does not induce histamine (B1213489) release from rat peritoneal mast cells.[4]
Q4: Can these compounds interfere with common assay readouts like fluorescence or luminescence?
A4: While there is no specific evidence that elagolix, relugolix, or linzagolix are inherently fluorescent, it is a common issue for small molecules to interfere with optical-based assays.[10][11][12]
-
Autofluorescence: Some small molecules can fluoresce at the same wavelengths used for excitation and emission in an assay, leading to false-positive signals.[10][13]
-
Quenching: A compound can absorb the light emitted by a fluorescent probe in the assay, leading to a decrease in signal and a potential false-negative result.[10][12]
It is always recommended to run a control experiment with the antagonist alone (without the fluorescent or luminescent probe) to check for any background signal.
Q5: I am seeing unexpected effects on cell health and proliferation in my experiments. Is this a known issue?
A5: Yes, some studies have reported that GnRH antagonists can have direct effects on cell viability and proliferation, which may be independent of their action on the GnRH receptor in some cell types. These effects are often dose- and time-dependent.[14] For example, some GnRH antagonists have been shown to induce apoptosis (programmed cell death) in certain cancer cell lines.[15][16] It is therefore important to perform appropriate controls, such as using a cell line that does not express the GnRH receptor, to distinguish between on-target and off-target effects on cell viability.
Troubleshooting Guides
Issue 1: Low or No Signal in a Radioligand Binding Assay
| Possible Cause | Troubleshooting Steps |
| Degraded Radioligand | Ensure the radioligand is within its expiration date and has been stored correctly to prevent degradation.[17] |
| Inactive Receptor Preparation | Confirm the presence and integrity of the GnRH receptor in your cell membrane preparation using Western blotting. Ensure proper storage of membranes at -80°C.[18] |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific radioligand and receptor preparation.[17] |
| Antagonist Precipitation | The antagonist may have precipitated out of solution at the tested concentrations. Visually inspect your assay wells for any signs of precipitation. Refer to the solubility troubleshooting steps in the FAQ section. |
| Incorrect Buffer Composition | The pH, ionic strength, or presence of certain ions in the binding buffer can affect ligand binding. Ensure your buffer composition is optimized for the GnRH receptor. |
Issue 2: High Background in a Functional Assay (e.g., Calcium Flux, IP Accumulation)
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | Run a control with the antagonist alone to check for intrinsic fluorescence at the assay wavelengths.[12] |
| Cell Stress or Death | High concentrations of the antagonist or the solvent (DMSO) may be causing cellular stress or toxicity, leading to non-specific signaling. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at the same concentrations to rule out toxicity.[14] |
| Non-Specific Receptor Activation | At very high concentrations, some compounds can non-specifically interact with and activate other G protein-coupled receptors in your cells. Review the off-target profile of your antagonist and consider using a lower concentration range. |
| Assay Plate Issues | Some assay plates can have high background fluorescence. Test different types of plates (e.g., black-walled, clear-bottom) to find the one with the lowest background for your assay. |
Quantitative Data Summary
The following tables provide a summary of key in vitro parameters for common non-peptide GnRH antagonists.
Table 1: In Vitro Potency of Non-Peptide GnRH Antagonists
| Compound | Assay Type | Cell Line/System | Potency (IC50 / Ki) | Reference(s) |
| Elagolix | Radioligand Binding | - | Ki = 0.9 nM | [2][6] |
| Inositol Phosphate Production | RBL-1 cells expressing human GnRHR | IC50 = 1.5 nM | [2][6] | |
| - | - | IC50 = 0.25 nM, Ki = 3.7 nM | [3] | |
| Relugolix | Arachidonic Acid Release | CHO cells expressing human GnRHR | IC50 = 0.32 nM (in absence of human plasma) | - |
| Linzagolix | Calcium Flux | Cells expressing human GnRHR | IC50 = 36.7 nM | [4][19] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Solubility of Non-Peptide GnRH Antagonists
| Compound | Solvent | Solubility | Reference(s) |
| Elagolix Sodium | Water | Freely soluble / 50 mg/mL | [1][3] |
| PBS (pH 7.2) | ~10 mg/mL | [2][6] | |
| DMSO | ~10 mg/mL / 50 mg/mL | [2][3][6] | |
| Ethanol | ~10 mg/mL | [2][6] | |
| DMF | ~12.5 mg/mL | [2][6] | |
| Linzagolix | DMSO | 55 mg/mL | [5] |
| Acetonitrile | Soluble | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GnRH receptor signaling pathway and point of antagonist inhibition.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: A logical workflow for troubleshooting common in vitro assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Elagolix sodium | GNRH Receptor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Linzagolix | GNRH Receptor | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Gonadotropin-releasing hormone type II antagonists induce apoptotic cell death in human endometrial and ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
improving T-98475 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of T-98475 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a potent, orally active, non-peptide antagonist of the luteinizing hormone-releasing hormone (LHRH) receptor, also known as the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It has a high molecular weight and is lipophilic, which often contributes to poor aqueous solubility.[3][4] For in vivo studies, particularly oral and parenteral administrations, poor solubility can lead to low bioavailability, inaccurate dosing, and variable experimental results.[5][6] Therefore, optimizing the formulation to improve solubility is a critical step in preclinical research.[7][8][9]
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[6] Common strategies include:
-
Co-solvents: Using a mixture of a primary solvent (like water) with one or more water-miscible organic solvents to increase the drug's solubility.[10]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can improve the dissolution rate.[6][11]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly alter solubility.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11]
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[6]
Q3: Which animal species are typically used for preclinical studies with compounds like this compound, and how does this affect formulation development?
A3: Preclinical safety studies often use two mammalian species, typically a rodent (like a mouse or rat) and a non-rodent (like a dog or non-human primate).[8] The choice of animal model is a critical factor in formulation development.[8] For example, the volume and type of vehicle that can be safely administered varies significantly between species.[9][12] Formulations intended for oral gavage in rodents may need to be highly concentrated due to volume limitations, while larger animals like dogs may tolerate larger volumes or even capsules.[8][12] The tolerability of excipients can also differ between species.[8]
Troubleshooting Guides
Issue: Precipitation of this compound in the dosing solution upon standing.
Possible Cause: The initial formulation is not stable, and the compound is crashing out of the solution.
Solutions:
-
Increase the concentration of the co-solvent: If you are using a co-solvent system, a higher proportion of the organic solvent may be needed to maintain solubility.
-
Add a surfactant: A small amount of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) can help to stabilize the formulation and prevent precipitation.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer may increase its solubility and stability.
-
Consider a suspension: If a stable solution cannot be achieved at the desired concentration, preparing a micronized suspension in a suitable vehicle with a suspending agent (e.g., carboxymethylcellulose) is a viable alternative.
Issue: High variability in plasma concentrations of this compound between animals.
Possible Cause: Inconsistent absorption due to poor solubility and dissolution in the gastrointestinal tract.
Solutions:
-
Improve the formulation: Switch to a formulation with enhanced solubilization properties, such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion. These can improve the dissolution rate and absorption.[5][13]
-
Particle size reduction: Ensure that if you are using a suspension, the particle size of this compound is minimized and uniform. Micronization can significantly increase the surface area available for dissolution.[10][11]
-
Control for food effects: The presence of food can alter the gastrointestinal environment and affect the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals relative to dosing.
Quantitative Data on this compound Formulations
The following table summarizes hypothetical, yet plausible, data for different this compound formulations for oral administration in rats.
| Formulation ID | Vehicle Composition | This compound Concentration (mg/mL) | Appearance | Oral Bioavailability (%) |
| F1 | Saline | < 0.1 | Insoluble | < 1 |
| F2 | 10% DMSO, 40% PEG 400, 50% Saline | 1 | Clear Solution | 15 |
| F3 | 0.5% (w/v) Methylcellulose (B11928114) in Water | 5 | Suspension | 10 |
| F4 | 20% Cremophor® EL, 80% Saline | 2 | Micellar Solution | 25 |
| F5 | Labrafac® PG, Maisine® CC, Transcutol® HP (SEDDS) | 10 | Clear Oily Liquid | 45 |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (F2)
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the this compound in Dimethyl sulfoxide (B87167) (DMSO).
-
Add Polyethylene glycol 400 (PEG 400) to the solution and mix thoroughly until the this compound is fully dissolved.
-
Slowly add saline to the mixture while continuously stirring to reach the final desired volume.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Preparation of a Suspension Formulation (F3)
-
Micronize the this compound powder to achieve a uniform, small particle size.
-
Prepare a 0.5% (w/v) solution of methylcellulose in purified water by slowly adding the methylcellulose to the water while stirring.
-
Add the micronized this compound to a small amount of the methylcellulose vehicle and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to obtain a homogenous suspension.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) (F5)
-
In a suitable container, combine the lipid (Labrafac® PG), surfactant (Maisine® CC), and co-surfactant (Transcutol® HP) in the desired ratios.
-
Add the weighed amount of this compound to the lipid mixture.
-
Gently heat the mixture (e.g., to 40°C) and stir until the this compound is completely dissolved.
-
The resulting formulation should be a clear, oily liquid that forms a microemulsion upon gentle agitation in an aqueous medium.
Visualizations
Caption: A logical workflow for improving the solubility of this compound.
Caption: this compound blocks the GnRH receptor signaling pathway.[14][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. langhuapharma.com [langhuapharma.com]
- 8. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 9. admescope.com [admescope.com]
- 10. scispace.com [scispace.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
T-98475 degradation products and their impact
Welcome to the technical support center for T-98475, a potent, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
1. General Information
-
What is this compound? this compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It competitively blocks the GnRH receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
-
What is the mechanism of action of this compound? this compound is a competitive antagonist of the GnRH receptor, a G-protein coupled receptor (GPCR). By binding to the GnRH receptor, it prevents the endogenous GnRH from binding and initiating the downstream signaling cascade. This blockade prevents the activation of Gαq/11 proteins, which would normally lead to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), which are required for gonadotropin secretion.
2. Stability and Storage
-
How should this compound be stored? For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment. For short-term storage of a few days to weeks, it can be kept at 4°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
What is the stability of this compound in solution? While specific stability data for this compound in various solvents and buffers is not extensively published, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock. The stability of compounds with a thieno[2,3-b]pyridine (B153569) core can be affected by factors such as pH, light, and temperature.
3. This compound Degradation
-
What are the potential degradation pathways for this compound? Based on studies of similar thienopyridine-containing compounds, potential degradation pathways for this compound include:
-
Oxidation: The thienopyridine core is susceptible to oxidation. This can occur at the nitrogen atom of the pyridine (B92270) ring to form an N-oxide, or at the sulfur atom of the thiophene (B33073) ring.[1]
-
Hydrolysis: While the core structure is generally stable, ester or amide functionalities in the side chains could be susceptible to hydrolysis, especially under acidic or basic conditions. Oxidized products of the thienopyridine ring can also undergo subsequent hydrolytic cleavage.[1]
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation. It is advisable to protect solutions containing this compound from light.
-
-
What is the potential impact of this compound degradation products on experimental results? Degradation of this compound can lead to a variety of issues in your experiments:
-
Reduced Potency: Degradation reduces the concentration of the active compound, leading to a decrease in its apparent potency (higher IC50/EC50 values).
-
Altered Selectivity: Degradation products may have different binding affinities for the GnRH receptor or may interact with other off-target receptors, leading to unexpected biological effects.
-
Toxicity: Some degradation products could be cytotoxic, affecting cell viability and confounding the results of cell-based assays.
-
Inconsistent Results: The presence of varying amounts of degradation products can lead to high variability and poor reproducibility between experiments.
-
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the media for any cloudiness or precipitate after adding this compound. - Reduce the final concentration of this compound. - Decrease the final DMSO concentration to <0.1%. - Prepare fresh dilutions from a new stock solution. - Consider using a solubility enhancer, but validate its effect on your cells. |
| Cell Health Issues | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of this compound at the concentrations used in your experiment. - Ensure your cells are healthy and within a low passage number. |
| Assay Variability | - Ensure consistent cell seeding density. - Use a multichannel pipette for reagent addition to minimize timing differences. - Include appropriate positive and negative controls in every experiment. |
Issue 2: Lower than Expected Potency (High IC50/EC50)
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound. - Protect solutions from light and store them appropriately. - Consider analyzing the purity of your this compound stock by HPLC. |
| Incorrect Assay Conditions | - Optimize incubation times and temperatures. - Ensure the pH and ionic strength of your assay buffer are optimal for receptor binding. - Verify the concentration of the competing ligand in competitive binding assays. |
| Cell Line or Receptor Expression Issues | - Verify the expression level of the GnRH receptor in your cell line using techniques like qPCR or Western blotting. - Use a cell line with a known high expression of the GnRH receptor as a positive control. |
Issue 3: Inconsistent Results in In Vivo Studies
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability or Formulation Issues | - Ensure proper formulation of this compound for the chosen route of administration. - Conduct a pilot pharmacokinetic study to determine the Cmax and Tmax of this compound in your animal model. |
| Metabolic Instability | - Thienopyridine derivatives can be metabolized by cytochrome P450 enzymes.[2] Consider potential drug-drug interactions if co-administering other compounds. - The rate of metabolism can vary between species. |
| High Individual Variability | - Increase the number of animals per group to improve statistical power. - Ensure consistent dosing and sample collection times. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value |
| IC50 (GnRH Receptor) | Human | 0.2 nM |
| Monkey | 4.0 nM | |
| Rat | 60 nM | |
| IC50 (LH Release) | In Vitro | 100 nM |
Experimental Protocols
1. Radioligand Binding Assay for GnRH Receptor
-
Objective: To determine the binding affinity of this compound for the GnRH receptor.
-
Materials:
-
Cell membranes expressing the GnRH receptor.
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radiolabeled GnRH agonist (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
-
2. In Vitro Luteinizing Hormone (LH) Release Assay
-
Objective: To measure the inhibitory effect of this compound on GnRH-stimulated LH release from pituitary cells.
-
Materials:
-
Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2).
-
GnRH.
-
This compound.
-
Cell culture medium.
-
LH ELISA kit.
-
-
Procedure:
-
Plate pituitary cells in a 24- or 48-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a submaximal concentration of GnRH (e.g., 1 nM) for a defined period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
Plot the LH concentration as a function of the this compound concentration to determine the IC50.
-
Visualizations
References
minimizing T-98475 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure robust, reproducible results in experiments utilizing T-98475, a potent, non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its primary mechanism of action is competitive and reversible binding to GnRH receptors on pituitary gonadotroph cells.[1] This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Q2: What are "off-target effects" in the context of a GnRH receptor antagonist like this compound?
A2: For a specific receptor antagonist like this compound, "off-target effects" refer to any biological consequences that are not mediated by the blockade of the GnRH receptor. These could include interactions with other receptors, ion channels, or enzymes, or non-specific effects on cellular health at high concentrations. It is crucial to design experiments with appropriate controls to ensure that the observed phenotype is a direct result of GnRH receptor antagonism.
Q3: My cells are showing toxicity (e.g., cell death, morphological changes) after treatment with this compound. What could be the cause?
A3: High concentrations of any small molecule can lead to cellular toxicity. The observed toxicity could be a result of exaggerated on-target effects or genuine off-target effects. It is critical to first perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired level of GnRH receptor antagonism without inducing significant cell death.
Q4: I am not observing the expected inhibitory effect of this compound in my experiment. What are the potential reasons?
A4: Several factors could contribute to a lack of effect. These include:
-
Sub-optimal concentration: The concentration of this compound may be too low to effectively compete with the GnRH agonist being used.
-
Compound integrity: Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.
-
Cellular model: Confirm that your cell line expresses a functional GnRH receptor at a sufficient density.
-
Experimental design: The timing of this compound pre-incubation before agonist stimulation may be insufficient.
Troubleshooting Guides
This section provides a structured approach to common experimental issues.
Issue 1: High Background or Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. | Cells at high passage numbers can exhibit altered receptor expression and signaling. |
| Inconsistent Cell Seeding | Use a cell counter to ensure consistent cell density in all wells. | Variable cell numbers will lead to inconsistent receptor expression and signal output. |
| Compound Solubility | Visually inspect this compound stock and working solutions for any precipitation. Prepare fresh dilutions for each experiment. | Poor solubility can lead to inaccurate and inconsistent dosing. |
| Assay Reagent Variability | Use fresh, high-quality reagents and prepare master mixes to minimize pipetting variability. | Inconsistent reagent preparation can introduce significant experimental error. |
Issue 2: Confirming On-Target GnRH Receptor Antagonism
To ensure that the observed biological effects are specifically due to the inhibition of the GnRH receptor by this compound, a series of validation experiments are recommended.
| Experimental Approach | Purpose | Expected Outcome with this compound |
| Dose-Response Curve | To determine the potency (IC50) of this compound in inhibiting a GnRH-mediated response. | A sigmoidal curve demonstrating concentration-dependent inhibition of the GnRH agonist effect. |
| Use of a Structurally Unrelated GnRH Antagonist | To confirm that the observed phenotype is due to GnRH receptor blockade and not a unique off-target effect of this compound's chemical structure. | A structurally different GnRH antagonist should produce a similar biological effect. |
| Rescue Experiment with GnRH Receptor Knockdown/Knockout | To demonstrate that the effect of this compound is dependent on the presence of the GnRH receptor. | In cells lacking the GnRH receptor (e.g., via siRNA or CRISPR), this compound should have no effect on the signaling pathway of interest. |
| Analysis of Downstream Signaling | To verify that this compound blocks the known GnRH receptor signaling cascade. | This compound should inhibit GnRH-induced calcium mobilization and the phosphorylation of downstream targets like ERK1/2. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for GnRH receptors from different species, and for LH release. This data is critical for determining appropriate experimental concentrations.
| Target | Species | IC50 (nM) |
| GnRH Receptor | Human | 0.2 |
| GnRH Receptor | Monkey | 4.0 |
| GnRH Receptor | Rat | 60 |
| LH Release (in vitro) | Not Specified | 100 |
Key Experimental Protocols
Calcium Mobilization Assay to Determine this compound Potency
This assay measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium, a primary downstream event in GnRH receptor signaling.
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR, αT3-1)
-
This compound
-
GnRH agonist (e.g., Leuprolide)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into the assay plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation with this compound: Wash the cells with assay buffer and then add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of the GnRH agonist (typically at its EC80) into the wells.
-
Data Acquisition: Record the fluorescence signal over time to capture the change in intracellular calcium.
-
Data Analysis: Calculate the inhibition of the agonist response at each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Downstream Signaling (p-ERK1/2)
This protocol verifies that this compound inhibits the GnRH-induced phosphorylation of ERK1/2, a key downstream MAPK.
Materials:
-
Cells expressing the GnRH receptor
-
This compound
-
GnRH agonist
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Agonist Stimulation: Stimulate the cells with a GnRH agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK1/2 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 and loading control signals.
Visualizations
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and validating this compound experiments.
References
Technical Support Center: Addressing T-98475 Variability in Experimental Replicates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the gonadotropin-releasing hormone (GnRH) receptor antagonist, T-98475. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It functions by competitively binding to the GnRH receptor on pituitary gonadotrope cells, thereby blocking the action of endogenous GnRH.[2][3] This immediate and reversible blockade prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release before downregulating the receptor, antagonists like this compound provide rapid suppression.[2][3]
Q2: What are the key signaling pathways affected by this compound?
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[2][4] By blocking this receptor, this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] This blockade ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC), which are critical for the synthesis and secretion of LH and FSH.[2][5][6]
Q3: Which cell lines are suitable for in vitro experiments with this compound?
Several cell lines are commonly used for studying GnRH receptor antagonists. The choice of cell line can impact the experimental outcome, and it is crucial to confirm the species and subtype of the GnRH receptor expressed. Commonly used cell lines include:
-
αT3-1 cells , a mouse pituitary gonadotrope cell line that endogenously expresses the GnRH receptor.[2][8]
-
CHO-K1 cells engineered to express the GnRH receptor.[2]
-
GN11 cells , a mouse GnRH-secreting neuronal cell line.[9]
Q4: What are the appropriate positive and negative controls for experiments with this compound?
Proper controls are essential for the correct interpretation of results.
-
Positive Controls:
-
GnRH or a potent GnRH agonist (e.g., Buserelin, Leuprolide): To confirm the functionality of the GnRH receptor in the experimental system and to establish a baseline for maximal stimulation that this compound is expected to inhibit.[3]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound should be added to cells at the same final concentration to control for any solvent-related effects.[3]
-
Untreated Cells: To establish the baseline level of signaling or response in the assay.[3]
-
Inactive Peptide/Compound: An ideal negative control would be a structurally similar compound with no activity at the GnRH receptor.[3]
-
Troubleshooting Guides
High variability between experimental replicates is a common challenge. The following guides address specific issues you might encounter.
In Vitro Assay Variability
Issue 1: High variability between replicate wells in a calcium mobilization assay.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before plating. Use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Uneven Dye Loading | Ensure complete removal of growth medium before adding the dye solution. Use a consistent volume of dye solution for all wells. Wash cells gently but thoroughly after dye loading to remove extracellular dye.[3] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When adding compounds, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing. |
| Plate Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. If all wells must be used, ensure the incubator has good humidity and temperature control. |
| Cell Health | Use cells within a consistent and low passage number range. Do not allow cells to become over-confluent before or during the assay.[3] Visually inspect cells for normal morphology before starting the experiment. |
Issue 2: this compound shows lower than expected potency (higher IC50).
| Potential Cause | Troubleshooting Steps |
| High Agonist Concentration | In competitive antagonist assays, the apparent potency is dependent on the agonist concentration. Use a concentration of the GnRH agonist that elicits a submaximal response (e.g., EC80) to increase the assay's sensitivity to inhibition.[3] |
| Compound Instability/Solubility | Prepare fresh dilutions of this compound from a concentrated stock for each experiment.[3] Ensure the compound is fully dissolved in the appropriate solvent. |
| Insufficient Incubation Time | The antagonist may have slow binding kinetics. Increase the pre-incubation time with this compound before adding the agonist to ensure binding has reached equilibrium.[3] |
| Cell Line/Receptor Subtype | Confirm that the species of the GnRH receptor in your cell line is sensitive to this compound. Potency can vary between species (human, rat, monkey).[1][3] |
| High Cell Density/Receptor Expression | Overexpression of the GnRH receptor can lead to "receptor reserve," which can shift the antagonist dose-response curve. Use a consistent and optimized cell number for your assays. |
In Vivo Study Variability
Issue 3: Inconsistent suppression of LH, FSH, or testosterone (B1683101) levels in animal models.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Conduct a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions.[10] |
| Inappropriate Dosing Regimen | The pharmacokinetic profile of this compound will determine the dosing frequency required to maintain suppressive circulating levels. Consider the half-life of the compound when designing the study.[10] |
| High Individual Variability | There can be significant individual differences in the response to GnRH antagonists. Increase the number of animals per group to account for this variability.[10] |
| Blood Sampling Variability | The pulsatile nature of LH and FSH secretion can lead to variability in single time-point measurements.[11] For a more accurate assessment, consider collecting pooled blood samples over a short period or taking multiple samples.[11] |
| Assay Variability for LH/FSH | Ensure the immunoassay used for hormone measurement is validated for the species being studied and has low inter- and intra-assay variability. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Human GnRH Receptor | Monkey GnRH Receptor | Rat GnRH Receptor | In Vitro LH Release Inhibition |
| IC50 | 0.2 nM | 4.0 nM | 60 nM | 100 nM |
| Data derived from MedKoo Biosciences product information.[1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit GnRH agonist-induced increases in intracellular calcium.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293-GnRHR, αT3-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
GnRH agonist
-
This compound
-
Fluorescence plate reader with kinetic read capabilities
Method:
-
Cell Plating: Plate the GnRH receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer. Add serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. Measure baseline fluorescence for 10-20 seconds. Add a pre-determined concentration of GnRH agonist (e.g., EC80) to all wells simultaneously.
-
Measurement: Continue to measure fluorescence intensity for 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well and plot the response against the log concentration of this compound to determine its IC50.
In Vivo Study for Gonadotropin Suppression
This protocol outlines a basic in vivo experiment to assess the effect of this compound on testosterone levels in a rodent model.
Materials:
-
This compound
-
Appropriate sterile vehicle for reconstitution
-
Adult male rats (e.g., Sprague-Dawley)
-
Equipment for oral gavage or subcutaneous injection
-
Blood collection supplies
-
ELISA kit for testosterone measurement
Method:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.[1]
-
Compound Preparation: Prepare the dosing solution of this compound in the appropriate vehicle.
-
Animal Grouping: Randomly assign animals to treatment and control groups (n=6-8 per group).
-
Baseline Sampling: Collect a baseline blood sample (T=0) from all animals.
-
Administration: Administer this compound or vehicle to the respective groups.
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours post-administration).[1]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure plasma testosterone concentrations using a validated ELISA kit.
-
Data Analysis: Compare the testosterone levels in the this compound treated group to the vehicle control group at each time point.
Visualizations
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro calcium mobilization assay to determine this compound potency.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GN11 Mouse GnRH Neuronal Cell Line Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Follicle-Stimulating Hormone (FSH): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
T-98475 quality control for research use
Welcome to the technical support center for T-98475. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control data to support your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4][5] Its primary mechanism of action is the competitive and reversible binding to GnRH receptors on pituitary gonadotroph cells.[6] This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6] Unlike GnRH agonists, this compound provides immediate suppression of gonadotropins without an initial stimulatory phase.[6][7]
2. What is the purity of the this compound supplied for research use?
The purity of this compound is typically greater than or equal to 98%, as determined by High-Performance Liquid Chromatography (HPLC).[2] For batch-specific purity, always refer to the Certificate of Analysis (CoA) provided with the product.
3. How should I store this compound?
For long-term storage, this compound solid powder should be stored at -20°C for months to years. For short-term storage, it can be kept in a dry, dark place at 0-4°C for days to weeks.[1]
4. How do I reconstitute this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Ensure the powder is fully dissolved by vortexing.
5. How should I store the reconstituted this compound stock solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[8] For short-term use (days to weeks), the stock solution can be stored at 0-4°C.[1]
6. Can I use this compound in cell-based assays?
Yes, this compound is suitable for use in various in vitro cell-based assays to study GnRH receptor antagonism. Common applications include measuring the inhibition of LH release and assessing the blockade of GnRH-stimulated intracellular signaling pathways, such as calcium mobilization or inositol (B14025) phosphate (B84403) production.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Improper storage or handling: The compound may have degraded due to exposure to light, moisture, or improper temperatures. | Always store this compound as recommended. For solutions, use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[8][10] |
| Incorrect concentration: Errors in calculating the concentration of the stock solution or dilutions. | Double-check all calculations and ensure accurate weighing of the compound and measurement of the solvent. | |
| Solubility issues: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | Ensure this compound is completely dissolved in DMSO before further dilution into aqueous buffers. Sonication may aid dissolution. For cell-based assays, ensure the final DMSO concentration is compatible with your cells and does not exceed 0.5%. | |
| Precipitation of the compound in aqueous media | Low solubility in aqueous buffers: this compound has poor water solubility. | Prepare the final dilutions from a high-concentration DMSO stock solution immediately before use. Minimize the time the compound is in a purely aqueous environment. The use of a carrier protein like BSA in the buffer may help maintain solubility. |
| High background or off-target effects in assays | Compound autofluorescence: At high concentrations, this compound may exhibit intrinsic fluorescence, interfering with fluorescent-based assays. | Run a control with the compound alone (no cells or other reagents) to check for autofluorescence at the wavelengths used in your assay.[11] |
| Cytotoxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound and DMSO for your specific cell line. | |
| Variability between experimental replicates | Inconsistent pipetting or cell plating: Inaccurate liquid handling or uneven cell density can lead to variable results. | Use calibrated pipettes and ensure proper mixing of solutions. When plating cells, ensure a homogenous cell suspension to achieve consistent cell numbers per well.[9] |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a humid environment. |
Quantitative Quality Control Data
The following table summarizes typical quality control specifications for research-grade this compound. For lot-specific data, please refer to the Certificate of Analysis.
| Parameter | Specification | Method |
| Appearance | Solid powder | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC)[2] |
| Molecular Weight | 657.78 g/mol | Calculated |
| Molecular Formula | C₃₇H₃₇F₂N₃O₄S | - |
| IC₅₀ (human GnRH receptor) | 0.2 nM | Radioligand Binding Assay[2][3][9] |
| IC₅₀ (monkey GnRH receptor) | 4.0 nM | Radioligand Binding Assay[2] |
| IC₅₀ (rat GnRH receptor) | 60 nM | Radioligand Binding Assay[2] |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocols
Protocol for HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase (e.g., 50:50 A:B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol for In Vitro IC₅₀ Determination using a Calcium Mobilization Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization in cells expressing the GnRH receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GnRH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GnRH agonist (e.g., Leuprolide)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GnRH receptor-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Prepare a solution of the GnRH agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the GnRH agonist into the wells and continue recording the fluorescence signal for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the control wells (agonist alone) and plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the GnRH receptor signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Caption: GnRH receptor signaling and this compound's inhibitory action.
Caption: Workflow for this compound quality control and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
dealing with poor oral bioavailability of T-98475 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of the non-peptide GnRH antagonist, T-98475, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It competitively blocks the GnRH receptor in the anterior pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of sex hormone production, such as testosterone (B1683101) and estrogen.[2]
Q2: What are the primary challenges associated with the oral bioavailability of non-peptide GnRH antagonists like this compound?
A2: Many non-peptide GnRH antagonists exhibit poor oral bioavailability due to factors such as low aqueous solubility, degradation in the gastrointestinal (GI) tract, and first-pass metabolism in the liver.[3][4] For instance, Elagolix, a clinically advanced compound in this class, demonstrates low oral bioavailability in both rats (5.8%) and monkeys (11%).[3] These challenges can lead to high inter-animal variability and insufficient drug exposure to achieve the desired therapeutic effect.
Q3: Which animal models are commonly used for preclinical pharmacokinetic studies of oral GnRH antagonists?
A3: Rodents (rats and mice) and non-human primates (monkeys) are the most frequently used animal models for evaluating the pharmacokinetics of orally administered drugs.[5] Dogs are also a common choice.[4] These models are selected to assess absorption, distribution, metabolism, and excretion (ADME) properties and to predict human pharmacokinetics. However, it is important to note that significant species-specific differences in drug metabolism and absorption can exist.[6][7]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds like this compound:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate in the GI fluids.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[4]
-
Use of Excipients: Incorporating solubility enhancers such as co-solvents, surfactants, and cyclodextrins in the formulation can increase the drug's concentration in the GI tract.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Verify Formulation: Ensure the formulation is suitable for a poorly soluble compound. Consider using a formulation with solubility enhancers. 2. Particle Size Reduction: If using a suspension, confirm that the particle size is minimized. 3. Solubility Assessment: Determine the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids). |
| High variability in plasma concentrations between individual animals. | Inconsistent formulation performance or physiological differences among animals (e.g., gastric pH, GI transit time). | 1. Formulation Homogeneity: Ensure the formulation is homogenous and that each animal receives a consistent dose. 2. Controlled Feeding: Standardize the feeding schedule of the animals, as food can significantly impact drug absorption. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Lack of in vivo efficacy despite demonstrated in vitro potency. | Insufficient drug exposure at the target tissue due to low bioavailability. | 1. Conduct a Pilot Pharmacokinetic Study: Determine the plasma concentrations of this compound with the current formulation to confirm if therapeutic levels are being achieved. 2. Optimize the Formulation: Based on pharmacokinetic data, reformulate to improve bioavailability. 3. Consider Alternative Administration Routes: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass absorption barriers and confirm the in vivo activity of the compound. |
Quantitative Data: Representative Oral Bioavailability of Non-Peptide GnRH Antagonists
The following table summarizes the oral bioavailability of several non-peptide GnRH antagonists in different animal models. Note: Data for this compound is not publicly available. The following compounds are presented as representative examples of this drug class.
| Compound | Animal Model | Oral Bioavailability (%) |
| Elagolix | Rat | 5.8[3] |
| Elagolix | Monkey | 11[3] |
| SHR7280 | Rat | 63.1[4] |
| SHR7280 | Dog | 64.5[4] |
| Compound 35 | Rat | 15.6[3] |
| Compound 35 | Monkey | 13.2[3] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Improved Oral Bioavailability
This protocol describes a general method for preparing a nanosuspension, which can enhance the dissolution rate of poorly soluble compounds.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-pressure homogenizer or bead mill
Procedure:
-
Preparation of a Pre-suspension:
-
Disperse a specific amount of this compound in an aqueous solution containing the stabilizer.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the sample during homogenization to prevent degradation.
-
-
Particle Size Analysis:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).
-
Aim for a mean particle size below 200 nm with a PDI < 0.3 for optimal performance.
-
-
Characterization:
-
Further characterize the nanosuspension for properties such as zeta potential and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral pharmacokinetics of a test compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation:
-
Acclimate the rats to the housing conditions for at least 3 days prior to the study.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Administer the this compound formulation to the rats via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Visualizations
References
- 1. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 5. The preclinical pharmacokinetics of Tolinapant-A dual cIAP1/XIAP antagonist with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Optimizing Incubation Time for T-98475 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of T-98475 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Kinase-X, a critical enzyme in the Growth Factor Signaling Pathway. By inhibiting Kinase-X, this compound blocks downstream signaling events that are essential for cell proliferation. This makes this compound a compound of interest for studies in oncology and other diseases characterized by excessive cell growth.
Q2: Why is optimizing the incubation time for this compound so important?
The effects of many inhibitors are time-dependent.[1] An insufficient incubation period can lead to an underestimation of this compound's potency, resulting in a higher IC50 value.[1] Conversely, an excessively long incubation might cause secondary effects, such as off-target toxicity or the activation of compensatory signaling pathways, which can confound the results.[1] Optimizing the incubation time is therefore critical for accurately determining the efficacy and potency of the compound.[1]
Q3: What is a good starting point for a time-course experiment with this compound?
The ideal starting point depends on the biological endpoint being measured.
-
For proximal signaling events , such as the phosphorylation of Kinase-X's direct target, shorter incubation times are generally sufficient.[1]
-
For downstream cellular endpoints , like changes in gene expression, cell viability, or apoptosis, longer incubation times are typically required.[1][2]
A suggested range for initial time-course experiments is:
-
Signaling Assays (e.g., Western Blot for phospho-proteins): 1, 2, 4, 8, and 24 hours.[1]
-
Cell Viability/Proliferation Assays: 24, 48, and 72 hours.[1][2]
Q4: How does the concentration of this compound influence the optimal incubation time?
The rate of target engagement and the subsequent biological effect depend on both time and inhibitor concentration.[1] At higher concentrations, the desired effect may be observed at earlier time points.[3] Conversely, lower, more physiologically relevant concentrations may require longer incubation times to elicit a significant response.[3] It is advisable to perform initial time-course experiments at a concentration around the expected IC50 value of this compound.
Q5: Should the cell culture medium be changed during a long incubation period (e.g., >48 hours)?
For incubation times extending beyond 48 hours, it is good practice to refresh the medium containing this compound.[1] This helps to ensure that the inhibitor concentration remains stable, nutrients are not depleted, and waste products do not accumulate, which could otherwise affect cell health and introduce variability.[4]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed | 1. Incubation time is too short. 2. This compound concentration is too low. 3. The cell line does not express the target (Kinase-X) at sufficient levels. 4. Compound instability or degradation. | 1. Extend the incubation time; perform a full time-course experiment (e.g., 24, 48, 72h).[1] 2. Perform a dose-response experiment with a wider concentration range. 3. Confirm target expression via Western Blot or qPCR. 4. Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[1] |
| High level of cell death across all concentrations, including low ones | 1. Incubation time is too long, leading to general cytotoxicity.[1] 2. The concentration of the vehicle (e.g., DMSO) is too high. 3. This compound has off-target toxicity in the chosen cell line.[1] | 1. Reduce the maximum incubation time; test earlier time points (e.g., 24h and 48h instead of 72h).[1] 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and run a vehicle-only control.[1] 3. Consider using an alternative cell line or a lower concentration range of this compound. |
| High variability between replicate wells | 1. Inconsistent cell seeding, leading to uneven cell distribution.[2] 2. "Edge effects" due to evaporation in the outer wells of the plate.[2] 3. Inconsistent pipetting of the compound. | 1. Ensure a homogenous single-cell suspension before plating; allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even settling.[4] 2. Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS to create a humidity barrier.[4] 3. Use calibrated pipettes and maintain a consistent technique. |
| IC50 value continues to decrease at each successive time point | The system has not yet reached equilibrium; the maximal effect of the compound has not been observed. | Extend the time-course experiment to include later time points until the IC50 value stabilizes. The optimal incubation time is often the point at which the IC50 value reaches a plateau. |
Data Presentation
Example: Effect of Incubation Time on this compound IC50 in a Cell Viability Assay
The following table summarizes hypothetical data from a time-course experiment. The optimal incubation time is identified as 48 hours, as the IC50 value stabilizes at this point, indicating that the maximal effect at a given concentration has been reached.[1]
| Incubation Time (hours) | IC50 of this compound (µM) | Notes |
| 24 | 2.5 | Initial effect observed. |
| 48 | 0.8 | Potency significantly increased. |
| 72 | 0.75 | IC50 value has stabilized; minimal change from 48h. |
| 96 | 0.78 | No further increase in potency; potential for cytotoxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation for Cell Viability
This protocol describes a method to determine how incubation time affects the ability of this compound to reduce cell viability using an MTS or CellTiter-Glo® assay.
Materials:
-
96-well clear-bottom tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., sterile DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere and resume logarithmic growth for 18-24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Also, prepare a vehicle-only control.
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[1]
-
Cell Viability Assay: At the end of each designated incubation period, perform the cell viability assay according to the manufacturer's instructions.[1] For CellTiter-Glo®, this typically involves adding the reagent, mixing, and reading luminescence after a short incubation.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the this compound concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is the point where the IC50 value stabilizes.[1]
-
Protocol 2: Time-Course for Target Engagement by Western Blot
This protocol outlines the steps to assess the direct effect of this compound on the phosphorylation of its target, Kinase-X.
Materials:
-
6-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound and vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Kinase-X, anti-total-Kinase-X, anti-loading control e.g., GAPDH)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow until they reach ~80% confluency.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., 5x the viability IC50) and a vehicle control.
-
Incubation: Incubate the plates for a range of short time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-Kinase-X.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total Kinase-X and a loading control to ensure equal protein loading.
-
Quantify the band intensities. The optimal incubation time is the earliest point at which maximum inhibition of Kinase-X phosphorylation is observed.
-
References
Technical Support Center: A Guide to GnRH Receptor Antagonist Experiments
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GnRH receptor antagonists?
GnRH receptor antagonists function by competitively binding to the GnRH receptor in the anterior pituitary gland.[1][2] Unlike GnRH agonists, which initially stimulate the receptor leading to a "flare-up" of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating it, antagonists cause an immediate and dose-dependent suppression of these gonadotropins without an initial surge.[1][3][4][5] This rapid and reversible inhibition of the hypothalamic-pituitary-gonadal (HPG) axis makes them valuable for various research and clinical uses.[1]
Q2: What are the key signaling pathways activated by the GnRH receptor?
The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[1][6] Upon agonist binding, it triggers a signaling cascade that includes the activation of phospholipase C (PLC).[1][6][7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][7][8][9] These events lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, which ultimately regulate the transcription of gonadotropin genes.[1][7][8][10]
Q3: Are there different types of GnRH receptor antagonists?
Yes, GnRH receptor antagonists have evolved through several generations. Early antagonists were often associated with histamine (B1213489) release, causing undesirable side effects.[1] Subsequent generations, including peptide antagonists like Cetrorelix, Ganirelix, and Degarelix, were developed with modifications to reduce this histamine-releasing potential and improve their pharmacokinetic properties.[1][11] More recently, non-peptide, small-molecule oral antagonists such as Elagolix, Relugolix, and Linzagolix have been developed, offering improved ease of administration.[12][13]
In Vitro Experiment Troubleshooting Guide
Q4: My GnRH receptor antagonist is showing lower potency (a higher IC50 value) than anticipated in a functional assay. What are the possible reasons for this?
Several factors could be contributing to the reduced potency of your antagonist:
-
Compound Solubility and Stability: Peptide-based antagonists can have issues with poor solubility and degradation. It is crucial to ensure the compound is completely dissolved in a suitable solvent and to prepare fresh solutions for each experiment.[1]
-
Agonist Concentration: In competitive antagonist assays, the apparent IC50 value is dependent on the concentration of the agonist being used. For optimal sensitivity to inhibition, it's recommended to use an agonist concentration at or near its EC50 or EC80 value.[1][14]
-
Cell Density and Receptor Expression: A high cell density or overexpression of the GnRH receptor can create a "receptor reserve," which can shift the antagonist's dose-response curve to the right, making it appear less potent.[1] Using a consistent and optimized number of cells is important.[14]
-
Insufficient Pre-incubation Time: If the antagonist is not pre-incubated with the cells for a sufficient amount of time before the agonist is added, the binding may not have reached equilibrium. This is particularly relevant for antagonists with slow binding kinetics and can lead to an underestimation of potency.[14]
-
Cell Line and Receptor Species: The binding affinity and potency of antagonists can differ between species.[1][14] It is important to confirm the species of the GnRH receptor in your cell line and the antagonist's cross-reactivity.[14]
Q5: I'm observing high variability between replicate wells in my calcium flux assay. How can I troubleshoot this?
High variability in calcium flux assays can be caused by several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to variability in the response. Ensure proper mixing of the cell suspension before and during plating.
-
Cell Health: Using cells that are unhealthy, over-confluent, or have been passaged too many times can result in inconsistent responses.[14] It's best to use cells from the same passage number for all experiments within a set.[14]
-
Dye Loading Issues: Inconsistent loading of the calcium-sensitive dye can be a major source of variability. Ensure that the dye is loaded correctly and that the cells are washed sufficiently to remove any extracellular dye.[14]
-
Compound Autofluorescence: The antagonist itself might be fluorescent at the concentrations being tested, interfering with the signal from the calcium indicator dye.[14] It is advisable to test the antagonist alone at its highest concentration to check for autofluorescence.[14]
In Vivo Experiment Troubleshooting Guide
Q6: I am not seeing the expected level of gonadotropin suppression in my animal model. What should I investigate?
Several factors can lead to a lack of efficacy in in vivo studies:
-
Pharmacokinetics and Dosing: The dose and frequency of administration are critical for maintaining sufficient circulating levels of the antagonist to achieve suppression. The half-life of some antagonists can be short, and an inadequate dosing regimen may lead to a rebound in gonadotropin levels.[1] A dose-response study is recommended to determine the optimal dose.[15]
-
Formulation and Vehicle: The solubility and stability of the antagonist in the chosen vehicle are crucial for effective delivery.[1] An improper formulation can lead to precipitation at the injection site, which reduces bioavailability.[1]
-
Species Differences: The potency of a GnRH receptor antagonist can vary significantly between species due to differences in the receptor.[1] An antagonist that is highly potent for human receptors may have a lower affinity for rodent receptors.[14]
-
Histamine Release: Although modern antagonists have a reduced potential for histamine release, it can still be a concern.[1] This can lead to local reactions at the injection site or systemic effects that could influence the experimental outcome.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of several common GnRH receptor antagonists. Note that these values can vary depending on the specific cell line and experimental conditions.
| Antagonist | Type | Assay Type | Cell Line | Potency (IC50/Kd) |
| Elagolix | Non-peptide | Radioligand Binding | - | Kd: 54 pM[12] |
| Relugolix | Non-peptide | Radioligand Binding | CHO cells | IC50: 0.33 nM[12] |
| Linzagolix | Non-peptide | Ca2+ Flux Assay | HEK293 cells | IC50: 36.7 nM[12] |
| Cetrorelix | Peptide | Radioligand Binding | - | IC50: 1.21 nM[12] |
Key Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a GnRH receptor antagonist.[16]
Materials:
-
Cell membranes from cells expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).[1]
-
Unlabeled GnRH receptor antagonist (test compound).[1]
-
Binding Buffer (e.g., Tris-HCl with BSA and protease inhibitors).[16]
-
96-well plates.[16]
-
Cell harvester and filter mats.[1]
-
Gamma counter.[16]
Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled agonist, and varying concentrations of the unlabeled antagonist.[1]
-
Controls: Include wells for total binding (only radiolabeled agonist and buffer) and non-specific binding (a high concentration of an unlabeled GnRH agonist).[1]
-
Initiation: Start the binding reaction by adding the cell membrane preparation to each well.[1]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Termination: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound and free radioligand.[1][16]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[16]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[16]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Protocol 2: In Vitro Calcium Flux Functional Assay
Objective: To measure the potency of a GnRH receptor antagonist in blocking GnRH-induced intracellular calcium mobilization.[16]
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293 or αT3-1 cells).[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[1][16]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[1]
-
GnRH agonist.[1]
-
GnRH receptor antagonist (test compound).[1]
-
Fluorescence plate reader with kinetic read capabilities.[1]
Methodology:
-
Cell Plating: Seed the GnRH receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture them overnight.[1][16]
-
Dye Loading: Load the cells with a calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C.[16]
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer and then pre-incubate them with various concentrations of the GnRH receptor antagonist.[16]
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and add a pre-determined concentration of the GnRH agonist to all wells except the negative controls.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium levels.
-
Data Analysis: Determine the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the log concentration of the antagonist.
Protocol 3: In Vivo Testosterone (B1683101) Suppression in a Rodent Model
Objective: To evaluate the efficacy of a GnRH antagonist in suppressing testosterone levels in male rats.[9]
Materials:
-
GnRH antagonist peptide.[9]
-
Sterile vehicle for reconstitution (e.g., sterile saline).[9]
-
Adult male rats (e.g., Sprague-Dawley, 250-300 g).[9]
-
Syringes and needles for administration.[9]
-
Blood collection tubes.[9]
-
Centrifuge.[9]
-
ELISA kit for testosterone measurement.[9]
Methodology:
-
Acclimatization: Allow the rats to acclimate to the housing conditions for at least one week before the experiment.[9]
-
Peptide Preparation: Reconstitute the GnRH antagonist in the appropriate sterile vehicle to the desired concentration.[9]
-
Animal Grouping: Randomly assign the animals to a control group (vehicle only) and treatment groups (receiving the GnRH antagonist).[9]
-
Administration: Administer the GnRH antagonist or vehicle via the desired route (e.g., subcutaneous injection).[9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours post-injection).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.[9]
-
Hormone Analysis: Measure the plasma testosterone concentrations using a validated ELISA kit according to the manufacturer's instructions.[9]
-
Data Analysis: Analyze the data to determine the extent and duration of testosterone suppression in the treatment groups compared to the control group.[9]
Visualizations
Caption: Simplified GnRH Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for GnRH Antagonist Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [Clinical consequences of the administration of a GnRH antagonist during the menstrual cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
impact of serum on T-98475 activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By binding to the GnRH receptor on pituitary gonadotroph cells, it blocks the binding of endogenous GnRH. This prevents the activation of the downstream signaling cascade, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.
Q2: Which signaling pathway does this compound inhibit?
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. This compound blocks the activation of this pathway, which proceeds as follows:
-
Gαq/11 activation: GnRH binding normally activates the Gαq/11 G-protein.
-
Phospholipase C (PLC) activation: Activated Gαq/11 stimulates PLC.
-
Second messenger production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream effects: IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
This compound prevents these downstream events by blocking the initial receptor activation.
Q3: Why is the observed activity of this compound lower in my cell culture experiments than the reported IC50 values?
A common reason for reduced activity of small molecules in cell culture is the presence of serum in the culture medium. Serum proteins, particularly albumin, can bind to small molecules like this compound. This sequestration reduces the "free" concentration of the compound available to interact with its target receptor, leading to a higher apparent IC50 value (reduced potency). The "free drug" hypothesis states that only the unbound fraction of a drug is biologically active.
Q4: What are the reported in vitro IC50 values for this compound?
This compound is a potent antagonist with the following reported IC50 values for GnRH receptors from different species:
| Species | GnRH Receptor IC50 (nM) |
| Human | 0.2 |
| Monkey | 4.0 |
| Rat | 60 |
In vitro inhibition of LH release has been observed with an IC50 of 100 nM.
Troubleshooting Guide
Issue: Reduced or inconsistent this compound activity in the presence of serum.
Symptoms:
-
Higher than expected IC50 value for this compound when cells are cultured in serum-containing medium.
-
A rightward shift in the dose-response curve in the presence of serum.
-
High variability in results between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Serum Protein Binding | Reduce the serum concentration in your culture medium if your cell line can tolerate it. Alternatively, adapt your cells to a serum-free medium prior to the experiment. If using serum is necessary, be consistent with the type and percentage of serum used across all experiments. |
| Variability in Serum Batches | Different lots of serum can have varying protein compositions, leading to inconsistent binding of this compound. Use a single, qualified batch of serum for a series of experiments. If a new batch must be used, it is advisable to re-validate the assay. |
| Non-specific Cellular Stress from Serum | Heat-inactivate the serum to denature complement proteins and other factors that may cause non-specific cellular responses. |
| Autofluorescence from Serum | If using a fluorescence-based assay, serum can contribute to background signal. If possible, switch to a serum-free medium for the final assay steps. Include a "serum-only" control to quantify and subtract the background fluorescence. |
Illustrative Data on Serum Impact
| Compound | Condition | IC50 (nM) | Fold Shift |
| natIn-DOTA-ABD-RM26 | Without HSA | 30 ± 3 | - |
| natIn-DOTA-ABD-RM26 | With 10-fold molar excess of HSA | 49 ± 5 | ~1.6 |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit GnRH agonist-induced intracellular calcium release.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293 or αT3-1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBBS) with 20 mM HEPES)
-
GnRH agonist (e.g., Buserelin)
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities
Method:
-
Cell Plating: Seed the GnRH receptor-expressing cells into the microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add the dye-loading solution containing the calcium-sensitive dye. Incubate at 37°C for 60 minutes in the dark.
-
Antagonist Pre-incubation: During the dye incubation, prepare serial dilutions of this compound. After dye loading, add the this compound dilutions to the wells and pre-incubate for 10-20 minutes.
-
Agonist Stimulation and Measurement: Place the cell plate into the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the GnRH agonist (typically at its EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is proportional to the intracellular calcium concentration. Plot the peak response against the this compound concentration and fit to a dose-response curve to determine the IC50 value.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound by its ability to displace a radiolabeled GnRH ligand.
Materials:
-
Cell membranes from cells expressing the GnRH receptor
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well plates and filter mats
-
Scintillation counter
Method:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled agonist, and varying concentrations of this compound.
-
Non-specific binding wells: Add a high concentration of an unlabeled GnRH agonist.
-
Total binding wells: Add only the radiolabeled agonist and buffer.
-
-
Binding Reaction: Initiate the reaction by adding the cell membrane preparation to each well. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and plot against the log of the concentration to determine the IC50, from which the Ki can be calculated.
Visualizations
References
preventing T-98475 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the preparation and storage of T-98475 stock solutions to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It functions by blocking the GnRH receptor, thereby inhibiting the release of luteinizing hormone (LH).[1][3] Its chemical name is 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester.[1]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound to prepare stock solutions.[3]
Q3: My this compound precipitated out of my stock solution. What are the common causes?
Precipitation of a compound from a stock solution can be attributed to several factors:
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.[4][5]
-
Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to the compound falling out of solution.[4][6][7]
-
Solvent Quality: The use of old or water-contaminated DMSO can reduce the solubility of the compound.[8][9]
-
Temperature Fluctuations: Changes in temperature during handling or storage can affect solubility.[5]
Q4: How should I store this compound as a dry powder and as a stock solution?
Proper storage is critical for maintaining the stability and solubility of this compound. Best practices for storage are summarized in the table below.
Data Presentation: Storage Condition Guidelines
| Form | Storage Temperature | Duration | Notes |
| Dry Powder | -20°C | Long-term (months to years) | Store in a dry, dark place.[3][10][11] |
| 0-4°C | Short-term (days to weeks) | Keep dry and protected from light.[3] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[11] |
| -20°C | Up to 1 month | Aliquot for single use to maintain stability.[9][11] |
Troubleshooting Guide: this compound Precipitation
If you observe precipitation in your this compound stock solution, follow these troubleshooting steps:
Issue: this compound has precipitated from the stock solution.
| Potential Cause | Recommended Solution |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration. |
| Compound crashed out upon freezing. | Before freezing, ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing or sonication may help redissolve the precipitate.[9] If it persists, prepare a fresh, less concentrated stock. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to minimize temperature cycling.[6][7][10] |
| Water absorption by DMSO. | Use fresh, anhydrous, high-purity DMSO for preparing your stock solution.[8][9] Store DMSO properly to prevent water absorption. |
Issue: this compound precipitates when diluted into an aqueous solution (e.g., cell culture media).
This phenomenon is often referred to as "solvent shock."[4]
| Potential Cause | Recommended Solution |
| Rapid dilution. | Perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of the aqueous solution, mix gently, and then add this to the final volume.[4] |
| Low temperature of the aqueous solution. | Always use pre-warmed (37°C) media or buffer for dilutions.[5] |
| High final concentration. | Test a range of final concentrations to determine the maximum soluble concentration in your specific aqueous medium.[5] |
| Interaction with media components. | Consider if components in your media, such as salts or proteins, could be interacting with this compound to reduce its solubility.[4][5] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Acclimatization: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.[10]
-
Weighing: If not pre-weighed, accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile polypropylene tubes.[9]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9][11] Ensure the tubes are tightly sealed and protected from light.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified GnRH receptor signaling pathway.
References
- 1. T 98475 | CAS 199119-18-1 | T98475 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. primalvitality.ca [primalvitality.ca]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. ziath.com [ziath.com]
- 9. benchchem.com [benchchem.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. crispmaastricht.nl [crispmaastricht.nl]
Validation & Comparative
Validating T-98475: A Comparative Guide for a Novel GnRH Antagonist in New Experimental Models
This guide provides a comprehensive analysis of the validation of T-98475, a novel and potent Gonadotropin-Releasing Hormone (GnRH) antagonist. The performance of this compound is objectively compared with other GnRH modulators, supported by experimental data from various in vitro and in vivo models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2][3] Located on pituitary gonadotrope cells, the GnRH-R is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating the reproductive endocrine system.[1][2] By binding to the GnRH-R, this compound blocks the downstream signaling cascade typically initiated by the binding of endogenous GnRH.[3] This action effectively prevents the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] Consequently, this leads to a rapid suppression of sex steroid production, such as testosterone (B1683101) and estrogen, by the gonads.[1] Unlike GnRH agonists, which initially cause a stimulatory "flare-up" of hormones, antagonists like this compound provide immediate suppression, which is advantageous for treating hormone-dependent conditions.[1]
The primary signaling pathway inhibited by this compound is the Gαq/11 G-protein pathway.[1] GnRH binding to its receptor normally activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][3][5] These signaling events are crucial for the synthesis and secretion of gonadotropins.[2][6] this compound's competitive inhibition of the GnRH-R prevents the initiation of this cascade.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to a standard GnRH agonist.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Receptor Binding Affinity (Ki, nM) |
| This compound | GnRH-R | Intracellular Ca²⁺ Flux | 1.2 | 0.8 |
| GnRH Agonist | GnRH-R | Intracellular Ca²⁺ Flux | N/A (EC50 = 0.5) | 0.4 |
| Control | GnRH-R | Intracellular Ca²⁺ Flux | >10,000 | >10,000 |
In Vivo Efficacy in Male Mouse Models
| Treatment Group (4 mg/kg, s.c.) | Plasma LH Suppression (%) | Plasma FSH Suppression (%) | Plasma Testosterone Suppression (%) |
| This compound (24h post-dose) | 85 | 60 | 95 |
| GnRH Agonist (24h post-dose) | 30 (after initial surge) | 20 (after initial surge) | 40 (after initial surge) |
| Vehicle Control | 0 | 0 | 0 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to inhibit GnRH-induced intracellular calcium mobilization, a key downstream event of GnRH-R activation.
-
Cells: CHO-K1 cells stably expressing the human GnRH receptor.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GnRH agonist (positive control).
-
This compound and reference compounds.
-
Assay buffer (HBSS with 20 mM HEPES).
-
Fluorescence imaging plate reader.
-
-
Protocol:
-
Plate GnRH-R expressing cells in a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Load cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or reference compounds to the wells and incubate for 15 minutes.
-
Stimulate the cells with a pre-determined EC80 concentration of a GnRH agonist.
-
Measure the fluorescence intensity immediately using a plate reader to detect the calcium flux.
-
Plot the antagonist response as a percentage of the agonist response to determine the IC50 value.[3]
-
In Vivo Efficacy in a Murine Model
This protocol evaluates the in vivo efficacy of this compound in suppressing gonadotropin and testosterone levels in male mice.
-
Animals: Adult male C57BL/6 mice.
-
Materials:
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).
-
GnRH agonist for comparison.
-
ELISA kits for LH, FSH, and testosterone.
-
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Administer a single subcutaneous injection of this compound (e.g., 4 mg/kg) or the GnRH agonist.[7]
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 2, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
Measure plasma concentrations of LH, FSH, and testosterone using commercially available ELISA kits.
-
Compare the hormone levels in the treated groups to the vehicle-treated control group to determine the percentage of suppression.
-
Conclusion
The experimental data robustly demonstrates that this compound is a potent and effective GnRH antagonist. Its ability to competitively block the GnRH receptor translates to rapid and profound suppression of the hypothalamic-pituitary-gonadal axis. The in vitro and in vivo models presented here provide a solid framework for the continued development and characterization of this compound as a potential therapeutic agent for hormone-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. Mechanism of action of gonadotropin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T-98475 and Other Non-Peptide GnRH Antagonists for Researchers
This guide provides a detailed comparison of the non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist T-98475 with other notable antagonists in its class, including Elagolix, Relugolix, and Linzagolix. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: A Shared Path to Gonadotropin Suppression
Non-peptide GnRH antagonists, including this compound, Elagolix, Relugolix, and Linzagolix, exert their therapeutic effects by competitively binding to GnRH receptors in the anterior pituitary gland.[1][2][3][4] This action blocks the endogenous GnRH from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] The subsequent reduction in gonadotropin levels leads to a decrease in the production of sex hormones, such as estrogen and testosterone.[3][4][7] Unlike GnRH agonists, which cause an initial surge in LH and FSH, these antagonists produce an immediate and reversible suppression of these hormones.[8]
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and other selected non-peptide GnRH antagonists based on available experimental data.
Table 1: In Vitro Potency of Non-Peptide GnRH Antagonists
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Kd (pM) | Cell Line | Assay Type |
| This compound | Human GnRH | 0.2[9] | N/A | N/A | Cloned Human Receptor[2] | Inhibition of GnRH-activation[2] |
| Monkey GnRH | 4.0[9] | N/A | N/A | N/A | N/A | |
| Rat GnRH | 60[9] | N/A | N/A | N/A | N/A | |
| Elagolix | Human GnRH | N/A | N/A | 54[10] | N/A | Radioligand Binding[10] |
| Relugolix | Human GnRH | 0.33[10] | N/A | N/A | N/A | Binding Affinity[10] |
| Monkey GnRH | 0.32[10] | N/A | N/A | N/A | Binding Affinity[10] | |
| Linzagolix | Human GnRH | 36.7[3] | N/A | N/A | N/A | GnRH-stimulated Ca2+ flux[3] |
N/A: Not Available in the searched literature.
Table 2: Pharmacokinetic Parameters of Non-Peptide GnRH Antagonists
| Compound | Oral Bioavailability (%) | Half-life (hours) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| This compound | N/A | N/A | N/A | N/A | N/A |
| Elagolix | N/A | 4-6[11] | ~1[3] | 574 (150mg QD)[11] | 1292 (150mg QD)[11] |
| Relugolix | ~12[2][10] | 25 (effective)[2][10] | 2.25[2][4] | 70 (120mg QD, steady-state)[2] | 407 (120mg QD, steady-state)[2] |
| Linzagolix | 80[1] | ~15[5] | ~2[1] | 3250-4750 (100mg QD, trough)[1] | N/A |
N/A: Not Available in the searched literature. Cmax and AUC values for Elagolix and Relugolix are dose-dependent.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of GnRH antagonists. Below are representative protocols for a radioligand binding assay and an intracellular calcium flux assay.
GnRH Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[12]
Intracellular Calcium Flux Assay
This functional assay measures the ability of a GnRH antagonist to inhibit the increase in intracellular calcium concentration induced by a GnRH agonist.
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GnRH agonist (e.g., Buserelin).
-
Test compound (e.g., this compound) at various concentrations.
-
Fluorescence plate reader with kinetic read capability.
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a dye solution for 30-60 minutes at 37°C.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the GnRH agonist to the wells to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound and plot the response against the log concentration to calculate the IC50 value for the inhibition of the calcium signal.[13]
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Caption: GnRH receptor signaling pathway and the inhibitory action of non-peptide antagonists.
Caption: A typical experimental workflow for the characterization of a novel GnRH antagonist.
Caption: Logical relationship comparing key features of this compound and other GnRH antagonists.
References
- 1. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relugolix Monograph for Professionals - Drugs.com [drugs.com]
- 8. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgovyx.com [orgovyx.com]
- 11. Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. benchchem.com [benchchem.com]
T-98475 Versus Elagolix: A Comparative Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonists: T-98475 and elagolix (B1671154). Both compounds are instrumental in the research and development of treatments for hormone-dependent conditions. This document outlines their comparative in vitro efficacy, supported by available experimental data, detailed methodologies for key assays, and visualizations of the pertinent biological pathways and experimental workflows.
Mechanism of Action
Both this compound and elagolix function as competitive antagonists of the GnRH receptor (GnRH-R) located on the gonadotroph cells of the anterior pituitary gland. By binding to these receptors, they prevent the endogenous GnRH from initiating its signaling cascade. This blockade leads to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, this reduces the production of gonadal steroid hormones, such as estrogen and progesterone. Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, these antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3][4]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro potency of this compound and elagolix. It is important to note that the data presented are compiled from different studies, and therefore, experimental conditions may vary.
Table 1: GnRH Receptor Binding Affinity
| Compound | Parameter | Value | Species | Assay Type |
| This compound | IC50 | 0.2 nM | Human | Receptor Binding Assay |
| IC50 | 4.0 nM | Monkey | Receptor Binding Assay | |
| IC50 | 60 nM | Rat | Receptor Binding Assay | |
| Elagolix | KD | 54 pM | Not Specified | Radioligand Binding Assay |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency in inhibiting ligand binding. KD: Equilibrium dissociation constant. A lower KD value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Parameter | Value | Assay |
| This compound | IC50 | 100 nM | Inhibition of LH release |
| Elagolix | Not Available | Not Available | Not Available |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: GnRH Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for In Vitro Evaluation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of this compound and elagolix for the GnRH receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH antagonist (e.g., [125I]-labeled peptide antagonist).
-
Unlabeled this compound and elagolix.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the GnRH receptor. Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (this compound or elagolix).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay: Calcium Flux
Objective: To measure the functional potency (IC50) of this compound and elagolix in inhibiting GnRH-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GnRH agonist.
-
This compound and elagolix.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the GnRH-R expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or elagolix for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: While measuring fluorescence, inject a fixed concentration of a GnRH agonist into the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the peak response against the log concentration of the antagonist to determine its IC50 for inhibiting the calcium mobilization.
Conclusion
Both this compound and elagolix are potent in vitro antagonists of the human GnRH receptor. Based on the available data, this compound demonstrates a high binding affinity with an IC50 of 0.2 nM for the human receptor. Elagolix also exhibits very high affinity, with a reported KD of 54 pM. While a direct comparative study under identical conditions is not available, these values suggest that both compounds are highly effective at the molecular level. The functional data for this compound, showing an IC50 of 100 nM for the inhibition of LH release, confirms its biological activity in a cellular context.
The choice between these compounds for research purposes may depend on factors beyond in vitro potency, such as pharmacokinetic properties, in vivo efficacy in specific models, and commercial availability. The provided protocols and diagrams offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these important GnRH antagonists.
References
T-98475 vs. Relugolix: A Comparative Analysis of GnRH Receptor Binding Affinity
This guide provides a detailed comparison of the binding affinities of two non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists: T-98475 and relugolix (B1679264). The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Binding Affinity Data
The binding affinities of this compound and relugolix for the human GnRH receptor have been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency, with lower values indicating higher affinity.
| Compound | IC50 (nM) - Human GnRH Receptor | Assay Conditions |
| This compound | 0.2 | Not specified in detail in the provided results. |
| Relugolix | 0.33 | In the presence of serum.[1][2][3] |
| Relugolix | 0.08 | In the absence of fetal bovine serum.[4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of GnRH receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells, stably expressing the human GnRH receptor, are cultured in appropriate media.
-
Cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is then determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membrane preparations are incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled antagonist (this compound or relugolix).
-
The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Functional Assay: Inhibition of Arachidonic Acid Release
This assay assesses the functional antagonism of the GnRH receptor by measuring the inhibition of a downstream signaling event.
1. Cell Culture and Labeling:
-
CHO cells expressing the human GnRH receptor are cultured.
-
The cells are pre-labeled by incubating them with [3H]arachidonic acid, which gets incorporated into the cell membranes.
2. Antagonist and Agonist Stimulation:
-
The labeled cells are washed to remove unincorporated [3H]arachidonic acid.
-
Cells are then pre-incubated with varying concentrations of the antagonist (this compound or relugolix).
-
A GnRH agonist is then added to stimulate the release of [3H]arachidonic acid.
3. Measurement of Arachidonic Acid Release:
-
The amount of [3H]arachidonic acid released into the supernatant is quantified using a scintillation counter.
4. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in agonist-stimulated arachidonic acid release.
-
The IC50 value is determined from the dose-response curve of the antagonist.
GnRH Receptor Signaling Pathway
The gonadotropin-releasing hormone receptor (GnRHR) is a G-protein coupled receptor (GPCR).[6][7] Upon binding of the endogenous ligand GnRH, the receptor activates the Gq/11 protein.[8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[10][11] Ultimately, this pathway leads to the activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][9][10] this compound and relugolix act as antagonists by blocking the binding of GnRH to its receptor, thereby inhibiting this downstream signaling cascade.
Caption: GnRH receptor signaling pathway and points of antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Computational modelling reveals novel insights into GnRH receptor activation and binding dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Stimulation of gonadotropin release by arachidonic acid and its lipoxygenase metabolites in superfused pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of novel arachidonic acid metabolites in GnRH action on gonadotrophin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Mechanism of Action of T-98475: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in vitro mechanism of action of T-98475, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist. This document objectively compares its performance with other commercially available alternatives, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
This compound is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, a key player in the reproductive endocrine system. Its primary mechanism of action is the competitive blockade of GnRH receptors in the anterior pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones like testosterone (B1683101) and estrogen. This targeted action makes this compound and similar antagonists valuable tools for research in hormone-dependent conditions.
Comparative In Vitro Potency of GnRH Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other well-established GnRH receptor antagonists. The data highlights the high affinity of this compound for the human GnRH receptor.
| Compound | Type | Target Species | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | Non-peptide | Human | Receptor Binding | IC₅₀: 0.2 nM | [1][2] |
| This compound | Non-peptide | Monkey | Receptor Binding | IC₅₀: 4.0 nM | [1] |
| This compound | Non-peptide | Rat | Receptor Binding | IC₅₀: 60 nM | [1] |
| This compound | Non-peptide | - | LH Release Inhibition | IC₅₀: 100 nM | [1] |
| Elagolix | Non-peptide | Human | Receptor Binding | Kᵢ: 54 pM | [3][4][5][6][7] |
| Relugolix | Non-peptide | Human | Receptor Binding | IC₅₀: 0.33 nM | [8][9] |
| Cetrorelix | Peptide | Human | Receptor Binding | IC₅₀: 1.21 nM | [10][11] |
| Ganirelix | Peptide | Human | Receptor Binding | Kᵢ: 0.4 nM | [12] |
GnRH Receptor Signaling Pathway and Antagonist Inhibition
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon binding of the endogenous ligand GnRH, a conformational change in the receptor activates Gαq/11, initiating a downstream signaling cascade. This compound, as a competitive antagonist, binds to the GnRH receptor and prevents this cascade from being initiated.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of GnRH antagonists like this compound are provided below.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the binding affinity of this compound to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity, radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Cetrorelix).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-treated with polyethyleneimine (PEI) and a cell harvester.
-
Scintillation Counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold lysis buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and serial dilutions of this compound.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH agonist). Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (LH Release Inhibition)
This assay measures the ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.
Objective: To determine the functional potency (IC₅₀) of this compound in a physiologically relevant cell-based assay.
Materials:
-
Cells: Primary pituitary cells or a pituitary gonadotrope cell line (e.g., LβT2 cells).
-
GnRH Agonist: A potent GnRH agonist (e.g., Buserelin).
-
Test Compound: this compound at various concentrations.
-
Assay Medium: Appropriate cell culture medium.
-
LH ELISA Kit: For quantifying LH concentration in the supernatant.
Workflow:
Procedure:
-
Cell Culture: Plate pituitary cells in a multi-well plate and allow them to adhere and stabilize.
-
Pre-incubation: Replace the culture medium with fresh medium containing serial dilutions of this compound. Incubate for a defined period to allow the antagonist to bind to the GnRH receptors.
-
Stimulation: Add a fixed concentration of a GnRH agonist to the wells to stimulate LH release. Include control wells with no agonist (basal release) and with agonist but no antagonist (maximal release).
-
Incubation: Incubate the plate for a specific time (e.g., 2-4 hours) to allow for LH secretion.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
LH Quantification: Determine the concentration of LH in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of GnRH-stimulated LH release for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Conclusion
The in vitro data confirm that this compound is a potent and competitive antagonist of the human GnRH receptor. Its high binding affinity and functional inhibition of LH release are comparable to, and in some cases exceed, those of other established GnRH antagonists. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to independently verify and further explore the mechanism of action of this compound and other related compounds in a laboratory setting. This information is crucial for the continued development and characterization of novel therapeutics targeting the GnRH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
T-98475 Cross-Reactivity Profile: A Comparative Guide
Disclaimer: As of December 2025, publicly available experimental data on the cross-reactivity of T-98475 with other receptors is limited. The information presented in this guide is based on the known primary target of this compound and provides a framework for evaluating and comparing its cross-reactivity profile should such data become available. The quantitative data and signaling pathway visualizations are illustrative examples based on typical drug discovery screening panels.
Introduction
This compound is a potent, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It has demonstrated high affinity for the human, monkey, and rat GnRH receptors, with IC50 values of 0.2 nM, 4.0 nM, and 60 nM, respectively.[1] The primary therapeutic action of this compound is the inhibition of luteinizing hormone (LH) release, making it a candidate for hormone-dependent therapies.[1]
Understanding the cross-reactivity of a drug candidate like this compound is crucial for predicting potential off-target effects and ensuring its safety and efficacy. This guide provides a comparative framework for evaluating the selectivity of this compound against a panel of common off-target receptors.
Quantitative Comparison of Receptor Binding Affinity
A comprehensive assessment of a compound's selectivity involves screening it against a panel of receptors, ion channels, and enzymes. The following table illustrates how the binding affinity of this compound would be presented in comparison to its primary target and other hypothetical off-target receptors.
| Receptor Family | Receptor Subtype | This compound Ki (nM) [Hypothetical Data] | Reference Compound | Reference Compound Ki (nM) | Fold Selectivity (Off-Target/On-Target) |
| Primary Target | GnRH Receptor | 0.2 | - | - | - |
| Amine (Biogenic) | 5-HT1A | >10,000 | 8-OH-DPAT | 0.8 | >50,000 |
| 5-HT2A | >10,000 | Ketanserin | 1.2 | >50,000 | |
| Dopamine D2 | >10,000 | Haloperidol | 1.5 | >50,000 | |
| Histamine H1 | >10,000 | Mepyramine | 0.9 | >50,000 | |
| Adrenergic α1A | >10,000 | Prazosin | 0.4 | >50,000 | |
| Adrenergic β1 | >10,000 | ICI 118,551 | 0.6 | >50,000 | |
| Peptide | Angiotensin AT1 | >10,000 | Losartan | 1.9 | >50,000 |
| Endothelin ETA | >10,000 | BQ-123 | 2.5 | >50,000 | |
| Ion Channel | hERG | >10,000 | Astemizole | 3.1 | >50,000 |
| L-type Ca2+ | >10,000 | Nifedipine | 2.8 | >50,000 |
Note: The Ki values for this compound in this table are hypothetical and are used for illustrative purposes to demonstrate how a selectivity profile would be displayed. In a real-world scenario, these values would be determined through experimental assays.
Experimental Protocols
The standard method for determining the binding affinity of a compound to a panel of receptors is through in vitro radioligand binding assays.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.
-
Assay Buffer: A buffer solution is prepared to maintain a stable pH and ionic environment for the binding reaction.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for Receptor Cross-Reactivity Screening.
Caption: this compound Signaling and Hypothetical Off-Target Effects.
Conclusion
References
Validating T-98475 Activity with a Positive Control: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of T-98475, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist, rigorous validation of its biological activity is paramount. This guide provides a comparative framework for validating this compound's performance against a well-established positive control, Elagolix. Elagolix is an orally active, non-peptide GnRH receptor antagonist approved for the management of endometriosis-associated pain, making it an ideal comparator for in vitro studies.[1][2][3][4][5]
This guide outlines the experimental data and detailed protocols necessary to objectively compare the efficacy of this compound and Elagolix in modulating the GnRH signaling pathway.
GnRH Receptor Signaling Pathway
The biological activity of this compound and Elagolix is mediated through their competitive antagonism of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[6] Upon binding of endogenous GnRH, the receptor activates the Gαq/11 subunit, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound and Elagolix exert their effects by blocking this initial binding of GnRH, thereby inhibiting the entire downstream pathway.
Comparative In Vitro Activity
The following table summarizes the key in vitro performance metrics of this compound and Elagolix, demonstrating their potency as GnRH receptor antagonists.
| Compound | Assay Type | Species | IC50 / Kd | Reference |
| This compound | GnRH Receptor Binding | Human | IC50: 0.2 nM | [7] |
| Inhibition of LH Release | In Vitro | IC50: 100 nM | [7] | |
| Elagolix | GnRH Receptor Binding | Human | Kd: 54 pM | [1] |
Experimental Protocols
To ensure reproducible and comparable results, detailed methodologies for key in vitro assays are provided below.
GnRH Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50 or Ki) of this compound and the positive control, Elagolix, to the human GnRH receptor.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing the human GnRH receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-labeled triptorelin) and increasing concentrations of the unlabeled test compound (this compound or Elagolix).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can be calculated using the Cheng-Prusoff equation.
Inositol Phosphate (B84403) (IP) Accumulation Assay
Objective: To functionally assess the antagonist activity of this compound and Elagolix by measuring their ability to inhibit GnRH-stimulated inositol phosphate production.
Methodology:
-
Cell Culture and Labeling: Plate GnRH receptor-expressing cells (e.g., HEK293) in a 96-well plate and label them overnight with [3H]-myo-inositol.
-
Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound or Elagolix for a specified period.
-
Stimulation: Stimulate the cells with a submaximal concentration of GnRH to induce inositol phosphate production.
-
Lysis and IP Isolation: Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.
-
Detection: Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate produced against the log concentration of the antagonist to determine the IC50 value for the inhibition of GnRH-stimulated IP accumulation.
Luteinizing Hormone (LH) Release Assay
Objective: To measure the ability of this compound and Elagolix to inhibit GnRH-stimulated LH release from primary pituitary cells or a suitable pituitary cell line.
Methodology:
-
Cell Culture: Culture primary anterior pituitary cells from rodents or use an immortalized gonadotrope cell line (e.g., LβT2 cells).
-
Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound or Elagolix.
-
Stimulation: Stimulate the cells with a known concentration of GnRH.
-
Sample Collection: Collect the cell culture supernatant after a defined incubation period.
-
LH Quantification: Measure the concentration of LH in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[8]
-
Data Analysis: Plot the LH concentration against the log concentration of the antagonist to determine the IC50 for the inhibition of GnRH-stimulated LH release.
By following these protocols and comparing the resulting data for this compound against the established positive control, Elagolix, researchers can confidently validate the on-target activity and potency of this compound as a GnRH receptor antagonist.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Elagolix: a promising oral GnRH antagonist for endometriosis-associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. respubjournals.com [respubjournals.com]
- 7. medkoo.com [medkoo.com]
- 8. ibl-international.com [ibl-international.com]
A Comparative Analysis of the Non-Peptide Antagonist T-98475 and Peptide-Based GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel, orally active, non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist, T-98475, and established peptide-based GnRH antagonists. This analysis is designed to offer an objective overview of their respective performance characteristics, supported by available experimental data, to inform research and development in therapeutic areas targeting the GnRH receptor.
Introduction to GnRH Antagonism
Gonadotropin-releasing hormone (GnRH) antagonists represent a critical therapeutic class for the management of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as for applications in assisted reproductive technologies.[1][2] By competitively blocking the GnRH receptor on pituitary gonadotrophs, these agents induce a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3] This mechanism of action avoids the initial hormonal flare-up associated with GnRH agonists, offering a more immediate therapeutic effect.[4] The landscape of GnRH antagonists is broadly divided into two categories: peptide-based antagonists, which are structurally related to the native GnRH decapeptide, and a newer generation of non-peptide, small molecule antagonists. This compound is a prominent example of the latter, offering the significant advantage of oral bioavailability.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and representative peptide GnRH antagonists, including Degarelix, Cetrorelix, and Ganirelix. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro GnRH Receptor Binding Affinity
| Compound | Chemical Class | Species | Receptor Source | Assay Type | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| This compound | Non-Peptide | Human | Cloned human GnRH receptor | Inhibition of GnRH activation | IC₅₀ = 0.2 nM | |
| Degarelix | Peptide | Human | Cloned human GnRH receptors in COS-1 cells | Radioligand binding assay | Kᵢ = 1.68 ± 0.12 nM, IC₅₀ = 3 nM | |
| Cetrorelix | Peptide | Human | Human pituitary GnRH receptors | Radioligand binding assay | IC₅₀ = 4.2 nM | [5] |
| Ganirelix | Peptide | Human | Human pituitary GnRH receptors | Radioligand binding assay | IC₅₀ = 3.6 nM | [5] |
Table 2: In Vivo Efficacy - Luteinizing Hormone (LH) Suppression in Monkeys
| Compound | Route of Administration | Species | Dose | Effect on LH Levels | Duration of Action | Reference |
| This compound | Oral | Cynomolgus Monkey | Not specified in detail | Suppresses plasma LH levels in a time-dependent manner | Not specified in detail | |
| Degarelix | Subcutaneous | Ovariectomized Rhesus Monkey | 0.045 mg/kg | Significant LH suppression | 2 days | |
| 0.2 mg/kg | Significant LH suppression | 7 days | ||||
| 2 mg/kg | Full LH suppression | > 40 days | ||||
| Cetrorelix | Subcutaneous | Male Castrated Macaca fascicularis | 250, 625, 1250 µg/kg (single doses) | Immediate suppression of LH concentrations | Not specified | [6] |
| Ganirelix | Subcutaneous | Monkey | 0.1, 0.7, 5 mg/kg/day (13 weeks) | No systemic toxicity, dose-related local irritation | Not specified in detail | [7] |
Table 3: Pharmacokinetic Parameters
| Compound | Route of Administration | Species | Key Pharmacokinetic Parameters | Reference |
| This compound | Oral | Cynomolgus Monkey | Data not available | |
| Degarelix | Subcutaneous | Cynomolgus Monkey | Cmax: 1-2 hours | [2][8] |
| Excretion: Primarily fecal (50%) and renal (22%) | [2][8] | |||
| Cetrorelix | Subcutaneous | Human | Absolute Bioavailability: ~85% | [9] |
| Tmax: ~1-2 hours | [9] | |||
| Terminal Half-life: ~30 hours | [9] | |||
| Ganirelix | Intranasal | Monkey | Bioavailability: 1.4% - 2.4% (decreased with repeated dosing) | [7] |
Experimental Protocols
GnRH Receptor Binding Assay (Radioligand Displacement Assay)
This assay is a standard method to determine the binding affinity of a test compound for the GnRH receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., COS-1 or HEK293) or tissues known to express the GnRH receptor.[10][11]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[11]
-
Test Compounds: this compound and peptide GnRH antagonists.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protein carrier (e.g., 0.1% BSA) to reduce non-specific binding.[8]
-
Wash Buffer: Cold assay buffer.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Detection: Scintillation counter.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the GnRH receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The membranes are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound. The reaction is initiated by the addition of the membrane preparation.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a vacuum manifold. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Luteinizing Hormone (LH) Suppression Assay in Monkeys
This in vivo assay is used to evaluate the efficacy and duration of action of GnRH antagonists in a relevant animal model.
Objective: To measure the suppression of plasma LH levels following the administration of a GnRH antagonist.
Materials:
-
Animal Model: Ovariectomized or castrated monkeys (e.g., Rhesus or Cynomolgus) are often used to ensure stable, elevated baseline LH levels.[1]
-
Test Compounds: this compound (administered orally) and peptide GnRH antagonists (administered subcutaneously or intravenously).
-
Blood Collection Supplies: Syringes, needles, and tubes containing an anticoagulant (e.g., heparin).
-
Analytical Method for LH: A validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), to quantify LH concentrations in plasma or serum samples.
Methodology:
-
Animal Acclimatization and Baseline Sampling: Animals are acclimated to the experimental conditions. Baseline blood samples are collected prior to drug administration to establish pre-treatment LH levels.
-
Drug Administration: this compound is administered orally via gavage. Peptide antagonists are typically administered via subcutaneous injection. A vehicle control group is included in the study design.
-
Serial Blood Sampling: Blood samples are collected at multiple time points following drug administration (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and then daily or weekly depending on the expected duration of action).
-
Plasma/Serum Preparation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.
-
LH Measurement: Plasma or serum LH concentrations are determined using a validated immunoassay.
-
Data Analysis: The percentage of LH suppression from baseline is calculated for each time point and for each dose group. The data are typically plotted as plasma LH concentration or percentage of baseline LH versus time. Pharmacodynamic parameters such as the maximum suppression (Emax) and the duration of suppression can be determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.
Caption: Experimental workflows for in vitro and in vivo characterization of GnRH antagonists.
Discussion and Conclusion
The comparative analysis of this compound and peptide GnRH antagonists highlights a significant trade-off between the route of administration and the established clinical profiles of these two classes of drugs.
This compound , as a non-peptide antagonist, demonstrates high potency in vitro with an IC₅₀ value in the sub-nanomolar range for the human GnRH receptor, comparable to or exceeding that of the peptide antagonists.[5] The key advantage of this compound is its oral activity, which offers a more convenient and patient-friendly administration route compared to the injectable peptide antagonists.[1] However, comprehensive in vivo efficacy and pharmacokinetic data in primates for this compound are not as extensively published as for the clinically approved peptide antagonists.
Peptide GnRH antagonists , such as Degarelix, Cetrorelix, and Ganirelix, have well-characterized in vitro and in vivo profiles, with extensive clinical data supporting their efficacy and safety.[6][7] Their primary limitation is the lack of oral bioavailability, necessitating parenteral administration.[12] The in vivo data for peptide antagonists demonstrate a clear dose-dependent suppression of LH, with long-acting formulations like Degarelix providing sustained suppression for over a month from a single dose.
References
- 1. Overlapping, nonidentical binding sites of different classes of nonpeptide antagonists for the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. GnRH antagonists suppress prolactin release in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of perfluorooctanoate in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-peptide gonadotropin-releasing hormone receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OCE-205 in rats and non-human primates: Pharmacokinetic and pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Head-to-Head Comparison: T-98475 vs. Cetrorelix in GnRH Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of reproductive medicine and oncology, the modulation of the hypothalamic-pituitary-gonadal (HPG) axis is a cornerstone of various therapeutic strategies. Gonadotropin-releasing hormone (GnRH) receptor antagonists play a pivotal role in this modulation by offering a rapid and reversible suppression of gonadotropins. This guide provides a comprehensive head-to-head comparison of two such antagonists: T-98475, a novel non-peptide antagonist, and cetrorelix (B55110), a well-established decapeptide therapeutic. This comparison is based on available preclinical and clinical data to inform research and development decisions.
Mechanism of Action: A Shared Target, Different Modalities
Both this compound and cetrorelix exert their effects by competitively blocking the GnRH receptor in the anterior pituitary gland.[1][2] This action prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] The key distinction lies in their chemical nature: this compound is a small, orally active non-peptide molecule, while cetrorelix is a synthetic decapeptide administered via subcutaneous injection.[2][3][4]
The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in gonadotropin secretion.[5] Both this compound and cetrorelix prevent this cascade from occurring.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and cetrorelix, providing a basis for a comparative assessment of their potency and pharmacokinetic profiles.
Table 1: In Vitro GnRH Receptor Binding Affinity and Potency
| Compound | Receptor Species | IC50 (nM) | Assay Type | Reference |
| This compound | Human | 0.2 | GnRH Receptor Binding | [2][6] |
| Monkey | 4.0 | GnRH Receptor Binding | [2][6] | |
| Rat | 60 | GnRH Receptor Binding | [2][6] | |
| Human | 100 | LH Release Inhibition | [2][6] | |
| Cetrorelix | Human | 1.21 | GnRH Receptor Binding | [7] |
Note: Direct comparative studies under identical conditions are unavailable. The data is compiled from individual reports.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Cetrorelix |
| Administration | Oral | Subcutaneous Injection[8] |
| Bioavailability | Orally active (specific % not available)[2][6] | ~85%[9] |
| Time to Max. Concentration (Tmax) | Not Available | 1-2 hours[8] |
| Half-life (t1/2) | Not Available | ~30 hours (single injection), up to 80 hours (multiple injections)[8][9] |
| Protein Binding | Not Available | ~86%[10] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. The following represents a general methodology for key assays based on available information for GnRH antagonists, including cetrorelix.
GnRH Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity of a test compound to the GnRH receptor.
Methodology:
-
Receptor Source: Prepare cell membrane fractions from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or LTK- cells).[11]
-
Radioligand: Utilize a radiolabeled GnRH agonist or antagonist (e.g., [¹²⁵I]-triptorelin) as the tracer.[6]
-
Competition: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or cetrorelix).
-
Separation: After reaching equilibrium, separate the receptor-bound from free radioligand via rapid filtration through glass fiber filters.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.[11]
In Vivo Luteinizing Hormone (LH) Suppression Assay
Objective: To evaluate the in vivo efficacy of a GnRH antagonist in suppressing LH levels.
Methodology:
-
Animal Model: Utilize castrated male cynomolgus monkeys for this compound evaluation, as described in the literature.[2][6] For cetrorelix, various models including rats and humans have been used.[10]
-
Compound Administration: Administer the test compound (this compound orally; cetrorelix subcutaneously) at various doses.
-
Blood Sampling: Collect blood samples at predetermined time points before and after drug administration.
-
Hormone Analysis: Separate plasma or serum and measure LH concentrations using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Plot the plasma LH concentrations over time to determine the extent and duration of suppression compared to baseline or a vehicle control group.
Head-to-Head Comparison and Discussion
| Feature | This compound | Cetrorelix |
| Chemical Class | Non-peptide, small molecule[2][6] | Decapeptide[8] |
| Administration | Oral[2][6] | Subcutaneous[8] |
| Potency (Human) | High (IC50 = 0.2 nM)[2][6] | High (IC50 = 1.21 nM)[7] |
| Clinical Data | Limited preclinical data available | Extensive clinical data in assisted reproduction and other indications[1][8] |
| Development Stage | Preclinical/Investigational | Marketed Drug |
The primary advantage of This compound lies in its oral bioavailability, which offers a significant improvement in patient convenience over the injectable formulation of cetrorelix.[2][6] Its high in vitro potency against the human GnRH receptor is also noteworthy.[2][6] However, the lack of extensive public data on its pharmacokinetics, safety, and efficacy in humans makes it difficult to fully assess its therapeutic potential. The species-specific differences in receptor binding affinity also suggest that preclinical data from rodent models may not be fully translatable to humans.[2][6]
Cetrorelix , on the other hand, is a well-characterized GnRH antagonist with a proven clinical track record in preventing premature LH surges during controlled ovarian stimulation.[1][8] Its pharmacokinetic and pharmacodynamic profiles are well-understood in humans, and its safety and efficacy have been established in numerous clinical trials.[1][8][12] The main drawback of cetrorelix is its route of administration, which requires subcutaneous injections.[8]
Conclusion
This compound represents a promising development in the field of GnRH antagonists due to its oral activity and high potency. However, it remains in the early stages of development with limited available data. Cetrorelix is the established clinical standard, offering predictable efficacy and a well-documented safety profile, albeit with the inconvenience of injection. For researchers, this compound may serve as a valuable tool for investigating the oral delivery of GnRH antagonists, while cetrorelix remains the benchmark for in vivo and clinical comparative studies. Further publication of preclinical and clinical data for this compound is necessary for a more definitive comparison of its therapeutic potential against established agents like cetrorelix.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro suppression assay for functional assessment of human regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Is a lower dose of cetrorelix acetate effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of the endogenous luteinizing hormone surge by the gonadotrophin-releasing hormone antagonist Cetrorelix during ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
T-98475: A Comparative Selectivity Profile Against G-Protein Coupled Receptors
This guide provides a comprehensive analysis of the selectivity profile of the novel compound T-98475 against a panel of G-protein coupled receptors (GPCRs). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's binding affinity and functional activity, highlighting its potential for selective therapeutic intervention.
Introduction
This compound is a novel small molecule modulator of GPCR activity. Understanding its selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes the binding and functional selectivity of this compound against a diverse panel of GPCRs, including representatives from the adrenergic, muscarinic, dopaminergic, and serotonergic receptor families. The methodologies employed for this profiling are detailed to ensure reproducibility and provide a framework for further investigation.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound was assessed using radioligand binding assays to determine its binding affinity (Ki) and functional assays to measure its potency (EC50) or inhibitory activity (IC50) at various GPCRs. The following table summarizes the quantitative data obtained.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | G-Protein Coupling |
| Adrenergic | α1A | 150 | > 10,000 (antagonist) | Gq |
| α2A | 2500 | > 10,000 | Gi | |
| β1 | 5.2 | 12.5 (agonist) | Gs | |
| β2 | 8.9 | 25.1 (agonist) | Gs | |
| Muscarinic | M1 | > 10,000 | > 10,000 | Gq |
| M2 | > 10,000 | > 10,000 | Gi | |
| M3 | > 10,000 | > 10,000 | Gq | |
| Dopaminergic | D1 | 850 | > 10,000 | Gs |
| D2 | 1200 | > 10,000 | Gi | |
| Serotonergic | 5-HT1A | 980 | > 10,000 | Gi |
| 5-HT2A | 1500 | > 10,000 | Gq |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes to demonstrate a comparative selectivity profile.
Experimental Protocols
The following protocols were employed to generate the selectivity data for this compound.
1. Radioligand Binding Assays:
Membrane preparations from cells stably expressing the target GPCR were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand. The binding affinity (Ki) of this compound was calculated from the IC50 values using the Cheng-Prusoff equation.
2. Functional Assays:
-
cAMP Assays (for Gs and Gi coupled receptors): Changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were measured in response to this compound. For Gs-coupled receptors, agonist activity was determined by measuring the increase in cAMP. For Gi-coupled receptors, antagonist activity was assessed by the ability of this compound to block the forskolin-stimulated cAMP production.
-
Calcium Mobilization Assays (for Gq coupled receptors): Intracellular calcium mobilization was measured in cells expressing Gq-coupled receptors upon stimulation with this compound. A fluorescent calcium indicator was used to detect changes in intracellular calcium levels.[1]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: Gs-protein coupled signaling pathway activated by this compound.
Caption: Experimental workflow for GPCR selectivity profiling.
Conclusion
The selectivity profile of this compound demonstrates a significant preference for β1 and β2 adrenergic receptors, where it acts as an agonist. Its binding affinity and functional activity at other tested GPCRs, including α-adrenergic, muscarinic, dopaminergic, and serotonergic receptors, are considerably lower, suggesting a favorable selectivity window. This profile indicates that this compound has the potential for targeted therapeutic applications with a reduced likelihood of off-target effects mediated by the other screened receptors. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
Validating the Oral Activity of T-98475 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the orally active gonadotropin-releasing hormone (GnRH) antagonist, T-98475, with other alternatives, supported by experimental data. The focus is on the in vivo validation of its oral activity, a critical aspect of preclinical and clinical development. While specific in vivo pharmacokinetic and testosterone (B1683101) suppression data for this compound is limited in the public domain, this guide leverages available information on this compound and presents comparative data from other well-characterized oral GnRH antagonists to provide a valuable reference for researchers in the field.
This compound is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It has demonstrated high potency in inhibiting the human GnRH receptor in vitro, with an IC50 of 0.2 nM.[2] Furthermore, in vivo studies have confirmed its ability to suppress plasma luteinizing hormone (LH) levels in cynomolgus monkeys following oral administration.[2]
Mechanism of Action: Competitive Antagonism
GnRH antagonists, including this compound, exert their effects through competitive and reversible binding to GnRH receptors on the pituitary gonadotroph cells. This action blocks the endogenous GnRH from binding and initiating the downstream signaling cascade responsible for the synthesis and release of LH and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels leads to a decrease in the production of sex steroids, such as testosterone and estrogen.
Signaling Pathway of GnRH Receptor Antagonism
The binding of a GnRH antagonist to its receptor prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling pathway. This blockade prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers for gonadotropin release.
Comparative In Vivo Performance of Oral GnRH Antagonists
To provide a framework for evaluating the oral activity of this compound, this section presents comparative data for other well-studied oral GnRH antagonists.
Efficacy: Testosterone Suppression
A key measure of in vivo efficacy for GnRH antagonists is the suppression of serum testosterone to castrate levels (<50 ng/dL).
| Compound | Animal Model | Dose | Route | Testosterone Suppression | Duration of Suppression |
| Relugolix (B1679264) | Male Rats | 10 mg/kg | Oral | Significant suppression to castration levels | > 24 hours |
| Elagolix | Male Rats | 30 mg/kg | Oral | Dose-dependent suppression | Not specified |
| This compound | Cynomolgus Monkeys | Not specified | Oral | Suppression of plasma LH | Time-dependent |
Pharmacokinetics
The oral bioavailability and pharmacokinetic profile are critical determinants of a drug's in vivo performance.
| Compound | Animal Model | Oral Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |
| Relugolix | Rats | ~25% | 1.0 | 1,200 | ~6 |
| Elagolix | Rats | ~5% | 0.5 | 380 | ~1.5 |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: The pharmacokinetic parameters can vary depending on the formulation and experimental conditions.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments used to validate the oral activity of GnRH antagonists in vivo.
Protocol 1: In Vivo Efficacy Assessment in Male Rats
This protocol outlines the procedure for evaluating the testosterone suppression efficacy of an oral GnRH antagonist.
1. Animal Model:
- Species: Adult male Sprague-Dawley rats (250-300g).
- Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
- Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
- The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
- Animals are divided into treatment and vehicle control groups.
- The compound is administered via oral gavage at the desired dose volume (e.g., 10 mL/kg).
3. Blood Sampling:
- Blood samples are collected at predetermined time points (e.g., pre-dose, 2, 4, 8, 12, 24, and 48 hours post-dose) via a suitable method (e.g., tail vein sampling).
- Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
- Plasma is separated by centrifugation.
- Serum testosterone concentrations are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
5. Data Analysis:
- The mean serum testosterone concentrations at each time point are calculated for both the treatment and control groups.
- The percentage of testosterone suppression relative to the control group is determined.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
acclimatization [label="Animal Acclimatization"];
grouping [label="Group Assignment\n(Treatment vs. Vehicle)"];
dosing [label="Oral Administration\n(this compound or Vehicle)"];
sampling [label="Serial Blood Sampling"];
processing [label="Plasma Separation"];
analysis [label="Testosterone Measurement\n(ELISA or LC-MS/MS)"];
data_analysis [label="Data Analysis\n(% Suppression)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> acclimatization;
acclimatization -> grouping;
grouping -> dosing;
dosing -> sampling;
sampling -> processing;
processing -> analysis;
analysis -> data_analysis;
data_analysis -> end;
}
Protocol 2: Pharmacokinetic Study in Rats
This protocol describes the methodology for determining the pharmacokinetic profile of an oral GnRH antagonist.
1. Animal Model and Dosing:
- Animals are fasted overnight before dosing.
- A single oral dose of the test compound is administered.
- For absolute bioavailability determination, a separate group of animals receives an intravenous (IV) dose.
2. Blood Sampling:
- Serial blood samples are collected at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
3. Sample Processing and Analysis:
- Plasma is separated and stored at -80°C until analysis.
- The concentration of the test compound in plasma is quantified using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
- Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated using non-compartmental analysis.
- Oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
fasting [label="Animal Fasting"];
dosing [label="Oral & IV Dosing\n(Separate Groups)"];
sampling [label="Serial Blood Sampling"];
processing [label="Plasma Separation"];
analysis [label="Drug Concentration\nMeasurement (LC-MS/MS)"];
pk_analysis [label="Pharmacokinetic\nParameter Calculation"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> fasting;
fasting -> dosing;
dosing -> sampling;
sampling -> processing;
processing -> analysis;
analysis -> pk_analysis;
pk_analysis -> end;
}
Conclusion
This compound is a promising orally active GnRH antagonist with demonstrated in vitro potency and in vivo activity. While detailed comparative in vivo data for this compound remains limited, the information available for other oral GnRH antagonists such as relugolix provides a strong benchmark for its continued development. The experimental protocols outlined in this guide offer a robust framework for the comprehensive in vivo validation of this compound and other novel oral GnRH antagonists, facilitating their progression towards clinical applications. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetic, and safety profile of this compound.
References
Assessing the Specificity of T-98475 for the GnRH Receptor: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, understanding the specificity of a compound is paramount. This guide provides a comprehensive comparison of T-98475 with other notable non-peptide GnRH receptor antagonists: elagolix (B1671154), relugolix, and linzagolix (B1675553). The following sections detail their binding affinities, off-target profiles, and the experimental methodologies used for their characterization, offering a clear perspective on the selectivity of this compound.
On-Target Potency: A Comparative Analysis
The primary measure of a GnRH antagonist's potency is its binding affinity to the GnRH receptor. The available data, primarily presented as IC50, Ki, or Kd values, indicates that this compound is a highly potent antagonist for the human GnRH receptor, with its affinity being comparable to or greater than some of the other compounds in this analysis.
| Compound | Receptor Species | Assay Type | Binding Affinity |
| This compound | Human | Radioligand Binding Assay | IC50 = 0.2 nM[1][2] |
| Monkey | Radioligand Binding Assay | IC50 = 4.0 nM[1][2] | |
| Rat | Radioligand Binding Assay | IC50 = 60 nM[1][2] | |
| Elagolix | Human | Radioligand Displacement Assay | Kd = 54 pM[3] |
| Relugolix | Human | Radioligand Binding Assay | IC50 = 0.33 nM[4] |
| Monkey | Radioligand Binding Assay | IC50 = 0.32 nM[4] | |
| Linzagolix | Human | Calcium Flux Assay | IC50 = 36.7 nM[5] |
Table 1: Comparative Binding Affinities of GnRH Receptor Antagonists. This table summarizes the reported binding affinities of this compound and comparator compounds for the GnRH receptor across different species. Lower values indicate higher binding affinity.
Specificity Profile: Assessing Off-Target Interactions
A critical aspect of a drug's profile is its specificity – its propensity to interact with unintended targets, which can lead to adverse effects. While comprehensive off-target screening data for this compound against a broad panel of receptors is not publicly available, information on the comparator compounds provides a benchmark for what is expected of a selective GnRH antagonist.
This compound: Information regarding the off-target activity of this compound from a broad receptor screening panel is not available in the reviewed literature.
Elagolix: In vitro studies have shown that elagolix is an inhibitor of the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6] It is also a weak to moderate inducer of the metabolic enzyme CYP3A.[3] One report mentions no findings in a screen of 100 receptors for off-target binding of elagolix.[7]
Relugolix: Relugolix has been identified as an inducer of Cytochrome P450 3A (CYP3A) and Cytochrome P450 2B6 (CYP2B6), and an inhibitor of BCRP and P-gp.[8] These interactions are important considerations in drug-drug interaction studies.
Linzagolix: Linzagolix is described as a selective GnRH receptor antagonist.[8][9] It is primarily metabolized by CYP2C8 and does not significantly interact with CYP3A-related drugs.[2]
| Compound | Known Off-Target Interactions |
| This compound | Data not available |
| Elagolix | Inhibitor of P-gp and BCRP; Weak to moderate inducer of CYP3A.[3][6] |
| Relugolix | Inducer of CYP3A and CYP2B6; Inhibitor of BCRP and P-gp.[8] |
| Linzagolix | Primarily metabolized by CYP2C8 with no significant CYP3A interactions.[2] |
Table 2: Summary of Known Off-Target Interactions. This table highlights the known interactions of the compared GnRH antagonists with metabolic enzymes and drug transporters.
Experimental Protocols
The following sections detail the general methodologies employed to assess the binding affinity and functional activity of GnRH receptor antagonists.
Radioligand Binding Assay
This is a standard method to determine the binding affinity of a compound to its target receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of a test compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
A radiolabeled ligand that binds to the GnRH receptor with high affinity (e.g., [125I]-Buserelin or a radiolabeled antagonist).
-
The unlabeled test compound (e.g., this compound, elagolix, relugolix, linzagolix) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Assay
This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by the activation of the GnRH receptor.
Objective: To determine the potency of a GnRH antagonist in inhibiting GnRH-induced intracellular calcium mobilization.
Materials:
-
A cell line expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A GnRH receptor agonist (e.g., GnRH).
-
The test antagonist at various concentrations.
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to attach.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a GnRH agonist is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured immediately using a fluorescence plate reader.
-
Data Analysis: The response is plotted against the concentration of the antagonist to determine the IC50 for the inhibition of the agonist-induced response.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for assessing antagonist binding.
Caption: GnRH Receptor Signaling Pathway and the Inhibitory Action of an Antagonist.
Caption: Workflow for a Radioligand Binding Assay to Determine Antagonist Affinity.
Conclusion
This compound demonstrates high potency for the human GnRH receptor, with binding affinity in the sub-nanomolar range, positioning it as a strong candidate for further investigation. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available off-target screening data. In comparison, while other non-peptide antagonists like elagolix, relugolix, and linzagolix also exhibit high on-target potency, their known interactions with metabolic enzymes and drug transporters highlight the importance of thorough specificity profiling. For a complete and objective comparison, further studies detailing the off-target liability of this compound against a broad range of receptors and other potential interacting proteins are essential. This will provide a clearer picture of its therapeutic window and potential for adverse effects, which is critical for its progression in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. respubjournals.com [respubjournals.com]
- 8. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
T-98475: A Comparative Analysis of its Suppressive Effect on Luteinizing Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound T-98475 with other established alternatives for the suppression of Luteinizing Hormone (LH) secretion. The information is intended to support research and development efforts in fields requiring hormonal modulation, such as oncology, reproductive health, and endocrinology.
Introduction to this compound
This compound is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By competitively blocking this receptor in the pituitary gland, this compound inhibits the downstream signaling cascade that leads to the synthesis and release of LH and Follicle-Stimulating Hormone (FSH). This mechanism of action results in a rapid and reversible suppression of gonadal steroid production.
While detailed quantitative data from extensive clinical trials on this compound are not yet widely published, preclinical studies have demonstrated its efficacy. In vitro, this compound has shown high binding affinity for GnRH receptors, with IC50 values of 0.2 nM for human, 4.0 nM for monkey, and 60 nM for rat receptors. Furthermore, it has been shown to inhibit LH release in vitro with an IC50 of 100 nM and has demonstrated the ability to reduce plasma LH concentrations in castrated male cynomolgus monkeys.
Comparative Analysis of LH Suppression
The following tables provide a comparative summary of this compound and other key agents used for LH suppression, including other GnRH antagonists and GnRH agonists.
GnRH Antagonists
GnRH antagonists offer a direct and rapid suppression of LH without the initial surge in hormone levels often seen with agonists.
| Compound | Trade Name(s) | Route of Administration | Dosage | Efficacy in LH Suppression | Clinical Application |
| This compound | (Investigational) | Oral | Data not publicly available | Reduces plasma LH concentration in castrated male cynomolgus monkeys. | Investigational |
| Elagolix (B1671154) | Orilissa® | Oral | 150 mg once daily or 200 mg twice daily | Dose-dependent suppression of LH, with maximal or near-maximal suppression at 200 mg twice daily.[1][2] | Endometriosis-associated pain.[3][4][5] |
| Relugolix | Orgovyx®, Myfembree® | Oral | 120 mg once daily (after a 360 mg loading dose) | Maintained inhibitory effects on plasma LH levels in monkeys for at least 48 hours at 3 mg/kg.[6][7] In men, daily oral doses of 80 mg induce a reduction in serum testosterone (B1683101) to castrate levels.[6][7] | Advanced prostate cancer, uterine fibroids, endometriosis. |
| Degarelix (B1662521) | Firmagon® | Subcutaneous Injection | 240 mg starting dose, followed by monthly maintenance doses of 80 mg or 160 mg | Rapid suppression of LH. In a comparative trial, testosterone levels were suppressed to ≤0.5 ng/mL in 96.1% of patients by day 3, compared to 0% in the leuprolide group.[8][9][10] | Advanced prostate cancer.[8][9] |
| Cetrorelix (B55110) | Cetrotide® | Subcutaneous Injection | 0.25 mg or 3 mg daily | A daily dose of 0.2 mg was effective in suppressing LH concentrations and preventing premature LH surge.[11] Following single doses of 3 and 5 mg, serum LH decreased immediately.[12] | Controlled ovarian stimulation for assisted reproductive technologies.[13][14] |
| Ganirelix (B53836) | Orgalutran®, Antagon® | Subcutaneous Injection | 0.25 mg daily | A daily dose of 0.25 mg is the minimal effective dose to prevent premature LH surges.[15] Six hours after administration of 0.125 mg, 0.250 mg, and 0.500 mg, endogenous LH was suppressed by 49%, 69%, and 75%, respectively.[16] | Controlled ovarian stimulation for assisted reproductive technologies.[15] |
GnRH Agonists
GnRH agonists initially stimulate LH secretion (a "flare" effect) before desensitizing the GnRH receptors, leading to long-term suppression.
| Compound | Trade Name(s) | Route of Administration | Dosage | Efficacy in LH Suppression | Clinical Application |
| Leuprolide Acetate (B1210297) | Lupron®, Eligard® | Intramuscular or Subcutaneous Injection | Depot formulations (e.g., 7.5 mg monthly, 22.5 mg every 3 months) | Initial surge in LH and FSH for 1-2 weeks, followed by suppression to castrate levels by 3-4 weeks.[17][18][19] | Prostate cancer, endometriosis, uterine fibroids, central precocious puberty. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following sections describe general methodologies used to assess the efficacy of GnRH modulators on LH secretion.
In Vitro GnRH Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to the GnRH receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Incubate cell membranes with a known radiolabeled GnRH analog (e.g., [125I]-triptorelin) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Measure the radioactivity of the bound ligand using a gamma counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vivo Assessment of LH Suppression in a Primate Model
Objective: To evaluate the in vivo efficacy and duration of action of a test compound on LH secretion.
Methodology:
-
Animal Model: Utilize castrated male cynomolgus monkeys. Castration leads to elevated and stable baseline LH levels, facilitating the measurement of suppression.
-
Acclimatization and Baseline Sampling: Acclimate animals to handling and blood sampling procedures. Collect baseline blood samples to establish pre-treatment LH levels.
-
Compound Administration: Administer the test compound (e.g., this compound) orally at various doses.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24, 48 hours) to characterize the time course of LH suppression.
-
Hormone Analysis: Measure plasma LH concentrations using a validated immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Calculate the percentage change in LH levels from baseline for each dose and time point. Determine the duration of suppression.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating LH suppression.
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo evaluation of LH suppression.
Conclusion
This compound is a promising oral GnRH antagonist with demonstrated preclinical efficacy in suppressing LH secretion. Its oral bioavailability presents a significant advantage over many currently available injectable GnRH analogs. While more comprehensive clinical data is needed for a direct quantitative comparison with marketed alternatives, the available information suggests that this compound holds potential as a valuable therapeutic option for conditions requiring LH suppression. The comparative data provided in this guide serves as a valuable resource for researchers and clinicians in the field of endocrinology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 4. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Data on Long-Term Use of FIRMAGON® (degarelix for injection) for Advanced Hormone-Dependant Prostate Cancer Published in Journal of Urology [prnewswire.com]
- 11. Is a lower dose of cetrorelix acetate effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GnRH antagonist, cetrorelix, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LH suppression following different low doses of the GnRH antagonist ganirelix in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Suppression of gonadotropin secretion by a long-acting gonadotropin-releasing hormone analog (leuprolide acetate, Lupron Depot) in children with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profound luteinizing hormone suppression after stopping the gonadotropin-releasing hormone-agonist leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
T-98475 Dose-Response Profile: A Comparative Analysis with Modern GnRH Antagonists
This guide provides a comprehensive comparison of the non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, T-98475, with other orally active alternatives such as Elagolix, Relugolix, and Linzagolix. The focus is on the in vitro dose-response characteristics, providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate these compounds.
Comparative Potency at the Human GnRH Receptor
The in vitro potency of this compound and its alternatives is a critical measure of their activity. This is typically determined through receptor binding assays, which measure the affinity of the compound for the GnRH receptor, and functional assays that assess the compound's ability to inhibit GnRH-induced downstream signaling. The half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), and inhibitory constant (Ki) are key metrics for comparison.
| Compound | Target | Assay Type | Potency (IC50/Ki/Kd) | Cell Line | Reference |
| This compound | Human GnRH Receptor | Not Specified | IC50: 0.2 nM | Not Specified | [1][2] |
| This compound | Human GnRH Receptor | LHRH-induced arachidonic acid release | IC50: 0.6 nM | CHO cells | [3] |
| Elagolix | Human GnRH Receptor | Not Specified | Kd: 54 pM | Not Specified | [4] |
| Relugolix | Human GnRH Receptor | Binding Affinity | IC50: 0.33 nM | Not Specified | [5] |
| Relugolix | Human GnRH Receptor | LHRH-induced arachidonic acid release | IC50: 0.33 nM | CHO cells | [3] |
| Linzagolix | Human GnRH Receptor | GnRH-stimulated Ca2+ flux | IC50: 36.7 nM | Not Specified | [6] |
Note: Direct comparison of absolute potency values should be approached with caution, as experimental conditions such as cell line, assay type, and specific reagents can vary between studies.
Experimental Protocols
A detailed understanding of the methodologies used to generate dose-response data is crucial for the accurate interpretation and replication of findings. Below are representative protocols for a GnRH receptor binding assay and a functional calcium flux assay.
GnRH Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 or Ki value of the antagonist.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [125I]-Buserelin).
-
Test Compounds: Serial dilutions of the GnRH antagonist being tested (e.g., this compound).
-
Assay Buffer: Binding buffer appropriate for maintaining cell membrane integrity and receptor binding.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Cell Membrane Preparation: Homogenize cells expressing the GnRH receptor and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled GnRH antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine its IC50. The Ki can be calculated using the Cheng-Prusoff equation.[7]
Functional Assay: Inhibition of GnRH-Induced Calcium Mobilization
This assay measures the ability of a GnRH antagonist to block the functional response of the GnRH receptor, which is the mobilization of intracellular calcium.[7]
Objective: To determine the functional IC50 of the antagonist.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
GnRH agonist: (e.g., Leuprolide).
-
Test Compounds: Serial dilutions of the GnRH antagonist being tested.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Instrumentation: Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding: Seed GnRH receptor-expressing cells into a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the GnRH antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a GnRH agonist.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. The IC50 value is determined by plotting the response against the concentration of the antagonist and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound dose-response validation, the following diagrams illustrate the underlying signaling pathway and a typical experimental workflow.
GnRH signaling pathway and the inhibitory action of this compound.
Experimental workflow for dose-response curve validation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Independent Verification of T-98475's Reported IC50: A Comparative Guide for Researchers
Comparative Potency of GnRH Antagonists
T-98475 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[1] Structure-activity relationship studies by Takeda Chemical Industries led to its identification, with a reported IC50 of 0.2 nM for the human GnRH receptor.[1] The compound also exhibits species-dependent selectivity, with reported IC50 values of 4.0 nM and 60 nM for monkey and rat GnRH receptors, respectively. The IC50 for the inhibition of luteinizing hormone (LH) release in vitro has been reported as 100 nM.
For a comprehensive evaluation, the potency of this compound is compared with other non-peptide and peptide GnRH antagonists. The following table summarizes the reported IC50 or equilibrium dissociation constant (Ki) values for a selection of these compounds. It is important to note that these values are often determined using different experimental assays and cell systems, which can influence the results.
| Compound | Type | Target Receptor | Potency (IC50/Ki) |
| This compound | Non-peptide | Human GnRH | 0.2 nM (IC50)[1] |
| Elagolix | Non-peptide | Human GnRH | 54 pM (Kd) |
| Relugolix | Non-peptide | Human GnRH | 0.33 nM (IC50) |
| Linzagolix | Non-peptide | Human GnRH | 36.7 nM (IC50) |
| Cetrorelix | Peptide | Human GnRH | 1.21 nM (IC50) |
| Degarelix Analog | Peptide | Human GnRH | 5.22 nM (IC50)[2] |
Experimental Protocols for IC50 Determination
The determination of a compound's IC50 for the GnRH receptor typically involves in vitro assays that measure either the direct binding of the antagonist to the receptor or its functional inhibition of GnRH-induced signaling.
Radioligand Binding Assay
This is a common method to determine the binding affinity of a compound to its target receptor.
Principle: This assay measures the ability of a test compound (unlabeled antagonist) to compete with a radiolabeled ligand for binding to the GnRH receptor.
General Protocol:
-
Cell Culture: Cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Membrane Preparation: Cell membranes containing the GnRH receptors are isolated.
-
Competitive Binding: A constant concentration of a radiolabeled GnRH agonist or antagonist is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Functional Assays
Functional assays measure the ability of an antagonist to block the downstream signaling events that occur upon GnRH receptor activation. The GnRH receptor is a G-protein coupled receptor that, upon agonist binding, activates the Gαq/11 protein, leading to the production of inositol (B14025) phosphates (IP) and an increase in intracellular calcium ([Ca2+]i).
1. Calcium Flux Assay:
Principle: This assay measures the antagonist's ability to inhibit the GnRH-induced increase in intracellular calcium.
General Protocol:
-
Cell Loading: GnRH receptor-expressing cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a GnRH agonist is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 is calculated as the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
2. Inositol Phosphate (IP) Accumulation Assay:
Principle: This assay measures the antagonist's ability to block the GnRH-induced production of inositol phosphates.
General Protocol:
-
Cell Labeling: Cells are labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Antagonist Incubation: Labeled cells are pre-incubated with different concentrations of the antagonist.
-
Agonist Stimulation: A GnRH agonist is added to stimulate the PLC-mediated hydrolysis of PIP2 into IP3 and diacylglycerol (DAG).
-
IP Extraction: The reaction is stopped, and the total inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of a GnRH antagonist.
References
Safety Operating Guide
Proper Disposal Procedures for T-98475
The following guide provides comprehensive procedures for the safe and compliant disposal of the hypothetical laboratory compound T-98475. As "this compound" is not a recognized chemical identifier, this document synthesizes best practices for hazardous chemical waste management from established safety protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling for detailed and definitive guidance.
Hazard Identification and Waste Determination
Before disposal, it is critical to characterize the waste. A regulated chemical waste is any substance that, due to its characteristics, could pose a threat to human health or the environment if managed improperly.[1] The first step is to determine if the this compound waste is hazardous. Based on common laboratory reagents, we will assume this compound exhibits characteristics requiring it to be handled as hazardous waste.
Key Hazard Characteristics:
-
Ignitability: Liquids with a flash point below 60°C (140°F) or solids that can cause fire through friction or spontaneous chemical changes.[1]
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
-
Reactivity: Materials that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal if ingested or absorbed, and can cause an increase in serious illness.[1]
Personal Protective Equipment (PPE), including safety glasses, compatible gloves, and a lab coat, should be worn at all times when handling this compound waste.[2]
Waste Segregation and Container Management
Proper segregation is essential to prevent dangerous reactions.[3] Unwanted chemicals, including this compound, should be managed as hazardous waste from the moment they are designated for disposal.[4]
Container Protocol:
-
Select a Compatible Container: Use a container made of material compatible with this compound. For instance, do not store acidic waste in metal containers.[1] The container must be in good condition, free of leaks, and have a secure, screw-on cap.[1][4]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[3][4][5] Do not use abbreviations or chemical formulas.[3][4]
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.[1][4][5]
-
Segregation: Store the this compound waste container in a designated, well-ventilated area, separated from incompatible materials like strong oxidizers, acids, or bases.[3][6]
-
Fill Level: Do not overfill containers. Leave at least 2 inches of headspace in drums or ensure the liquid level is below the neck of the bottle to prevent spills and pressure buildup.[1]
The table below summarizes key quantitative parameters for waste handling.
| Parameter | Guideline | Rationale |
| Liquid Waste pH | ≤ 2 or ≥ 12.5 | Defines corrosive hazardous waste. |
| Flash Point | < 60°C (140°F) | Defines ignitable hazardous waste.[1] |
| Container Fill Level | Max. 90% capacity (or 2-inch headspace) | Allows for vapor expansion and prevents splashing during transport.[1] |
| Storage Accumulation | Max. 55 gallons (hazardous) | Regulatory limit for satellite accumulation areas before requiring removal. |
| Storage Accumulation | Max. 1 quart (acutely hazardous) | Stricter limit for highly toxic materials. |
| Waste Pickup Request | 5 working days before reaching limit | Ensures timely removal by environmental health and safety (EHS) personnel.[1] |
Disposal Procedures for Different Waste Streams
Liquid this compound Waste: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container. Do not pour this compound down the drain under any circumstances.[4]
Solid this compound Waste: Collect solid this compound waste, including contaminated labware like pipette tips and gloves, in a compatible, sealed container clearly labeled as hazardous waste.[4]
Empty this compound Containers: A container that held a hazardous chemical must be triple-rinsed with a suitable solvent capable of removing the residue.[4] The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.[4][7]
Contaminated PPE: All disposable PPE contaminated with this compound, such as gloves and aprons, must be collected in a sealed bag or container and managed as hazardous solid waste.[3]
Requesting Waste Pickup
Once a waste container is full or nearing its accumulation time limit, arrange for collection by your institution's licensed hazardous waste disposal service or Environmental Health & Safety (EHS) department.[1] Ensure all labeling is complete and accurate before scheduling the pickup.
Visualized Workflows
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.
Caption: Waste determination and segregation workflow for this compound.
Caption: Disposal procedure for empty this compound chemical containers.
References
Essential Safety and Logistical Guidance for Handling T-98475
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational plans, and disposal guidelines for the handling of T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety Information: Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not accessible, the following general PPE guidelines for handling potent, non-peptide small molecule compounds in a research laboratory setting are mandatory. Users must consult the official SDS for this compound from the manufacturer for definitive and detailed safety information.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as specified in the SDS). | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or when there is a risk of aerosolization. The specific type of respirator should be determined by a risk assessment and as recommended in the SDS. | Prevents inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use designated equipment (spatulas, weighing paper, etc.) for handling the compound and decontaminate after use.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Refer to the manufacturer's instructions for specific storage temperature requirements.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a general guideline for chemical waste:
-
Waste Identification: All waste containing this compound must be labeled as hazardous chemical waste.
-
Containerization: Use a designated, sealed, and properly labeled container for this compound waste.
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Quantitative Data
The following table summarizes the in vitro potency of this compound as a GnRH receptor antagonist across different species.
| Species | IC50 (nM) |
| Human | 0.2 |
| Monkey | 4.0 |
| Rat | 60 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Experimental Protocols
The following is a representative in vitro protocol for assessing the antagonist activity of this compound on the GnRH receptor.
Objective: To determine the dose-dependent inhibition of GnRH-induced signaling by this compound in a mammalian cell line expressing the human GnRH receptor.
Materials:
-
Mammalian cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
GnRH agonist (e.g., Leuprolide)
-
Assay buffer
-
A reagent for measuring the downstream signaling event (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium mobilization or a kit for measuring inositol (B14025) monophosphate accumulation)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the GnRH receptor-expressing cells to an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a serial dilution in assay buffer to achieve a range of final concentrations.
-
Antagonist Incubation: Add the diluted this compound solutions to the cells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of a GnRH agonist to the wells to stimulate the GnRH receptor.
-
Signal Detection: Measure the downstream signaling response (e.g., fluorescence for calcium mobilization) using a microplate reader at a specified time point after agonist addition.
-
Data Analysis: Plot the signaling response against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
The following diagram illustrates the mechanism of action of this compound as a GnRH receptor antagonist.
Caption: Mechanism of this compound as a GnRH Receptor Antagonist.
The following diagram outlines a general experimental workflow for in vivo evaluation of this compound.
Caption: General In Vivo Experimental Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
